2-Fluorophenylglyoxal hydrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2.H2O/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-5H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFHVRGKWSAPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=O)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382545 | |
| Record name | 2-fluorophenylglyoxal hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170880-96-3 | |
| Record name | 2-fluorophenylglyoxal hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluorophenylglyoxal Hydrate
This guide provides a comprehensive overview of the synthesis and characterization of 2-fluorophenylglyoxal hydrate, a versatile building block in medicinal chemistry and organic synthesis. The document is structured to provide not only procedural details but also the underlying scientific principles, ensuring both practical utility and a deeper understanding of the chemistry involved.
Introduction: The Significance of this compound
This compound belongs to the class of α-ketoaldehydes, which are characterized by two adjacent carbonyl groups. The presence of a fluorine atom on the phenyl ring introduces unique electronic properties, often enhancing metabolic stability and binding affinity in drug candidates.[1] This makes this compound a valuable intermediate in the synthesis of various heterocyclic compounds and as a precursor for pharmaceutical ingredients.[1][2] The glyoxal moiety is highly reactive, participating in a variety of condensation and addition reactions, further expanding its synthetic utility.[1] In aqueous solutions, the aldehyde exists in equilibrium with its more stable hydrated form, a geminal diol.[3][4]
Synthesis of this compound
The most prevalent and efficient method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone.[4] In the case of this compound, the starting material is 2'-fluoroacetophenone, which is oxidized using selenium dioxide (SeO₂) in a reaction commonly known as the Riley oxidation.[5][6]
The Riley Oxidation: Mechanism and Rationale
The Riley oxidation is a specific method for the oxidation of a methylene group adjacent to a carbonyl group to yield a 1,2-dicarbonyl compound.[5][6] The reaction proceeds through a series of steps involving the formation of a selenium ester intermediate, followed by elimination to form the desired product. The choice of selenium dioxide as the oxidizing agent is crucial due to its high selectivity for the α-methylene group, minimizing over-oxidation or side reactions.
A proposed workflow for the synthesis is as follows:
Sources
- 1. nbinno.com [nbinno.com]
- 2. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 5. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 6. adichemistry.com [adichemistry.com]
Spectroscopic Characterization of 2-Fluorophenylglyoxal Hydrate: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-fluorophenylglyoxal hydrate (2-FPGH). In the dynamic fields of chemical research and drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to confidently acquire and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
While direct, publicly available experimental spectra for this compound are limited, this guide leverages established principles of spectroscopy and comparative data from analogous compounds, such as phenylglyoxal hydrate and 4-fluorophenylglyoxal hydrate, to provide a robust predictive analysis. This approach not only offers a detailed forecast of the expected spectral features but also explains the underlying chemical principles that govern them.
Molecular Structure and Spectroscopic Implications
This compound, with the chemical formula C₈H₇FO₃, exists in equilibrium with its anhydrous aldehyde form, 2-fluorophenylglyoxal. The presence of the hydrate, a gem-diol, significantly influences its spectroscopic properties. The key structural features that will dictate the NMR, IR, and MS spectra are:
-
The 2-Fluorophenyl Group: The ortho-positioned fluorine atom, a highly electronegative element, will exert significant electronic effects on the aromatic ring, influencing the chemical shifts of the aromatic protons and carbons in the NMR spectra.
-
The Glyoxal Hydrate Moiety: The hydrated aldehyde functionality introduces a chiral center at the gem-diol carbon, and the two hydroxyl groups will have characteristic signals in the ¹H NMR and IR spectra.
-
The Ketone Carbonyl Group: This group will exhibit a characteristic absorption band in the IR spectrum and will be a prominent feature in the ¹³C NMR spectrum.
Below is a diagram illustrating the structure of this compound.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton of the gem-diol, and the hydroxyl protons. The ortho-position of the fluorine atom will introduce complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic (4H) | 7.20 - 8.10 | m | |
| gem-diol CH | ~ 5.5 - 6.0 | s (or d if coupled to OH) | |
| gem-diol OH (2H) | Variable (broad s) | br s |
Expert Insights:
-
Aromatic Region: The signals for the four aromatic protons will be in the downfield region (7.20-8.10 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing carbonyl and fluoro groups. The ortho-fluoro substituent will cause a downfield shift for the adjacent proton (H6) and will introduce through-space coupling to other nearby protons.
-
Gem-diol Proton: The methine proton of the diol (CH(OH)₂) is expected to appear as a singlet around 5.5-6.0 ppm. In very pure, dry solvents, coupling to the hydroxyl protons might be observed, resulting in a triplet.
-
Hydroxyl Protons: The two hydroxyl protons of the gem-diol will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The fluorine substitution will result in C-F coupling, which is a valuable diagnostic tool.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C=O (ketone) | ~ 190 - 195 | (small, ⁴JCF ≈ 2-4 Hz) |
| C-F (aromatic) | ~ 160 - 165 | (large, ¹JCF ≈ 240-260 Hz) |
| Aromatic CH (4C) | 115 - 138 | (variable, ²JCF, ³JCF, ⁴JCF) |
| C-C=O (aromatic) | ~ 130 - 135 | (small, ³JCF ≈ 3-5 Hz) |
| C(OH)₂ | ~ 90 - 95 | (small, ³JCF ≈ 1-3 Hz) |
Expert Insights:
-
Carbonyl Carbon: The ketone carbonyl carbon will appear significantly downfield, in the range of 190-195 ppm.
-
Fluorinated Carbon: The carbon directly attached to the fluorine atom will show a very large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, which is a definitive indicator of a C-F bond.
-
Gem-diol Carbon: The hydrated carbon will be highly shielded compared to an aldehyde carbon and is expected to appear around 90-95 ppm.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is provided below.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chloroform-d is a good starting point for general solubility.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to obtain a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups (in this case, to confirm the CH and aromatic CH carbons).
-
Caption: Experimental Workflow for NMR Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the presence of hydroxyl, carbonyl, and aromatic C-H and C-F stretching and bending vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |
| O-H (hydroxyl) | 3200 - 3500 (broad) | Stretching (hydrogen-bonded) |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C=O (ketone) | 1680 - 1700 | Stretching |
| C=C (aromatic) | 1550 - 1650 | Stretching |
| C-O (gem-diol) | 1000 - 1200 | Stretching |
| C-F (aromatic) | 1100 - 1300 | Stretching |
Expert Insights:
-
Hydroxyl Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is a clear indication of the O-H stretching of the hydrogen-bonded hydroxyl groups of the hydrate.
-
Carbonyl Stretch: A strong, sharp peak between 1680 and 1700 cm⁻¹ is characteristic of the ketone carbonyl group. The ortho-fluoro substituent may slightly shift this frequency compared to the unsubstituted phenylglyoxal hydrate.
-
C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region is indicative of the C-F bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.
Predicted Mass Spectrum (ESI):
-
Molecular Ion: In the positive ion mode, the protonated molecule [M+H]⁺ at m/z 171.04 is expected. In the negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 169.03 would be observed.
-
Adducts: Adducts with sodium [M+Na]⁺ at m/z 193.02 or potassium [M+K]⁺ at m/z 209.00 are also likely to be observed in the positive ion mode.
-
Fragmentation: The molecule is expected to readily lose water from the hydrate, leading to a fragment corresponding to the anhydrous 2-fluorophenylglyoxal at m/z 152.03. Further fragmentation of the anhydrous form would likely involve the loss of CO, leading to a fragment at m/z 124.02.
Caption: Predicted Fragmentation Pathway in ESI-MS.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the influence of the ortho-fluoro substituent and the gem-diol functionality, researchers can confidently acquire and interpret the spectra of this compound. The provided experimental protocols and expert insights serve as a practical resource for the successful characterization of this compound in a research and development setting.
References
- At this time, no direct publications with experimental spectroscopic data for this compound have been identified. The predictions and interpretations in this guide are based on established principles of organic spectroscopy and data from analogous compounds.
Physical and chemical properties of 2-Fluorophenylglyoxal hydrate
An In-depth Technical Guide to 2-Fluorophenylglyoxal Hydrate: Properties, Synthesis, and Applications
Introduction
Phenylglyoxal and its derivatives are indispensable reagents in the fields of biochemistry and medicinal chemistry. Their utility stems from the vicinal dicarbonyl moiety, which exhibits high reactivity towards nucleophiles, most notably the guanidinium group of arginine residues in proteins. This specific reactivity has established phenylglyoxals as crucial tools for enzyme inhibition studies, protein modification, and as versatile building blocks in organic synthesis.[1][2]
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's physicochemical and biological profile.[3][4] It can enhance metabolic stability, modulate lipophilicity and pKa, and introduce favorable protein-ligand interactions.[4][5]
This guide provides a comprehensive technical overview of this compound, a compound for which specific literature is sparse. By leveraging detailed data from its parent compound, phenylglyoxal monohydrate, and its isomer, 4-Fluorophenylglyoxal hydrate, this document offers a scientifically grounded projection of its properties, synthesis, and potential applications. It is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable, yet under-documented, chemical entity.
Molecular Structure and Physicochemical Properties
The core structure consists of a phenyl ring substituted with a glyoxal group (-C(O)CHO). In the presence of water, the aldehyde group readily hydrates to form a stable geminal diol, C₆H₄FC(O)CH(OH)₂.[1] The 2-fluoro substituent is expected to modulate the electronic properties of the aromatic ring and the carbonyl groups through inductive and potential intramolecular hydrogen bonding effects.
Comparative Analysis of Analogues
To predict the properties of this compound, we first examine the established data for its non-fluorinated and para-fluorinated analogues.
Table 1: Physicochemical Properties of Phenylglyoxal Monohydrate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1075-06-5 | [1][2][6] |
| Molecular Formula | C₈H₈O₃ | [2][6][7] |
| Molecular Weight | 152.15 g/mol | [2][7] |
| Appearance | White to light yellow crystalline solid | [2][8] |
| Melting Point | 76-79 °C | [1][6][8] |
| Solubility | Partly miscible with water; soluble in common organic solvents. |[1][8] |
Table 2: Physicochemical Properties of 4-Fluorophenylglyoxal Hydrate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 447-43-8 | [9] |
| Molecular Formula | C₈H₇FO₃ | [9] |
| Molecular Weight | 170.14 g/mol | [9] |
| Appearance | White to pale cream crystals or powder | [10] |
| Melting Point | 80-88 °C | [9][11] |
| Storage | Inert atmosphere, store in freezer under -20°C |[9] |
Predicted Properties of this compound
The placement of the highly electronegative fluorine atom at the ortho-position is anticipated to exert a significant influence through the following mechanisms:
-
Inductive Effect: The strong electron-withdrawing nature of fluorine will increase the electrophilicity of the adjacent ketone carbonyl carbon.
-
Intramolecular Interactions: The proximity of the fluorine atom to the glyoxal side chain may allow for intramolecular hydrogen bonding between the fluorine and the hydroxyl protons of the hydrate, potentially influencing conformational preference and stability.
-
Lipophilicity: Ortho-substituted compounds can exhibit different lipophilicity profiles compared to their meta or para isomers, often due to intramolecular interactions that mask polar groups.[12][13]
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Rationale |
|---|---|---|
| CAS Number | 170880-96-3 | [14] |
| Molecular Formula | C₈H₇FO₃ | Based on structure |
| Molecular Weight | 170.14 g/mol | Based on structure |
| Appearance | White to off-white crystalline solid | Analogy to isomers[10] |
| Melting Point | 80-90 °C | The ortho-fluoro group may influence crystal packing, potentially leading to a slightly higher melting point than the 4-fluoro isomer. |
| pKa | ~10.0 - 10.5 | The electron-withdrawing fluorine atom is expected to lower the pKa of the hydrate's hydroxyl groups compared to phenylglyoxal hydrate. This effect may be slightly more pronounced than in the 4-fluoro isomer due to proximity.[5] |
| Solubility | Soluble in polar organic solvents; sparingly soluble in water. | Similar to analogues. Intramolecular H-bonding might slightly decrease water solubility compared to the 4-fluoro isomer. |
| Lipophilicity (LogP) | Higher than Phenylglyoxal Hydrate | Fluorine substitution generally increases lipophilicity.[3][12] |
Synthesis and Purification
The most common and effective method for preparing phenylglyoxals is the selenium dioxide-mediated oxidation of the corresponding acetophenone.[1][15] This method is directly applicable to the synthesis of this compound from 2'-fluoroacetophenone.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve selenium dioxide (1.1 eq.) in a mixture of 1,4-dioxane and water (e.g., 50:1 v/v).[15]
-
Addition of Starting Material: Heat the solution to 50-60 °C and add 2'-fluoroacetophenone (1.0 eq.) in one portion.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a black precipitate (selenium metal) indicates the reaction is proceeding.
-
Workup: While still hot, carefully decant or filter the solution to remove the precipitated selenium.
-
Solvent Removal: Remove the dioxane and water from the filtrate by distillation under reduced pressure.
-
Purification of Anhydrous Glyoxal: The resulting crude oil (anhydrous 2-fluorophenylglyoxal) can be purified by vacuum distillation.
-
Hydrate Formation: For conversion to the stable hydrate, dissolve the purified yellow oil in 3-4 volumes of hot water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Isolation: Collect the white crystals of this compound by vacuum filtration, wash with a small amount of cold water, and air dry.
Chemical Reactivity and Stability
The primary site of reactivity is the dicarbonyl unit. The aldehyde hydrate can exist in equilibrium with the more reactive anhydrous aldehyde form.
-
Reaction with Arginine: Like its parent compound, 2-fluorophenylglyoxal is expected to react specifically with the guanidinyl group of arginine residues, making it a potent inhibitor of enzymes that rely on arginine for their catalytic activity.[1][8] The electron-withdrawing 2-fluoro group will likely enhance the reactivity of the carbonyl carbons towards nucleophilic attack.
-
Equilibrium and Stability: In solid form, the hydrate is significantly more stable than the anhydrous liquid, which tends to polymerize upon standing.[1] For long-term storage, the crystalline hydrate is preferred and should be kept in a cool, dark place.[9]
Analytical Characterization
Confirming the identity and purity of the synthesized product is critical. A combination of spectroscopic methods should be employed.
Analytical Workflow
Caption: Standard workflow for the analytical characterization of the final product.
Expected Spectroscopic Signatures
-
¹H NMR: Expect signals for the aromatic protons (complex splitting pattern due to fluorine coupling), a singlet for the methine proton of the hydrated glyoxal (CH(OH)₂), and a broad singlet for the two hydroxyl protons.
-
¹³C NMR: Look for characteristic signals for the ketone carbonyl and the hydrated aldehyde carbon (gem-diol). Carbon signals of the aromatic ring will show coupling with the fluorine atom (¹JCF, ²JCF, etc.).
-
¹⁹F NMR: A singlet is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.
-
IR Spectroscopy: Key absorbances should include a strong C=O stretch for the ketone, broad O-H stretching for the hydroxyl groups of the hydrate and absorbed water, and C-F stretching bands.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) should show the molecular ion peak corresponding to the mass of the hydrate or the anhydrous form, depending on the conditions.
Applications in Research and Drug Discovery
The unique combination of a reactive glyoxal moiety and an ortho-fluoro substituent makes this compound a compelling tool for several applications:
-
Biochemical Probes: It can be used as a more lipophilic or metabolically stable alternative to phenylglyoxal for modifying arginine residues in proteins, potentially offering different cell permeability and pharmacokinetic properties.[2][3]
-
Medicinal Chemistry: The compound serves as a valuable building block for synthesizing complex heterocyclic structures and potential drug candidates. The fluorine atom can be used to fine-tune biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.[4][16]
-
Materials Science: Fluorinated organic compounds are of interest in the development of novel materials with specific electronic or physical properties.[16]
Conclusion
While direct experimental data on this compound is not widely published, a robust and reliable technical profile can be constructed by drawing upon the well-documented chemistry of its close analogues. The synthetic route via oxidation of 2'-fluoroacetophenone is well-precedented and expected to be high-yielding. The presence of the ortho-fluoro substituent is predicted to enhance the reactivity of the glyoxal group and modulate its physicochemical properties in ways that could be advantageous for applications in chemical biology and drug discovery. The protocols and predicted data within this guide provide a solid foundation for any scientist or researcher looking to synthesize, characterize, and utilize this promising compound. Empirical verification of the predicted properties is, as always, the necessary next step to fully unlock its potential.
References
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Wikipedia. Phenylglyoxal. [Link]
-
ChemBK. Phenylglyoxal hydrate. [Link]
-
The University of Brighton. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. [Link]
-
Oakwood Chemical. 4-Fluorophenyl glyoxal hydrate. [Link]
-
PubMed. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. [Link]
-
Organic Syntheses. Glyoxal, phenyl-. [Link]
-
ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]
-
ACS Publications. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. [Link]
-
PubChem. Glyoxal hydrate. [Link]
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National Center for Biotechnology Information. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. [Link]
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Anichem. This compound In Stock. [Link]
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- 2. CAS 1075-06-5: Phenylglyoxal hydrate | CymitQuimica [cymitquimica.com]
- 3. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. echemi.com [echemi.com]
- 8. PHENYLGLYOXAL MONOHYDRATE | 1075-06-5 [chemicalbook.com]
- 9. 4-FLUOROPHENYLGLYOXAL HYDRATE | 447-43-8 [amp.chemicalbook.com]
- 10. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g | Request for Quote [thermofisher.com]
- 11. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis | Fisher Scientific [fishersci.ca]
- 12. research.brighton.ac.uk [research.brighton.ac.uk]
- 13. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Stability and Reactivity of 2-Fluorophenylglyoxal Hydrate
This guide provides a comprehensive technical overview of 2-Fluorophenylglyoxal hydrate, a versatile bifunctional building block crucial for professionals in chemical research and drug development. We will delve into the core physicochemical properties, stability profile, and reactivity of this compound, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
2-Fluorophenylglyoxal, which typically exists in its more stable hydrate form, is an α-ketoaldehyde featuring a fluorine-substituted aromatic ring. This unique structure, combining a reactive aldehyde and a ketone group, makes it a valuable intermediate in organic synthesis.[1][2] The presence of the ortho-fluorine atom significantly influences the molecule's electronic properties and, consequently, its reactivity and stability, offering unique advantages in the synthesis of complex molecules, particularly heterocyclic systems and pharmaceutical intermediates.[3][4] Aryl glyoxals are recognized as key building blocks for producing a diverse library of molecules.[1][2]
Physicochemical and Safety Profile
A foundational understanding of a compound's physical properties and safety requirements is paramount before any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 447-43-8 (for hydrate) | [5][6] |
| Molecular Formula | C₈H₇FO₃ | [5] |
| Molecular Weight | 170.14 g/mol | [5][6] |
| Appearance | White to pale cream crystals or powder | [7] |
| Melting Point | 76 - 82 °C | [5][6] |
| Boiling Point | 115 °C (at 35 mmHg) / 142 °C (at 167 hPa) | [5] |
| Solubility | Soluble in various organic solvents. |
| Purity | Typically ≥95% | |
Safety and Handling Precautions:
This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[9] Therefore, stringent safety measures are mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[8][9][10][11]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] The product is chemically stable under standard ambient conditions (room temperature).
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8][9] If on skin, wash with plenty of soap and water.[8][9] If inhaled, move the person to fresh air.[8][9] If swallowed, rinse mouth and seek medical attention.
Stability Profile: A Multi-faceted Analysis
The stability of this compound is not absolute and is highly dependent on environmental conditions. Understanding these dependencies is critical for accurate experimental design and long-term storage.
-
Hydrate Form: Aryl glyoxals predominantly exist in their hydrated form, which is a geminal diol at the aldehyde carbon. This hydrate is generally more stable and easier to handle than the anhydrous α-ketoaldehyde. The non-enolizability of the ketone group under typical acidic or basic conditions contributes to its overall stability, making the monohydrate commercially available.[1][2]
-
Thermal Stability: While stable at room temperature, elevated temperatures can lead to dehydration and potential decomposition. The thermal decomposition of fluorinated organic compounds can be complex, potentially leading to the release of smaller fluorinated molecules.[12][13] The specific decomposition pathway for this compound is not extensively documented in public literature, but thermogravimetric analysis (TGA) is the standard method for its determination.
-
pH Sensitivity: The stability of the gem-diol is pH-dependent. In strongly acidic or basic solutions, the equilibrium can be shifted, and side reactions may be promoted. Basic conditions, in particular, can catalyze reactions such as benzilic acid rearrangement, a known reaction for α-dicarbonyl compounds.
-
Photostability: Like many aromatic carbonyl compounds, this compound may be sensitive to UV light. Prolonged exposure can lead to degradation or unwanted side reactions. It is advisable to store the compound in amber vials or protected from direct light.
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the differential reactivity of its two carbonyl groups and the electronic influence of the ortho-fluorine substituent.
The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect has two major consequences:
-
Increased Electrophilicity: It enhances the partial positive charge on the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack compared to the non-fluorinated phenylglyoxal.
-
Steric Hindrance: Its position at the ortho- position may introduce some steric hindrance, potentially influencing the regioselectivity of nucleophilic attacks.
The primary applications of this compound involve reactions with nucleophiles. The aldehyde (in equilibrium with its hydrate) is generally more reactive than the ketone.
-
Condensation with Amines: This is a cornerstone of its reactivity, widely used to synthesize nitrogen-containing heterocycles. For example, reaction with o-phenylenediamines yields quinoxalines, a privileged scaffold in medicinal chemistry.
-
Multicomponent Reactions (MCRs): As a bifunctional molecule, it is an excellent substrate for MCRs, enabling the rapid assembly of complex molecular architectures from simple precursors.[1][2] This is particularly valuable in creating libraries of compounds for drug discovery.
-
Reactions with other Nucleophiles: It readily reacts with hydrazines, hydroxylamines, and active methylene compounds, providing access to a wide array of derivatives.[14][15] For instance, its reaction with Deoxofluor has been shown to produce polyfluoroethers.[16]
The general mechanism for these reactions involves an initial nucleophilic attack on the more electrophilic aldehyde carbon, followed by dehydration and subsequent cyclization or further reaction at the ketone position.
The following diagram illustrates a typical workflow for synthesizing a heterocyclic compound, such as a quinoxaline, from this compound.
Caption: Workflow for Quinoxaline Synthesis.
Experimental Protocols: Ensuring Rigor and Reproducibility
To bridge theory and practice, this section provides detailed, self-validating protocols for common procedures involving this compound.
Objective: To determine the onset of thermal decomposition and identify mass loss events corresponding to dehydration and degradation.
1. Materials & Instrumentation:
-
This compound (5-10 mg)
-
Thermogravimetric Analyzer (TGA)
-
High-purity Nitrogen (N₂) gas supply
-
Alumina or platinum crucible
2. Instrument Setup (Self-Validating):
-
Calibration: Before the experiment, perform temperature and mass calibrations as per the instrument manufacturer’s guidelines using certified standards (e.g., indium for temperature, calcium oxalate for mass loss). This ensures the accuracy of the collected data.
-
Blank Run: Run the experimental method with an empty crucible to obtain a baseline. This baseline will be subtracted from the sample run to correct for any instrumental drift or buoyancy effects.
3. Procedure:
-
Tare the TGA crucible. Accurately weigh 5-10 mg of this compound into the crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with N₂ at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
4. Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
The first mass loss event, typically occurring below 100-120 °C, corresponds to the loss of water of hydration. Calculate the percentage mass loss and compare it to the theoretical value for a monohydrate (~10.6%).
-
The onset temperature of the subsequent major mass loss event is considered the decomposition temperature. Report this value.
-
The derivative of the TGA curve (DTG curve) can be plotted to more accurately identify the temperatures of maximum mass loss rates.
Objective: To demonstrate the reactivity of this compound in a standard condensation reaction.
1. Materials & Reagents:
-
This compound
-
o-Phenylenediamine
-
Ethanol (reagent grade)
-
Standard glassware for reflux reaction
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Appropriate eluent (e.g., 4:1 Hexane:Ethyl Acetate)
2. Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of ethanol.
-
Add a solution of 1.0 equivalent of o-phenylenediamine in 10 mL of ethanol to the flask.
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Control Point: Monitor the reaction progress by TLC. Spot the starting materials and the reaction mixture on a TLC plate. The disappearance of starting materials and the appearance of a new, single product spot indicates reaction completion. This step validates that the reaction has proceeded as expected before work-up.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 6-Fluoro-2-phenylquinoxaline.
3. Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Determine the melting point and compare it with literature values.
The following diagram illustrates the accepted mechanism for quinoxaline formation.
Caption: Mechanism of Quinoxaline Formation.
Conclusion
This compound is a robust and highly valuable reagent for synthetic chemists. Its stability in the hydrated form allows for convenient handling and storage, while the electronically activated dual carbonyl system provides a gateway to a vast range of chemical transformations. A thorough understanding of its stability limits and reactivity patterns, as detailed in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials. By adhering to rigorous and self-validating experimental protocols, researchers can ensure the reliability and reproducibility of their results, accelerating the pace of scientific discovery.
References
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Sheikh, A. R., Arif, A., & Khan, M. M. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 13(18), 12053–12076. Retrieved from [Link]
-
Sheikh, A. R., Arif, A., & Khan, M. M. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 13(18), 12053–12076. Retrieved from [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Synthesis and Application of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec) Protected Glycosyl Donor in Carbohydrate Chemistry. The Journal of organic chemistry, 76(23), 9475–9481. Retrieved from [Link]
-
Singh, R. P., Twamley, B., & Shreeve, J. M. (2002). Polyfluoroether derivatives via nucleophilic fluorination of glyoxal hydrates with deoxofluor. The Journal of organic chemistry, 67(6), 1918–1924. Retrieved from [Link]
-
(2025). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]
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Wang, J., Song, M., Abusallout, I., & Hanigan, D. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental science & technology, 57(15), 6179–6187. Retrieved from [Link]
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Hussein, B. R. M., & Moustafa, A. H. (2022). Structural forms of arylglyoxals-hydrate (IV, AGs-hydrate) and... ResearchGate. Retrieved from [Link]
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(n.d.). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Retrieved from [Link]
-
Hussein, B. R. M., & Moustafa, A. H. (2022). Utility of arylglyoxal hydrates in synthesis of 4-aroyl-[8][10][11]triazino[1,2-a]benzimidazol-2(1H)-imines and 5-aryl-2-phenyl-4H-imidazol-4-imines. Monatshefte für Chemie - Chemical Monthly, 153(2), 161–168. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 4-Fluorophenyl glyoxal hydrate. Retrieved from [Link]
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Arhamidolatabadi, A., Kumar, M., & Xiao, F. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Journal of hazardous materials, 496, 139322. Retrieved from [Link]
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(2025). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Retrieved from [Link]
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An In-depth Technical Guide to 2-Fluorophenylglyoxal Hydrate (CAS 170880-96-3)
This guide provides a comprehensive technical overview of 2-Fluorophenylglyoxal Hydrate, a versatile fluorinated building block of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, spectroscopic signature, a validated synthesis protocol, its reactivity, and its applications in the development of novel chemical entities.
Introduction: The Strategic Role of Fluorine in Drug Discovery
The introduction of fluorine into organic molecules is a well-established and powerful strategy in medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical profile. Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2]
This compound emerges as a valuable intermediate in this context. Its structure combines a fluorinated aromatic ring with a highly reactive glyoxal functional group, making it a potent precursor for a diverse range of complex molecules, particularly heterocyclic systems which form the core of many pharmaceuticals.[3]
Physicochemical and Structural Properties
2-Fluorophenylglyoxal is typically available and handled in its more stable hydrated form. Like other α-ketoaldehydes, the aldehyde group exists in equilibrium with its geminal diol hydrate in the presence of water. This equilibrium is a critical consideration in its reactivity and characterization.
| Property | Value | Source |
| CAS Number | 170880-96-3 | [4] |
| Molecular Formula | C₈H₇FO₃ | [5] |
| Molecular Weight | 170.14 g/mol | [5] |
| Physical Form | White to pale cream crystals or powder | [6] |
| Boiling Point | 212.8°C at 760 mmHg | [3] |
| Flash Point | 79.7°C | [3] |
| Purity | Typically >95% | [5] |
Synthesis of this compound
A robust and widely applicable method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone. The following protocol is adapted from a well-established procedure for the synthesis of phenylglyoxal and is the most probable route to this compound.[7] The starting material, 2'-fluoroacetophenone, is commercially available and can be synthesized via several methods.[8][9][10][11]
Experimental Protocol: Synthesis via Selenium Dioxide Oxidation
This protocol describes the oxidation of 2'-fluoroacetophenone to 2-fluorophenylglyoxal, which is then hydrated during workup.
Materials:
-
2'-Fluoroacetophenone
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve selenium dioxide (1.1 equivalents) in dioxane containing a small amount of water (e.g., 2-3% v/v) with gentle warming (50-60°C).
-
Addition of Starting Material: Once the selenium dioxide has completely dissolved, add 2'-fluoroacetophenone (1.0 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Decant the solution to separate it from the precipitated selenium metal.
-
Solvent Removal: Remove the dioxane by distillation under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash successively with water and brine. The aqueous washes will facilitate the hydration of the glyoxal to its stable hydrate form.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture.
Causality Behind Experimental Choices:
-
Selenium Dioxide: A specific oxidizing agent for the conversion of activated methylene groups (alpha to a carbonyl) to a carbonyl group.
-
Dioxane/Water Solvent System: Dioxane is an effective solvent for both the starting material and the selenium dioxide, while the small amount of water facilitates the dissolution of SeO₂.
-
Hydration during Workup: The aqueous workup naturally leads to the formation of the more stable hydrate, which is often easier to handle and purify than the anhydrous form.
Spectroscopic Data Analysis
Due to the scarcity of published experimental spectra for this compound, this section provides an expert interpretation based on data for the closely related anhydrous form and established principles of spectroscopic analysis.
13C NMR Spectroscopy (Predicted)
The 13C NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. Below are the predicted chemical shifts for this compound in a suitable solvent like CDCl₃ or DMSO-d₆.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl Carbon (Ketone) | 190-195 | Typical range for α,β-unsaturated ketones. |
| Hydrated Aldehyde Carbon | 90-95 | Geminal diol carbons are significantly shielded compared to free aldehydes. |
| Aromatic C-F | 160-165 (doublet) | Direct attachment to fluorine causes a large downfield shift and a large ¹JCF coupling constant. |
| Aromatic C-CO | 135-140 | Carbon ipso to the carbonyl group. |
| Aromatic C-H | 115-135 | Chemical shifts influenced by the fluorine and carbonyl substituents. Will exhibit C-F coupling. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides key information about the functional groups present. For the hydrate form, the spectrum is expected to be dominated by O-H stretching vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| O-H Stretch (Hydrate) | 3200-3500 (broad) | Strong, broad absorption characteristic of hydrogen-bonded hydroxyl groups. |
| C=O Stretch (Ketone) | 1680-1700 | Conjugation with the aromatic ring lowers the stretching frequency. |
| C-F Stretch | 1200-1250 | Strong absorption typical for aryl fluorides. |
| Aromatic C=C Stretch | 1450-1600 | Multiple bands indicating the aromatic ring. |
Mass Spectrometry (Predicted)
Electron Ionization Mass Spectrometry (EI-MS) would likely lead to dehydration followed by fragmentation. The molecular ion peak for the anhydrous form (m/z = 152.03) would be expected.
Expected Fragmentation Pattern:
-
[M-H₂O]⁺: Loss of water from the hydrate.
-
[M-CHO]⁺: Loss of the formyl group.
-
[C₇H₄FO]⁺: A prominent peak corresponding to the 2-fluorobenzoyl cation.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its two adjacent carbonyl groups. It is an excellent substrate for constructing complex heterocyclic scaffolds, often through multicomponent reactions (MCRs).[12][13]
Key Reaction Pathways:
-
Heterocycle Synthesis: Aryl glyoxals are widely used in the synthesis of furans, quinolines, and other heterocyclic systems.[12][13] For example, in a three-component reaction, this compound can react with an amine and a terminal alkyne to produce highly substituted furans.[13]
-
Condensation Reactions: The aldehyde and ketone functionalities can undergo condensation with various nucleophiles, such as active methylene compounds, to form larger, more complex structures.[3]
-
Precursor to Pharmaceutical Intermediates: The fluorinated phenylglyoxal moiety can be incorporated into larger molecules that are precursors to potential drug candidates. The fluorine atom can impart desirable properties such as increased metabolic stability.[1][3]
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its combination of a fluorinated aromatic ring and a reactive dicarbonyl unit provides a powerful tool for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be confidently inferred from closely related analogs and fundamental chemical principles. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of intermediates like this compound in drug discovery and development is set to increase.
References
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Anichem. (n.d.). This compound In Stock. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Glyoxal, phenyl-. Retrieved from [Link]
- Dakshanamurthy, P., et al. (2023). Phenyl glyoxal as acylating agent and halogenation of 2‐aryl benzothiazoles. Journal of Heterocyclic Chemistry.
-
Yadav, D. K., et al. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances. Retrieved from [Link]
- Google Patents. (2017). CN106349035A - Method for preparing 2'-fluoroacetophenone.
-
Technical Disclosure Commons. (2024). Process for the preparation of 2-fluoro aceto-phenone. Retrieved from [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Mlostoń, G., et al. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluorophenylglyoxal. Retrieved from [Link]
-
O'Hagan, D. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Molecules. Retrieved from [Link]
- Luzzio, F. A. (2020). Synthesis and reactivity of fluorinated heterocycles. Advances in Heterocyclic Chemistry.
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Yadav, D. K., et al. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances. Retrieved from [Link]
-
Di Vaira, M., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. Retrieved from [Link]
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A Proposed Theoretical Investigation into the Structure of 2-Fluorophenylglyoxal Hydrate: A Guide for Researchers
This technical guide outlines a comprehensive theoretical approach to elucidate the structural and conformational properties of 2-Fluorophenylglyoxal hydrate. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the glyoxal moiety in biologically active compounds and the influence of fluorine substitution on molecular properties. The absence of detailed experimental or theoretical studies on this specific hydrate necessitates a robust computational investigation to provide foundational insights into its behavior.
This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the requisite computational methodologies, expected outcomes, and the scientific rationale behind the proposed study. By leveraging established theoretical techniques, we can predict the stable conformations, intramolecular interactions, and spectroscopic signatures of this compound, thereby guiding future experimental work and application.
Introduction: The Significance of 2-Fluorophenylglyoxal and its Hydrate
Phenylglyoxal and its derivatives are key intermediates in various chemical and biological processes. The introduction of a fluorine atom at the ortho position of the phenyl ring in 2-Fluorophenylglyoxal is expected to significantly modulate its electronic properties, reactivity, and intermolecular interactions through inductive and mesomeric effects. In aqueous environments, carbonyl compounds like 2-Fluorophenylglyoxal can exist in equilibrium with their hydrated forms. Understanding the structure of this hydrate is crucial, as its formation can impact the molecule's bioavailability, metabolic fate, and interaction with biological targets.
Theoretical studies on the hydration of glyoxal have demonstrated the utility of computational methods in determining the thermodynamics and kinetics of such reactions.[1][2] Similar approaches can be applied to 2-Fluorophenylglyoxal to understand the influence of the fluorinated phenyl group on the hydration process and the stability of the resulting geminal diol.
Proposed Computational Methodology: A Step-by-Step Protocol
To achieve a thorough understanding of the this compound structure, a multi-step computational approach is proposed. This protocol is designed to be self-validating by employing well-established theoretical methods and cross-verifying results.
Initial Conformational Search
A comprehensive exploration of the potential energy surface is the first critical step to identify all possible low-energy conformers.
Protocol:
-
Initial Structure Generation: Generate a starting 3D structure of this compound.
-
Molecular Mechanics Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This will efficiently explore the rotational degrees of freedom, particularly around the C-C and C-O single bonds.
-
Clustering and Selection: Group the resulting conformers based on their geometry and energy to select a set of unique, low-energy structures for higher-level quantum mechanical calculations.
The causality behind this initial step lies in the computational efficiency of molecular mechanics for exploring a large conformational space, which is often a prerequisite for more accurate but computationally expensive quantum mechanical calculations.[3]
Quantum Mechanical Geometry Optimization and Frequency Calculations
The unique conformers identified in the initial search will be subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT).
Protocol:
-
DFT Functional and Basis Set Selection: Based on literature precedents for similar fluorinated organic molecules and hydrated carbonyls, the B3LYP functional with the 6-311++G(d,p) basis set is recommended.[4][5] This combination has been shown to provide a good balance between accuracy and computational cost for structural and energetic properties.
-
Geometry Optimization: Perform full geometry optimization for each selected conformer.
-
Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain theoretical infrared (IR) and Raman spectra.
This step is crucial for obtaining accurate geometric parameters and relative energies of the different conformers. The frequency calculations also provide the zero-point vibrational energy (ZPVE) corrections, which are essential for accurate energy comparisons.[6]
Refinement of Relative Energies
To obtain more reliable relative energies of the conformers, single-point energy calculations using a more sophisticated and computationally demanding method are advised.
Protocol:
-
Higher-Level Theory: Perform single-point energy calculations on the B3LYP-optimized geometries using a double-hybrid functional (e.g., DSD-PBEP86) or a composite method (e.g., CBS-QB3).
-
Inclusion of Dispersion Corrections: Incorporate empirical dispersion corrections (e.g., Grimme's D3) to accurately account for non-covalent interactions, which are expected to be important in determining the conformational preferences.
The rationale for this refinement is that while B3LYP is generally good for geometries, higher-level methods can provide more accurate electronic energies, which are critical for determining the relative populations of different conformers.
Analysis of Structural and Electronic Properties
A detailed analysis of the optimized geometries and electronic structures will provide insights into the factors governing the stability of the different conformers.
Intramolecular Interactions
The presence of the fluorine atom and the hydroxyl groups of the hydrate introduces the possibility of various intramolecular interactions.
-
Hydrogen Bonding: Analyze the geometries for potential intramolecular hydrogen bonds between the hydroxyl groups and between a hydroxyl group and the fluorine atom or the carbonyl oxygen of the unhydrated form (if studying the equilibrium). Key parameters to examine include the donor-acceptor distance and the linearity of the hydrogen bond.
-
Stereoelectronic Effects: Investigate the influence of the ortho-fluorine substituent on the orientation of the phenyl ring and the hydrated glyoxal moiety.
Spectroscopic Signatures
The calculated vibrational frequencies and NMR chemical shifts can be used to predict the spectroscopic properties of the different conformers, which can aid in their experimental identification.
-
Vibrational Spectra: The calculated IR and Raman spectra for each conformer will exhibit characteristic peaks that can be compared with experimental data.
-
NMR Spectra: Calculate the 1H, 13C, and 19F NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method. The predicted chemical shifts can provide a powerful tool for distinguishing between different conformers in solution.
Influence of Solvent
The structure and stability of the this compound are likely to be influenced by the solvent environment.
Protocol:
-
Implicit Solvent Model: Re-optimize the geometries of the most stable conformers using a continuum solvation model such as the Polarizable Continuum Model (PCM) to account for the bulk solvent effects of water.
-
Explicit Solvent Model (Optional): For a more detailed understanding of the solute-solvent interactions, a small number of explicit water molecules can be included in the quantum mechanical calculation to model the first solvation shell.
This analysis is critical for bridging the gap between theoretical calculations performed in the gas phase and experimental observations typically made in solution.
Visualization of Computational Workflow and Potential Conformers
To clearly illustrate the proposed theoretical investigation, the following diagrams are provided.
Caption: Proposed computational workflow for the theoretical study of this compound.
Caption: Hypothetical conformational isomers of this compound to be investigated.
Expected Outcomes and Significance
This proposed theoretical study is expected to yield a comprehensive understanding of the three-dimensional structure of this compound. The key anticipated outcomes are:
-
Identification of the most stable conformers in both the gas phase and in an aqueous environment.
-
Quantification of the relative energies of these conformers, allowing for the prediction of their equilibrium populations.
-
Detailed characterization of intramolecular interactions , particularly hydrogen bonding, and the influence of the fluorine substituent.
-
Prediction of key spectroscopic data (IR, Raman, and NMR) that will be invaluable for the experimental identification and characterization of this molecule.
The insights gained from this study will provide a fundamental understanding of the intrinsic properties of this compound. For researchers in drug development, this information can inform the design of more effective and stable pharmaceutical agents by providing a clearer picture of the molecule's preferred shape and intermolecular interaction capabilities.
Quantitative Data Summary
The following table structure is proposed for summarizing the key quantitative data that will be generated from the computational study.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Key Hydrogen Bond Distances (Å) | Predicted 19F NMR Chemical Shift (ppm) |
| A | ||||
| B | ||||
| C |
References
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Kua, J., Hanley, S. W., & De Haan, D. O. (2008). Thermodynamics and kinetics of glyoxal dimer formation: a computational study. The Journal of Physical Chemistry A, 112(1), 66–72. [Link][2]
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Shipar, M. A. H. (2006). Formation of methyl glyoxal in dihydroxyacetone and glycine Maillard reaction: A computational study. Food Chemistry, 98(3), 395-402. [Link][7][8]
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Glowacki, D. R., Liang, C. H., Marsden, S. P., Pilling, M. J., & Robertson, S. H. (2012). Solving the OH+ glyoxal problem: a complete theoretical description of post-transition-state energy deposition in activated systems. The journal of physical chemistry. A, 116(30), 7845–7856. [Link]
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Custodio, J. M., Viana, R. B., da Silva, A. B. F., & Takahata, Y. (2017). Conformation analysis of a novel fluorinated chalcone. Journal of Molecular Modeling, 23(4), 118. [Link]
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A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. (2019). Scientific Reports, 9(1), 19280. [Link][5][9]
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Abo-Dya, N. E., Mohamed, T. A., & El-Faham, A. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A, 4(2), 114-125. [Link][4]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Niwayama, S. (2017). Conformational Analysis of Organic Molecules. Molecules, 22(12), 2125.
- Papanastasiou, M., Zavitsas, A. A., & Liebman, J. F. (2011). A theoretical study of the hydration of simple carbonyl compounds. Journal of Physical Organic Chemistry, 24(8), 713-718.
- da Silva, G., & Bozzelli, J. W. (2009). A theoretical study of the hydration of formaldehyde and acetaldehyde. The Journal of Physical Chemistry A, 113(28), 8093–8100.
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Singh, P., & Pathak, S. K. (2015). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1][8]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 20(8), 14698–14715. [Link][10]
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Nunes, C. M., Reva, I., & Fausto, R. (2019). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Molecules, 24(18), 3349. [Link][6]
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Initial Purity Assessment of Synthesized 2-Fluorophenylglyoxal Hydrate: A Multi-Technique Approach to Ensuring Quality
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Fluorophenylglyoxal hydrate is a versatile building block in medicinal chemistry and drug development. Its purity is paramount, as even trace impurities can significantly impact downstream reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides a comprehensive framework for the initial purity assessment of newly synthesized this compound. We delve into the rationale behind a multi-technique analytical strategy, combining chromatography, spectroscopy, and thermal analysis to build a robust, self-validating purity profile. This document is designed for researchers and drug development professionals, offering not just protocols, but the scientific reasoning essential for confident decision-making in a regulated environment.
Introduction: The "Why" Behind Rigorous Purity Analysis
In the synthesis of any pharmaceutical intermediate, the adage "garbage in, garbage out" holds profound truth. The quality of your starting materials dictates the quality of your final API.[1][2] this compound, with its reactive α-ketoaldehyde functionality and fluorinated aromatic ring, is a valuable precursor. However, its synthesis is not without challenges, and a thorough understanding of potential impurities is the first step in developing a meaningful analytical strategy.
The goal of this initial assessment is not merely to assign a percentage value, but to create a comprehensive purity profile. This involves:
-
Identification: Confirming the molecular structure is indeed this compound.
-
Quantification: Determining the amount of the desired compound.
-
Impurity Profiling: Identifying and quantifying any extraneous materials, including starting materials, reagents, by-products, and solvents.[3]
This guide is structured to follow a logical workflow, from understanding the likely impurities based on the synthetic route to applying a suite of orthogonal analytical techniques for a confident and comprehensive assessment.
The Synthetic Landscape: Predicting Potential Impurities
A robust analytical method is built upon a foundational understanding of the synthetic pathway. The most common laboratory synthesis of aryl glyoxals involves the selenium dioxide (SeO₂) oxidation of the corresponding acetophenone.[4][5][6] In our case, this is the oxidation of 2-fluoroacetophenone.
dot graph "Synthetic_Pathway_and_Impurities" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
// Nodes SM [label="2-Fluoroacetophenone\n(Starting Material)"]; Reagent [label="Selenium Dioxide (SeO₂)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="2-Fluorophenylglyoxal\nHydrate (Target)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Impurity1 [label="Unreacted 2-Fluoroacetophenone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity2 [label="2-Fluorobenzoic Acid\n(Over-oxidation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity3 [label="Selenium By-products\n(e.g., elemental Se)", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity4 [label="Condensation Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity5 [label="Solvent Residues\n(e.g., Dioxane)", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity6 [label="Isomeric Impurities\n(from SM, e.g., 3- or 4-Fluoroacetophenone)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SM -> Product [label="SeO₂ Oxidation"]; Reagent -> Product; SM -> Impurity1 [label="Incomplete Reaction"]; Product -> Impurity2 [label="Excessive Oxidation"]; Reagent -> Impurity3 [label="Reduction of Reagent"]; Product -> Impurity4 [label="Self-Condensation"]; SM -> Impurity6 [label="Present in Starting Material"]; } Caption: Predicted synthetic pathway and potential impurities.
Based on this pathway, we can anticipate several classes of impurities:
-
Starting Material Related:
-
Unreacted 2-Fluoroacetophenone: A common process-related impurity resulting from an incomplete reaction.[2][7]
-
Isomeric Fluoroacetophenones: Commercial 2-fluoroacetophenone may contain small amounts of 3- and 4-fluoroacetophenone. These isomers would also undergo oxidation, leading to isomeric glyoxal impurities.[2]
-
-
Reaction By-products:
-
Over-oxidation Products: Aggressive reaction conditions can lead to the oxidation of the aldehyde to a carboxylic acid, yielding 2-fluorobenzoylformic acid (2-fluorophenylglyoxylic acid) or further to 2-fluorobenzoic acid.
-
Condensation Products: Glyoxals can undergo self-condensation reactions, particularly under acidic conditions, forming complex heterocyclic structures.[8]
-
-
Reagent & Solvent Related:
-
Selenium Compounds: Elemental selenium (a red/black solid) is a primary by-product. While easily filtered, trace soluble selenium compounds may persist.
-
Residual Solvents: Solvents used in the reaction (e.g., dioxane, ethanol) and workup (e.g., ethyl acetate, hexanes) must be quantified.[4]
-
The Analytical Workflow: An Orthogonal Approach
No single analytical technique can provide a complete picture of purity. We must employ a series of orthogonal (measuring different properties) methods. This approach ensures that an impurity missed by one technique will be detected by another, providing a self-validating system in line with ICH guidelines.[3][9][10]
dot digraph "Analytical_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Sample [label="Synthesized\nthis compound", fillcolor="#FFFFFF", shape=cylinder]; HPLC [label="HPLC-UV/DAD\n(Chromatographic Purity & Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="¹H and ¹⁹F NMR\n(Structural ID & Impurity ID)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="LC-MS or Direct Infusion MS\n(Molecular Weight Confirmation)", fillcolor="#FBBC05", fontcolor="#202124"]; TGA [label="Thermogravimetric Analysis (TGA)\n(Water Content)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Comprehensive Purity Profile", fillcolor="#F1F3F4", fontcolor="#202124", shape=document];
// Edges Sample -> HPLC; Sample -> NMR; Sample -> MS; Sample -> TGA; HPLC -> Result; NMR -> Result; MS -> Result; TGA -> Result; } Caption: Orthogonal analytical workflow for purity assessment.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for quantifying the main component and detecting non-volatile organic impurities. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is crucial as it provides spectral information, helping to distinguish between peaks and assess peak purity.
Causality Behind Experimental Choices:
-
Column: A reversed-phase C18 column is the workhorse for moderately polar aromatic compounds like ours. Its hydrophobic nature provides good retention and separation.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water allows for the effective elution of compounds with a range of polarities, from the polar glyoxal to the less polar acetophenone starting material. A small amount of acid (e.g., 0.1% formic or phosphoric acid) is often added to sharpen peaks by suppressing the ionization of any acidic functional groups.
-
Detection: The aromatic ring and carbonyl groups provide strong UV absorbance. Monitoring at multiple wavelengths (e.g., 254 nm and 280 nm) is recommended to ensure detection of impurities that may have different absorption maxima.
Experimental Protocol: HPLC-DAD
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector, 210-400 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water.
Data Presentation: Expected HPLC Results
| Compound | Expected Retention Time (min) | Key Characteristics |
| This compound | ~ 5-7 min | Main peak, should be >98% area by normalization. |
| 2-Fluorobenzoic Acid | ~ 8-10 min | Potential over-oxidation product. |
| 2-Fluoroacetophenone | ~ 12-14 min | Unreacted starting material, less polar. |
| Isomeric Glyoxals | Close to the main peak | May co-elute or appear as shoulders. |
Structural Confirmation & Impurity Identification: NMR Spectroscopy
NMR is unparalleled for unambiguous structure confirmation. For a fluorinated compound, both ¹H and ¹⁹F NMR are essential.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the proton environment. The aldehyde and gem-diol protons of the hydrate form are highly characteristic. It can readily detect and quantify proton-bearing impurities like residual solvents and unreacted starting material.
-
¹⁹F NMR: This is a powerful tool for fluorinated compounds. It offers a wide chemical shift range and high sensitivity with virtually no background interference.[11][12] It is exceptionally sensitive to the electronic environment, making it perfect for distinguishing between the desired 2-fluoro isomer and any potential 3- or 4-fluoro impurities.[13][14]
Experimental Protocol: ¹H and ¹⁹F NMR
-
System: 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for hydrates as it readily exchanges with the hydroxyl protons, resulting in cleaner spectra.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.
-
¹H NMR: Acquire standard proton spectrum. Expected shifts (relative to TMS): Aromatic protons (7.2-8.1 ppm), aldehyde proton (if anhydrous form is present, ~9.6 ppm), gem-diol proton (CH(OH)₂, ~5.5-6.5 ppm), hydroxyl protons (broad, variable).
-
¹⁹F NMR: Acquire proton-decoupled fluorine spectrum. Expected shift for the 2-fluoro group will be distinct from any 3-fluoro or 4-fluoro isomers.
Molecular Weight Verification: Mass Spectrometry (MS)
MS confirms the molecular weight of the target compound and can help identify impurities.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft technique suitable for this moderately polar molecule, likely to produce the protonated molecular ion [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Expected Mass: The anhydrous form (C₈H₅FO₂) has a monoisotopic mass of 152.03. The hydrate will not typically be observed as a stable ion in the gas phase. The expected protonated ion would be m/z 153.04.
-
Fragmentation: Key fragments would arise from the cleavage of the C-C bond between the carbonyls (α-cleavage), leading to the 2-fluorobenzoyl cation (m/z 123) and the loss of CO (m/z 125 from the molecular ion).[15][16][17]
Experimental Protocol: LC-MS
-
System: Couple the HPLC system described above to an ESI-MS detector.
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
Analysis: Correlate the mass spectra of peaks observed in the HPLC chromatogram with expected structures. The main peak should show a mass corresponding to the target molecule.
Quantifying Water Content: Thermal Analysis (TGA/DSC)
Since the target is a hydrate, it is critical to determine the water content. Thermogravimetric Analysis (TGA) measures mass loss upon heating and is the definitive technique for this.[1][18] Differential Scanning Calorimetry (DSC) can be run simultaneously to observe thermal events like melting and dehydration.[19]
Causality Behind Experimental Choices:
-
TGA: Measures the mass of the sample as a function of temperature. A distinct mass loss step corresponding to the loss of water will be observed. The percentage mass loss can be used to calculate the number of water molecules per molecule of the glyoxal.[9][20][21] For a monohydrate (C₈H₅FO₂·H₂O, MW = 170.14), the theoretical water content is (18.02 / 170.14) * 100% = 10.6%.
-
DSC: The dehydration process observed in TGA will correspond to an endothermic peak in the DSC thermogram, representing the energy required to remove the water from the crystal lattice.[18]
Experimental Protocol: TGA
-
System: Thermogravimetric Analyzer.
-
Sample Pan: Alumina or platinum.
-
Sample Mass: 5-10 mg.
-
Purge Gas: Nitrogen at 20-50 mL/min.
-
Temperature Program: Ramp from 25 °C to 300 °C at a rate of 10 °C/min.
-
Analysis: Measure the percentage mass loss in the temperature range corresponding to dehydration (typically 50-150 °C).
Data Presentation: Expected TGA/DSC Results
| Analysis | Expected Observation | Interpretation |
| TGA | A single, sharp mass loss of ~10.6% between 80-120 °C. | Confirms the presence of one molecule of water (monohydrate). |
| DSC | A sharp endotherm corresponding to the TGA mass loss. | Confirms the dehydration event. |
| DSC | A subsequent sharp endotherm. | Melting of the anhydrous form after dehydration. |
Conclusion: Synthesizing the Data into a Purity Statement
By integrating the results from these orthogonal techniques, a confident and well-supported purity assessment can be made.
-
HPLC provides the primary quantitative result for organic purity (e.g., "99.2% by area normalization").
-
NMR confirms the structure and provides an independent check on the identity of the main component and key impurities.
-
MS verifies the molecular weight, adding another layer of structural confirmation.
-
TGA quantifies the water content, allowing the assay to be calculated on a dry weight basis.
A final purity statement should be comprehensive, for example: "The sample is confirmed to be this compound. Purity by HPLC is 99.2% (AUC). ¹H and ¹⁹F NMR are consistent with the proposed structure and show trace amounts (<0.2%) of 2-fluoroacetophenone. TGA analysis shows a water content of 10.5%, consistent with a monohydrate. Assay (by HPLC, corrected for water content) is 99.1%. "
This multi-technique, evidence-based approach ensures the quality and integrity of this critical intermediate, providing a solid foundation for successful drug development.
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Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). [Link]
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Quality Assurance for 2'-Fluoroacetophenone: Ensuring Purity for Pharmaceutical Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PMC - NIH. [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). [Link]
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Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (n.d.). CORE. [Link]
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Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. (n.d.). PMC. [Link]
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Glyoxal, phenyl. (n.d.). Organic Syntheses Procedure. [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods (RSC Publishing). [Link]
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What is the product obtained when acetophenone is oxidized by selenium dioxide (in dioxane-acetic acid)? (2021). Filo. [Link]
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Oxidising agent. (n.d.). [Link]
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Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. (2025). ResearchGate. [https://www.researchgate.net/publication/228492040_Application_of_HPLC_to_determination_of_aldehydes_ketones_and_polycyclic_aromatic_hydrocarbons_in_air_samples_collected_in_uncontrolled_combustion_sources]([Link]_ combustion_sources)
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19F-centred NMR analysis of mono-fluorinated compounds. (2022). PMC - PubMed Central. [Link]
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Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (n.d.). ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility Profile of 2-Fluorophenylglyoxal Hydrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. 2-Fluorophenylglyoxal hydrate, a versatile chemical intermediate in organic synthesis and medicinal chemistry, possesses a unique structural motif with a fluorinated aromatic ring and a reactive glyoxal functional group.[1] Understanding its solubility profile in various organic solvents is paramount for its application in drug discovery, process development, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It delves into the physicochemical properties of the compound, drawing inferences from closely related analogs, and presents a detailed, field-proven methodology for solubility determination using the gold-standard shake-flask method coupled with robust analytical techniques.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the journey of a drug candidate from discovery to market, its physicochemical properties are rigorously evaluated. Among these, aqueous and non-aqueous solubility are of paramount importance.[1] Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, erratic absorption, and difficulties in formulation.[2] Organic solvents play a crucial role throughout the pharmaceutical lifecycle, from synthesis and purification (recrystallization) to the preparation of dosage forms and analytical testing.[3] Therefore, a comprehensive understanding of a compound's solubility in a range of organic solvents is not merely academic but a fundamental necessity for successful drug development.[4]
This compound, with its potential as a building block in complex molecular architectures, is a compound of significant interest.[1] This guide aims to equip researchers with the foundational knowledge and practical protocols to accurately determine and interpret its solubility profile.
Physicochemical Properties of this compound: An Inferential Analysis
Direct experimental data on the physicochemical properties of this compound is not extensively available in the public domain. However, we can infer its likely characteristics by examining its structure and data from its parent compound, phenylglyoxal, and its isomers.
Structure: this compound is a solid, crystalline compound.[5] The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to influence the electronic distribution of the entire molecule, impacting its polarity and intermolecular interactions.[6] The glyoxal moiety readily forms a stable gem-diol (hydrate) in the presence of water, a common characteristic of glyoxals.[4] This hydrate form is often a white to pale cream crystalline powder.[7]
Key Inferred Properties:
-
Polarity: The molecule possesses both polar and non-polar regions. The phenyl ring contributes to its lipophilicity, while the gem-diol and the carbonyl group are polar, capable of forming hydrogen bonds. The fluorine atom adds to the molecule's overall polarity.
-
Hydrogen Bonding: The two hydroxyl groups of the gem-diol can act as both hydrogen bond donors and acceptors. The carbonyl oxygen can also act as a hydrogen bond acceptor. This capability is a primary driver of its solubility in polar protic solvents.
-
"Like Dissolves Like": The solubility of this compound will be governed by the principle of "like dissolves like."[8] It is expected to exhibit higher solubility in polar organic solvents that can engage in hydrogen bonding and lower solubility in non-polar, aprotic solvents.[3]
Table 1: Properties of Common Organic Solvents for Solubility Screening
| Solvent | Class | Polarity (Dielectric Constant) | Hydrogen Bonding |
| Methanol | Polar Protic | 32.7 | Donor & Acceptor |
| Ethanol | Polar Protic | 24.5 | Donor & Acceptor |
| Acetone | Polar Aprotic | 20.7 | Acceptor |
| Acetonitrile | Polar Aprotic | 37.5 | Acceptor |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Acceptor |
| Ethyl Acetate | Moderately Polar Aprotic | 6.0 | Acceptor |
| Toluene | Non-polar | 2.4 | None |
| Hexane | Non-polar | 1.9 | None |
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[7] This method involves agitating an excess amount of the solid compound in a solvent for a prolonged period until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.[5]
The Shake-Flask Method
Rationale: This method is designed to ensure that the solvent is fully saturated with the solute and that the system has reached a state of thermodynamic equilibrium. The extended incubation time allows for the dissolution process to complete, and the presence of excess solid ensures that the resulting solution is indeed saturated.
Apparatus and Reagents:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (HPLC or UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for at least 24 to 48 hours. Visual inspection should confirm the presence of undissolved solid.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: If necessary, accurately dilute the filtered solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method.
Analytical Quantification
A. High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.[9] It is particularly useful when the compound has a chromophore that absorbs UV light.
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at the wavelength of maximum absorbance. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system and record the peak area.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the sample. Remember to account for any dilution factors to calculate the final solubility.
B. UV-Vis Spectroscopy
Rationale: For a quicker, though potentially less specific, measurement, UV-Vis spectroscopy can be employed if the compound has a distinct UV absorbance and there are no interfering species.[10]
Methodology:
-
Standard Preparation and Calibration: Prepare standard solutions and generate a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax), as described for HPLC.
-
Sample Analysis: Measure the absorbance of the diluted, filtered sample.
-
Concentration Calculation: Use the Beer-Lambert law and the calibration curve to determine the concentration of the sample, accounting for any dilutions.
Visualizing the Process and Principles
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Caption: Interplay of solute and solvent properties governing solubility.
Conclusion and Future Perspectives
While specific experimental solubility data for this compound remains to be published, this guide provides a robust framework for its determination. By understanding the compound's inferred physicochemical properties and meticulously applying the shake-flask method, researchers can generate reliable and reproducible solubility data. This information is indispensable for advancing the use of this compound in pharmaceutical research and development, enabling informed decisions in synthesis, purification, and formulation design. Future work should focus on generating and publishing this experimental data across a wide range of pharmaceutically relevant solvents and temperatures to create a comprehensive public resource.
References
-
Riley, H. A., & Gray, A. R. (1935). Phenylglyoxal. Organic Syntheses, 15, 67. doi:10.15227/orgsyn.015.0067. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylglyoxal. Retrieved from [Link]
-
Anichem. (n.d.). This compound In Stock. Retrieved from [Link]
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Fluorophenyl glyoxal hydrate. Retrieved from [Link]
- Lipinski, C. A. (2000). Drug-like properties and the cause of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.
-
Chemicalland21. (n.d.). 4-Fluorophenylglyoxal Hydrate: Key Applications and Sourcing Strategies for R&D. Retrieved from [Link]
-
Scribd. (n.d.). Solubility in DMSO. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
- Bergström, C. A. S., et al. (2002). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 74(17), 4479–4485.
- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
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- 1. nbinno.com [nbinno.com]
- 2. PHENYLGLYOXAL MONOHYDRATE | 1075-06-5 [chemicalbook.com]
- 3. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis 5 g | Request for Quote [thermofisher.com]
- 4. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 5. This compound - Anichem [anichemllc.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g | Request for Quote [thermofisher.com]
- 8. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis | Fisher Scientific [fishersci.ca]
- 9. Glyoxal hydrate | C2H4O3 | CID 21880647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]
A Guide to the Synthesis and Characterization of 2-Fluorophenylglyoxal Hydrate: A Key Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Aryl Glyoxals
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance crucial pharmacokinetic and pharmacodynamic properties. Fluorine's unique electronic properties can significantly improve metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] Aryl glyoxals, possessing adjacent aldehyde and ketone functionalities, are versatile bifunctional building blocks in organic synthesis, particularly for the construction of heterocyclic scaffolds that form the core of many pharmaceuticals.[1] The hydrated form of these aryl glyoxals is often the more stable and readily handled crystalline solid.
This technical guide provides an in-depth exploration of 2-Fluorophenylglyoxal hydrate, a valuable, albeit less documented, member of this class. Due to the absence of a singular "discovery" paper, this guide synthesizes information from the broader history of aryl glyoxal synthesis to present a logical and scientifically grounded account of its likely first preparation and robust characterization methods. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this important synthetic intermediate.
Historical Context: The Riley Oxidation and the Dawn of Aryl Glyoxal Synthesis
The first synthesis of this compound is not explicitly detailed in a standalone publication. However, its preparation logically follows from the seminal work on the oxidation of activated methyl and methylene groups. The most direct and historically significant method for the synthesis of aryl glyoxals is the Riley oxidation , first reported by Harry Lister Riley and his colleagues in 1932. This reaction utilizes selenium dioxide (SeO₂) to oxidize α-methylene groups of ketones to the corresponding 1,2-dicarbonyl compounds.
The oxidation of acetophenone to phenylglyoxal is a classic example of this transformation and has been a standard method for preparing aryl glyoxals for decades. Given the reliability and substrate tolerance of the Riley oxidation, it is highly probable that the first synthesis of this compound was achieved by applying this established methodology to 2'-fluoroacetophenone.
First Synthesis: The Riley Oxidation of 2'-Fluoroacetophenone
The synthesis of this compound is predicated on the selenium dioxide-mediated oxidation of the α-methyl group of 2'-fluoroacetophenone. The following protocol is adapted from the well-established Organic Syntheses procedure for the preparation of phenylglyoxal, providing a robust and reproducible method.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask (1 L)
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
2'-Fluoroacetophenone
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Distilled water
Procedure:
-
Reagent Preparation: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1,4-dioxane (600 mL), selenium dioxide (1.0 eq), and water (20 mL).
-
Causality: The small amount of water is crucial for dissolving the selenium dioxide, forming selenous acid (H₂SeO₃) in situ, which is the active oxidizing species. 1,4-Dioxane is an excellent solvent for both the organic substrate and the selenium reagent.
-
-
Dissolution: Heat the mixture to 50-55 °C with stirring until all the selenium dioxide has dissolved, resulting in a clear, homogeneous solution.
-
Substrate Addition: Add 2'-fluoroacetophenone (1.0 eq) to the flask in one portion.
-
Oxidation: Increase the temperature to bring the reaction mixture to a gentle reflux. Continue refluxing with vigorous stirring for approximately 4 hours.
-
Self-Validation: The progress of the reaction can be monitored by the precipitation of elemental selenium as a red-black solid. The reaction is typically complete when the formation of the selenium precipitate ceases.
-
-
Work-up: a. Allow the mixture to cool slightly and decant the hot solution away from the precipitated selenium. b. Remove the 1,4-dioxane and water from the decanted solution by distillation under reduced pressure.
-
Hydration and Isolation: a. Dissolve the resulting crude yellow oil (anhydrous 2-fluorophenylglyoxal) in 3-4 volumes of hot water. b. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization. c. Collect the resulting colorless crystals of this compound by vacuum filtration, wash with a small amount of cold water, and air dry.
Reaction Mechanism: The Path to Oxidation
The Riley oxidation of 2'-fluoroacetophenone proceeds through a well-studied mechanism involving the enol form of the ketone.
Caption: Mechanism of the Riley Oxidation and subsequent hydration.
The key steps are:
-
Enolization: The ketone tautomerizes to its more nucleophilic enol form.
-
[2][3]-Sigmatropic Rearrangement: The enol attacks the electrophilic selenium atom of selenous acid. A subsequent[2][3]-sigmatropic rearrangement occurs.
-
Elimination: The resulting intermediate undergoes hydrolysis and elimination to release elemental selenium (Se) and water, yielding the anhydrous 2-fluorophenylglyoxal.
-
Hydration: In the aqueous work-up, the highly electrophilic aldehyde carbonyl of the glyoxal is readily attacked by water to form the stable geminal diol, which crystallizes as the hydrate.
Structural Elucidation and Characterization
Expected Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), gem-diol proton (singlet, ~5.5-6.0 ppm), gem-diol hydroxyl protons (broad singlet, exchangeable with D₂O). The ortho-fluorine will induce complex splitting patterns in the adjacent aromatic protons. |
| ¹³C NMR | Ketone carbonyl carbon (~190-195 ppm), gem-diol carbon (~90-95 ppm), aromatic carbons (signals between ~115-165 ppm, with characteristic C-F coupling constants). |
| ¹⁹F NMR | A single resonance for the fluorine atom on the aromatic ring. |
| IR (Infrared) | Strong, broad O-H stretch (~3300-3500 cm⁻¹), sharp C=O stretch (ketone, ~1680-1700 cm⁻¹), C-F stretch (~1200-1250 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). The absence of a strong aldehyde C-H stretch (~2720 cm⁻¹) confirms the hydrated form. |
| Mass Spec (MS) | The molecular ion of the anhydrous form (m/z = 170.03) would be expected under typical EI or ESI conditions due to in-source dehydration. Fragmentation would likely involve loss of CO and CHO moieties. |
Conclusion and Future Outlook
This compound, synthesized via the robust and time-honored Riley oxidation, stands as a valuable building block for medicinal chemistry. Its dual reactivity and the presence of a strategically placed fluorine atom make it an attractive starting material for the synthesis of novel heterocyclic compounds with potentially enhanced biological activity. This guide provides a comprehensive framework for its preparation and characterization, empowering researchers to confidently utilize this key intermediate in the development of next-generation therapeutics.
References
-
Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 219. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883. [Link]
-
Riley, H. A., & Gray, A. R. (1935). Phenylglyoxal. Organic Syntheses, 15, 67. [Link]
-
Wikipedia. (n.d.). Phenylglyoxal. Retrieved from [Link]
-
Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]
-
Sharpless, K. B., & Lauer, R. F. (1973). A new selenoxide elimination. Applications to the synthesis of allylic alcohols. Journal of the American Chemical Society, 95(8), 2697-2699. [Link]
-
PubChem. (n.d.). Glyoxal, phenyl-, hydrate. Retrieved from [Link]
Sources
Methodological & Application
The Strategic Application of 2-Fluorophenylglyoxal Hydrate in Modern Medicinal Chemistry
This guide provides an in-depth exploration of 2-Fluorophenylglyoxal hydrate, a versatile and reactive building block, for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the strategic advantages of this reagent, provide a detailed, field-tested protocol for a key synthetic transformation, and discuss its broader applications in constructing molecular entities with therapeutic potential.
Introduction: The Value Proposition of Fluorinated Glyoxals
In medicinal chemistry, the incorporation of fluorine into lead compounds is a well-established strategy to modulate and enhance key pharmacological properties.[1] Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity to target proteins, and alter pharmacokinetic profiles.[2][3] this compound emerges as a particularly valuable synthon due to the convergence of two powerful chemical features: a fluorinated aromatic ring and a highly reactive 1,2-dicarbonyl (glyoxal) moiety.
The glyoxal functional group is a potent electrophile, primed for a variety of chemical transformations, most notably condensation reactions to form complex heterocyclic systems.[3] In its common commercial form, the aldehyde exists as a more stable gem-diol (hydrate), which is in equilibrium with the reactive dicarbonyl species in solution.[2] This controlled reactivity makes it a reliable and versatile tool in the synthetic chemist's arsenal.
Key Physicochemical and Structural Data:
| Property | Value |
| IUPAC Name | 2-(2-Fluorophenyl)-2-oxoacetaldehyde hydrate |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol |
| Appearance | White to pale cream crystalline powder |
| Key Reactive Features | Electrophilic ketone, Electrophilic aldehyde (as hydrate) |
| Primary Application | Synthesis of fluorinated N-heterocycles |
Core Application: Synthesis of Fluorinated Quinoxalines
Nitrogen-containing heterocycles are ubiquitous scaffolds in approved drugs and clinical candidates, valued for their ability to engage in various biological interactions such as hydrogen bonding and π-π stacking.[4][5] Quinoxalines, a class of fused N-heterocycles, are readily synthesized via the condensation of an aryl glyoxal with an o-phenylenediamine. The following protocol provides a robust method for synthesizing 6-fluoro-2-phenylquinoxaline, a key intermediate for further elaboration in drug discovery programs.
Experimental Protocol: Synthesis of 6-Fluoro-2-phenylquinoxaline
This protocol details the condensation reaction between this compound and 4-fluoro-1,2-phenylenediamine.
Materials and Reagents:
-
This compound (FW: 170.14 g/mol )
-
4-Fluoro-1,2-phenylenediamine (FW: 126.12 g/mol )
-
Ethanol (EtOH), 200 proof
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-fluoro-1,2-phenylenediamine (e.g., 1.26 g, 10.0 mmol) in 40 mL of ethanol. Stir until a homogeneous solution is formed.
-
Reagent Addition: To the stirred solution, add 1.05 equivalents of this compound (e.g., 1.79 g, 10.5 mmol). The slight excess of the glyoxal ensures complete consumption of the diamine starting material.
-
Catalyst Introduction: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration of the intermediate hemiaminal, facilitating the crucial cyclization step.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Monitoring Progress: Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase). The consumption of the starting materials and the appearance of a new, less polar product spot (visualized under UV light) indicate reaction progression. The reaction is typically complete within 2-4 hours.
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Slowly add 50 mL of cold deionized water to the concentrated mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration, washing the filter cake with additional cold water (2 x 20 mL).
-
-
Purification:
-
Dry the crude solid under vacuum.
-
For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by flash column chromatography on silica gel.
-
Causality and Experimental Rationale
-
Solvent Choice: Ethanol is an ideal solvent as it readily dissolves the reactants while being sufficiently high-boiling for the reaction to proceed at a reasonable rate at reflux. Its protic nature can also facilitate the proton transfer steps in the reaction mechanism.
-
Stoichiometry: A slight excess of the glyoxal component is used to drive the reaction to completion, ensuring that the more valuable or complex diamine is fully consumed.
-
Acid Catalysis: The addition of a catalytic amount of acid accelerates the imine formation and subsequent dehydration steps, which are often the rate-limiting steps in such condensation reactions.
-
Precipitation: The quinoxaline product is significantly less soluble in water than the starting materials or the ethanol solvent, allowing for a simple and efficient initial purification by precipitation.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 6-fluoro-2-phenylquinoxaline.
Sources
- 1. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemrj.org [chemrj.org]
- 5. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Bio-active Heterocyclic Scaffolds from 2-Fluorophenylglyoxal Hydrate
Introduction
In the landscape of modern medicinal chemistry and drug development, 2-Fluorophenylglyoxal hydrate emerges as a highly versatile and valuable bifunctional building block.[1][2] Its structure, characterized by a fluorinated aromatic ring and a reactive 1,2-dicarbonyl moiety, offers a gateway to a diverse array of complex molecular architectures.[2][3] The presence of a fluorine atom can significantly enhance pharmacokinetic properties, such as metabolic stability and binding affinity, a well-established strategy in drug design.[3][4][5] The glyoxal functional group, existing in a stable, crystalline hydrate form for ease of handling, readily participates in a variety of condensation and cyclization reactions to form heterocyclic systems.[3][6][7]
This guide provides detailed experimental protocols for the synthesis of three key classes of heterocyclic derivatives from this compound: Quinoxalines , Imidazoles , and Thiazoles . These scaffolds are prevalent in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[8][9][10][11] The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure reproducibility and rational optimization.
Part 1: Foundational Principles of this compound Reactivity
The synthetic utility of this compound is rooted in the electrophilic nature of its adjacent carbonyl carbons. In solution, the hydrate exists in equilibrium with its more reactive anhydrous dicarbonyl form.[3] This equilibrium makes the aldehyde and ketone groups accessible for nucleophilic attack, which is the initiating step for the formation of numerous heterocycles.
The general reaction paradigm involves the condensation of the two carbonyl groups with dinucleophiles, such as diamines, or a combination of nucleophiles in multicomponent reactions.[1][12][13] The choice of reactants and reaction conditions dictates the structure of the resulting heterocyclic ring.
Logical Workflow for Heterocycle Synthesis
The following diagram illustrates the general strategic approach for leveraging this compound as a precursor for diverse heterocyclic systems.
Caption: General experimental workflow for heterocyclic synthesis.
Part 2: Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 2-(2-Fluorophenyl)quinoxaline Derivatives
This protocol details the classic condensation reaction between an ortho-phenylenediamine and this compound to yield a quinoxaline derivative. Quinoxalines are important components of several pharmacologically active compounds and are known to exhibit a range of bioactivities.[8][9][14]
The reaction proceeds through a tandem nucleophilic attack by the two amine groups onto the dicarbonyl centers of the glyoxal. The subsequent intramolecular cyclization and spontaneous dehydration are driven by the formation of the stable, aromatic quinoxaline ring system. Ethanol serves as an effective solvent that solubilizes the reactants and facilitates heat transfer during reflux.
Caption: Workflow for the synthesis of quinoxaline derivatives.
| Reagent/Material | Quantity (1 mmol scale) | Purpose |
| This compound | 172.1 mg (1.0 mmol) | Dicarbonyl precursor |
| o-Phenylenediamine | 108.1 mg (1.0 mmol) | Dinucleophile |
| Absolute Ethanol | 10 mL | Solvent |
| Round-bottom flask (25 mL) | 1 | Reaction vessel |
| Reflux condenser | 1 | Prevent solvent loss |
| Magnetic stirrer and stir bar | 1 | Homogeneous mixing |
| Heating mantle | 1 | Temperature control |
| Buchner funnel and filter paper | 1 | Product isolation |
-
Reactant Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (108.1 mg, 1.0 mmol) and absolute ethanol (5 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Glyoxal: In a separate vial, dissolve this compound (172.1 mg, 1.0 mmol) in absolute ethanol (5 mL). Add this solution dropwise to the stirring solution of o-phenylenediamine over 5 minutes.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Maintain reflux with stirring for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of starting materials and the appearance of a new, UV-active spot indicates product formation.
-
Isolation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. As the solution cools, the product will typically crystallize. For enhanced precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol (2 x 2 mL) to remove any soluble impurities.
-
Drying & Characterization: Dry the purified product under vacuum. The final compound can be characterized by NMR spectroscopy, mass spectrometry, and melting point determination.
Protocol 2: Synthesis of 2,4,5-Trisubstituted Imidazole Derivatives
This protocol utilizes a variation of the Radziszewski synthesis, a multicomponent reaction that efficiently constructs the imidazole ring.[15][16] This one-pot method combines the dicarbonyl compound, an aldehyde, and an ammonia source to rapidly generate molecular complexity.[17]
This three-component condensation relies on ammonium acetate as the source of ammonia. The reaction likely proceeds via the initial formation of an imine between the aldehyde and ammonia, followed by condensation with the dicarbonyl compound and a second equivalent of ammonia, culminating in cyclization and dehydration to yield the highly substituted, stable imidazole product. Glacial acetic acid often serves as both a slightly acidic catalyst and a high-boiling solvent.
Caption: Workflow for the multicomponent synthesis of imidazoles.
| Reagent/Material | Quantity (1 mmol scale) | Purpose |
| This compound | 172.1 mg (1.0 mmol) | Dicarbonyl precursor |
| Benzaldehyde (example) | 106.1 mg (1.0 mmol) | Aldehyde component |
| Ammonium Acetate | 385.4 mg (5.0 mmol) | Ammonia source |
| Glacial Acetic Acid | 5 mL | Solvent and catalyst |
| Round-bottom flask (25 mL) | 1 | Reaction vessel |
| Beaker (100 mL), Ice | 1 | For precipitation |
-
Reactant Setup: In a 25 mL round-bottom flask, combine this compound (172.1 mg, 1.0 mmol), benzaldehyde (106.1 mg, 1.0 mmol), and ammonium acetate (385.4 mg, 5.0 mmol).
-
Solvent Addition: Add glacial acetic acid (5 mL) to the flask. Equip the flask with a reflux condenser and a magnetic stir bar.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 1-3 hours, with vigorous stirring. Monitor the reaction by TLC.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the cooled solution into a beaker containing ice water (50 mL) while stirring. A solid precipitate should form.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove excess acetic acid and ammonium salts.
-
Drying & Characterization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the final product under vacuum before characterization.
Protocol 3: Synthesis of 2-Amino-4-(2-fluorophenyl)thiazole Derivatives
This protocol describes the synthesis of a 2-aminothiazole derivative via the condensation of this compound with thiourea. This reaction is a variation of the Hantzsch thiazole synthesis and provides a direct and atom-economical route to this important heterocyclic core.[10][18]
The mechanism involves the nucleophilic attack of the thiourea sulfur atom on one of the glyoxal's carbonyl carbons, followed by an intramolecular nucleophilic attack by a nitrogen atom on the second carbonyl. The resulting intermediate then undergoes dehydration to form the aromatic 2-aminothiazole ring. The reaction is typically carried out in a protic solvent like ethanol under reflux.
Caption: Workflow for the synthesis of 2-aminothiazole derivatives.
| Reagent/Material | Quantity (1 mmol scale) | Purpose |
| This compound | 172.1 mg (1.0 mmol) | Dicarbonyl precursor |
| Thiourea | 76.1 mg (1.0 mmol) | Thioamide nucleophile |
| Absolute Ethanol | 10 mL | Solvent |
| Aqueous Ammonia (optional) | As needed | For neutralization |
| Round-bottom flask (25 mL) | 1 | Reaction vessel |
-
Reactant Setup: Place this compound (172.1 mg, 1.0 mmol), thiourea (76.1 mg, 1.0 mmol), and absolute ethanol (10 mL) into a 25 mL round-bottom flask fitted with a stir bar and a reflux condenser.
-
Reaction: Heat the mixture to reflux with stirring. Maintain the reflux for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate directly. If the solution is acidic, it can be neutralized by the careful addition of aqueous ammonia, which may induce further precipitation.
-
Purification: Collect the solid by vacuum filtration and wash with cold water and a small amount of cold ethanol. If no solid forms, the solvent can be removed under reduced pressure, and the resulting residue purified by column chromatography on silica gel.
-
Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound using appropriate spectroscopic methods.
References
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Heterocycles Using α,α-Dihalo-β-ketoesters.
- Novel quinoxaline derivatives: synthesis and structural studies. (n.d.).
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Mini-Reviews in Medicinal Chemistry.
- da Silva, G. V. J., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
- Gouda, M. A., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules.
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.).
- Shahzadi, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules.
- Synthesis and Biological Evaluation of Thiazole Derivatives. (2018). ResearchGate.
- Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). RSC Advances.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Mini-Reviews in Medicinal Chemistry.
- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). Journal of the Chinese Chemical Society.
- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.).
- Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2023). RSC Advances.
- Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. (2023). Pest Management Science.
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2018). Frontiers in Chemistry.
- Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2023). RSC Advances.
- Riley, H. A., & Gray, A. R. (1935). Phenylglyoxal. Organic Syntheses, 15, 67.
- 4-Fluorophenylglyoxal Hydrate: Key Applications and Sourcing Strategies for R&D. (n.d.).
- 2,5-Difluorophenylglyoxal hydrate. (n.d.). Benchchem.
- Phenylglyoxal. (n.d.). Wikipedia.
- De Haan, D. O., et al. (2019). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics.
- 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. (2021, September 30). YouTube.
- Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (2024). International Journal of Advanced Research in Science, Communication and Technology.
- Salwiczek, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
- Reaction strategies for synthesis of imidazole derivatives: a review. (2018). ResearchGate.
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 8. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Application of 2-Fluorophenylglyoxal Hydrate in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: The Role of Fluorinated Glyoxals in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorine's unique electronic characteristics can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Aryl glyoxals, possessing a reactive 1,2-dicarbonyl moiety, are versatile building blocks, particularly in multicomponent reactions (MCRs) that enable the rapid construction of complex heterocyclic libraries.[2][3] The hydrated form of these glyoxals is often the stable, isolable reagent of choice for synthetic chemists.[4] This application note focuses on 2-Fluorophenylglyoxal hydrate, a key intermediate for introducing the 2-fluorophenyl motif into novel pharmaceutical candidates. We will explore its synthesis, its application in the construction of pharmaceutically relevant hydantoin scaffolds, and provide detailed protocols for its use.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Chemical Formula | C₈H₇FO₃ | [5] |
| Molecular Weight | 170.14 g/mol | [5] |
| Appearance | White to pale cream crystals or powder | [6] |
| Melting Point | 76 - 79 °C | [2] |
| CAS Number | 170880-96-3 | [1] |
Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][7][8] Ensure that eyewash stations and safety showers are readily accessible.[4][8] Store in a tightly closed container in a cool, dry place.[4][7]
Core Synthetic Applications: A Gateway to Bioactive Heterocycles
The primary utility of this compound lies in its bifunctional nature, which allows it to participate in a variety of condensation and cyclization reactions. The two adjacent carbonyl groups provide reactive sites for the construction of diverse heterocyclic systems, which form the core of many approved drugs.[1]
One of the most significant applications of aryl glyoxals is in the synthesis of hydantoins (imidazolidine-2,4-diones). The hydantoin scaffold is a privileged structure in medicinal chemistry, most famously represented by the anticonvulsant drug Phenytoin.[9] Fluorine-substituted phenylhydantoins have been extensively investigated for their anticonvulsant, anticancer, and antiviral activities.[4][10][11]
The diagram below illustrates the general synthetic pathway from a fluorinated acetophenone to a bioactive hydantoin scaffold, highlighting the role of the 2-Fluorophenylglyoxal intermediate.
Caption: Synthetic workflow from precursor to bioactive hydantoin.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the key intermediate and its subsequent conversion to a representative pharmaceutical scaffold.
Protocol 1: Synthesis of 2-Fluorophenylglyoxal from 2-Fluoroacetophenone
This protocol is based on the well-established selenium dioxide oxidation of an activated methylene group adjacent to a carbonyl.[3]
Materials:
-
2-Fluoroacetophenone
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Diatomaceous earth (for filtration)
-
Rotary evaporator
-
Standard glassware for reflux and distillation
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add selenium dioxide (1.0 eq), 1,4-dioxane (5 volumes), and water (0.2 volumes).
-
Dissolution: Heat the mixture to 50-55 °C and stir until all the selenium dioxide has dissolved.
-
Addition of Ketone: Add 2-fluoroacetophenone (1.0 eq) to the solution in one portion.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours with continuous stirring. A black precipitate of elemental selenium will form as the reaction progresses.
-
Work-up:
-
While hot, carefully decant the solution from the selenium precipitate.
-
Filter the decanted solution through a pad of diatomaceous earth to remove any fine selenium particles.
-
Remove the dioxane and water from the filtrate by distillation under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude 2-fluorophenylglyoxal can be purified by vacuum distillation. The product is often isolated and stored as its more stable hydrate form by dissolving the oil in hot water and allowing it to crystallize upon cooling.[3]
Protocol 2: Synthesis of 5-(2-Fluorophenyl)hydantoin via Cyclocondensation
This protocol describes a one-pot cyclocondensation reaction to form the hydantoin ring system. This is an adaptation of the highly reliable Bucherer-Bergs reaction, a multicomponent approach for synthesizing hydantoins.[5]
Materials:
-
This compound (or the corresponding aldehyde/ketone precursor)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether
Causality Behind Experimental Choices:
-
Ammonium Carbonate: Serves as the source of both ammonia and carbon dioxide required for the in-situ formation of the hydantoin ring.
-
Potassium Cyanide: Acts as the nucleophile that attacks the carbonyl carbon, initiating the formation of an aminonitrile intermediate.
-
Acidification: The final step involves acidification to induce the cyclization of the ureido acid intermediate and precipitate the final hydantoin product.
Procedure:
-
Reaction Setup: In a round-bottom flask, place ammonium carbonate (6.0 eq) and this compound (1.0 eq).
-
Addition of Cyanide: Dissolve potassium cyanide (1.0 eq) in a 60% aqueous ethanol solution and add it to the reaction flask.
-
Heating: Heat the mixture in an oil bath at 55-60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Carefully acidify the remaining aqueous solution with concentrated HCl to a pH of approximately 2-3. This will cause the hydantoin product to precipitate.
-
-
Purification:
-
Filter the resulting precipitate.
-
Dissolve the crude product in a saturated sodium hydroxide solution.
-
Extract the alkaline solution with diethyl ether to remove any non-acidic impurities.
-
Re-acidify the aqueous layer with HCl to precipitate the purified 5-(2-fluorophenyl)hydantoin.
-
Filter the solid, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.[3]
-
Caption: Experimental workflow for hydantoin synthesis.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its ability to readily undergo cyclocondensation reactions, particularly for the formation of the hydantoin core, provides a direct and efficient route to a class of compounds with proven biological activity. The protocols outlined in this note offer a reliable foundation for researchers and drug development professionals to leverage this key intermediate in the discovery and synthesis of novel fluorinated therapeutic agents. The strategic use of such fluorinated synthons is expected to continue to play a pivotal role in advancing modern medicinal chemistry.
References
-
Anichem. (n.d.). This compound. Retrieved from [Link]
-
Riley, H. A., & Gray, A. R. (n.d.). Glyoxal, phenyl-. Organic Syntheses. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Fluorophenyl glyoxal hydrate. Retrieved from [Link]
-
Reddy, T. S., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PLoS ONE. Retrieved from [Link]
-
Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Rajak, H., et al. (2016). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules. Retrieved from [Link]
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- 2. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. bepls.com [bepls.com]
- 9. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]
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- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Reaction Mechanisms Involving 2-Fluorophenylglyoxal Hydrate
Introduction: The Unique Reactivity of 2-Fluorophenylglyoxal Hydrate
This compound is a versatile bifunctional molecule of significant interest to researchers in chemical biology, medicinal chemistry, and materials science. Its reactivity is dominated by the 1,2-dicarbonyl (α-ketoaldehyde) moiety, which serves as a potent electrophile. The presence of a fluorine atom at the ortho position of the aromatic ring further modulates its electronic properties and can influence reaction kinetics and stability, making it a valuable tool for various chemical transformations.[1]
In its solid state, 2-fluorophenylglyoxal typically exists as a stable monohydrate, where one of the carbonyl groups is hydrated to form a geminal diol. This hydrate form is in equilibrium with the more reactive dicarbonyl species in solution, which is the primary participant in the reactions discussed herein. These application notes will provide an in-depth guide to two of its most powerful applications: the covalent and selective modification of arginine residues in proteins and its use as a key building block in the synthesis of fluorinated heterocyclic compounds.
Section 1: Covalent Modification of Arginine Residues
The guanidinium side chain of arginine is a key mediator of molecular recognition and catalytic function in countless proteins. Due to its high pKa (~12.5), it is protonated and thus positively charged under physiological conditions. The ability to selectively modify this residue provides a powerful method for probing protein function, developing protein-based therapeutics, and creating advanced bioconjugates. Phenylglyoxal and its derivatives are renowned for their high chemoselectivity towards arginine's guanidinium group over other nucleophilic residues like lysine or cysteine under mild conditions.[2][3]
1.1: The Reaction Mechanism: Formation of a Stable Dihydroxyimidazoline Adduct
The reaction proceeds via the nucleophilic attack of the guanidinium group of arginine on the electrophilic carbonyl carbons of 2-fluorophenylglyoxal. The reaction is typically conducted in a slightly alkaline buffer (pH 7-9) to ensure a sufficient population of the deprotonated, more nucleophilic form of the guanidinium group.[2] The mechanism involves two sequential nucleophilic additions to form a stable cyclic dihydroxyimidazoline adduct. While some studies on related glyoxals suggest a 2:1 stoichiometry (two glyoxal molecules per arginine), the 1:1 adduct is a common and stable product.[2][3]
The ortho-fluorine substituent is expected to enhance the electrophilicity of the adjacent carbonyl carbon through its strong inductive electron-withdrawing (-I) effect, potentially accelerating the rate of the initial nucleophilic attack compared to unsubstituted phenylglyoxal.[1]
Caption: Covalent reaction of 2-fluorophenylglyoxal with an arginine residue.
1.2: Protocol for Arginine-Specific Protein Labeling
This protocol provides a general framework for labeling a target protein with this compound. Optimization of reagent concentrations, reaction time, and temperature may be necessary for specific proteins.
Materials:
-
Target protein of interest
-
This compound (2-FPGH)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0
-
Quenching Solution (Optional): 1 M Tris-HCl or Hydroxylamine, pH 8.0
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system: Size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that could compete in side reactions.
-
Reagent Preparation: Prepare a 100 mM stock solution of 2-FPGH in anhydrous DMF or DMSO. This solution should be prepared fresh immediately before use, as the reactive dicarbonyl can be sensitive to moisture over time.
-
Labeling Reaction:
-
Calculate the required volume of the 2-FPGH stock solution to achieve the desired molar excess over the protein. A 10 to 100-fold molar excess is a typical starting point for optimization.
-
While gently vortexing the protein solution, add the 2-FPGH solution dropwise.
-
-
Incubation: Incubate the reaction mixture for 1-3 hours at room temperature (25 °C) or 37 °C. The optimal time and temperature should be determined empirically. Protect the reaction from light if a fluorophore-conjugated glyoxal is used.
-
Quenching (Optional): To stop the reaction, a nucleophile such as Tris or hydroxylamine can be added to a final concentration of 50-100 mM to consume any unreacted 2-FPGH. Incubate for an additional 30-60 minutes.
-
Purification: Remove unreacted 2-FPGH and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS). Alternatively, dialysis can be performed against the storage buffer.
-
Characterization: Confirm the covalent modification and determine the degree of labeling.
-
Mass Spectrometry (ESI-MS): Analyze the intact protein to observe the mass shift corresponding to the covalent adduct. The expected mass increase for a 1:1 adduct of 2-fluorophenylglyoxal is +152.04 Da .
-
Tryptic Digest and LC-MS/MS: To identify the specific arginine residue(s) modified, perform a tryptic digest followed by LC-MS/MS analysis.[4]
-
Table 1: Typical Parameters for Arginine Modification
| Parameter | Recommended Range | Rationale & Causality |
| pH | 7.0 - 9.0 | Balances protein stability with the need for a deprotonated, nucleophilic guanidinium group. Higher pH increases reaction rate but may compromise protein integrity.[2][3] |
| Temperature | 25 °C - 37 °C | A compromise between reaction kinetics and maintaining the native conformation of the protein. |
| Molar Excess of 2-FPGH | 10x - 100x | A higher excess drives the reaction to completion but increases the risk of off-target modifications and necessitates more stringent purification. |
| Reaction Time | 1 - 3 hours | Sufficient time for the reaction to proceed. Should be optimized by time-course analysis using MS. |
Section 2: Synthesis of Fluorinated Heterocycles
The 1,2-dicarbonyl structure of 2-fluorophenylglyoxal makes it an exceptionally useful synthon for constructing a variety of N-heterocyclic compounds, which are privileged scaffolds in medicinal chemistry.[5][6] A prominent example is the synthesis of quinoxalines through condensation with 1,2-diamines.
2.1: The Reaction Mechanism: Quinoxaline Synthesis
The synthesis of a quinoxaline ring from 2-fluorophenylglyoxal and an o-phenylenediamine derivative is a classic and robust condensation reaction.[7][8] The reaction typically proceeds by initial nucleophilic attack of one amine group on one of the carbonyls, forming a hemiaminal intermediate. This is followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic quinoxaline ring system. The reaction is often catalyzed by acid, although it can also proceed under neutral or thermal conditions.
Caption: General experimental workflow for synthesizing quinoxalines.
2.2: Protocol for the Synthesis of 2-(2-Fluorophenyl)quinoxaline
This protocol describes the synthesis of a simple quinoxaline from this compound and o-phenylenediamine.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol (or Glacial Acetic Acid)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and magnetic stir bar
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., Ethanol/Water mixture)
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (e.g., 1.72 g, 10 mmol) in ethanol (e.g., 30 mL).
-
Addition of Diamine: To this solution, add o-phenylenediamine (e.g., 1.08 g, 10 mmol).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Isolation:
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
If necessary, place the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2-(2-fluorophenyl)quinoxaline.
-
Characterization: Confirm the structure of the final product using standard analytical techniques.
-
NMR (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and purity.
-
Mass Spectrometry: To verify the molecular weight (Expected [M+H]⁺ for C₁₄H₉FN₂: 225.08).
-
Melting Point: To assess purity.
-
References
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (n.d.). National Center for Biotechnology Information. [Link]
-
A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. (n.d.). Organic Chemistry Portal. [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]
-
The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. (n.d.). PubMed. [Link]
-
Reaction scheme for the modification of arginine residues with phenylglyoxal. (n.d.). ResearchGate. [Link]
-
Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]
-
The reactions of phenylglyoxal and related reagents with amino acids. (n.d.). PubMed. [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central. [Link]
-
Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. (n.d.). National Center for Biotechnology Information. [Link]
-
The reaction of phenylglyoxal with arginine residues in proteins. (n.d.). PubMed. [Link]
-
The reaction of phenylglyoxal and related agents with proteins. (2025). ResearchGate. [Link]
-
An Explanation of Substituent Effects. (2019). Chemistry LibreTexts. [Link]
-
Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins. (2024). ACS Publications. [Link]
-
Glyoxal, phenyl-. (n.d.). Organic Syntheses. [Link]
-
Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. [Link]
-
Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species. (n.d.). National Center for Biotechnology Information. [Link]
-
Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. (2025). ResearchGate. [Link]
-
Pd-Catalyzed, ortho C–H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. (2018). ACS Publications. [Link]
-
Detection and identification of arginine modifications on methylglyoxal-modified ribonuclease by mass spectrometric analysis. (n.d.). PubMed. [Link]
- Method of preparing glyoxal hydrate. (n.d.).
-
Methylglyoxal modification of protein - Chemical and immunochemical characterization of methylglyoxal-arginine adducts. (2025). ResearchGate. [Link]
-
Reaction of phenylglyoxal with the arginine moiety. (n.d.). ResearchGate. [Link]
-
Fluorescent labeling and modification of proteins. (n.d.). National Center for Biotechnology Information. [Link]
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- 4. Detection and identification of arginine modifications on methylglyoxal-modified ribonuclease by mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Fluorophenylglyoxal Hydrate
Introduction
2-Fluorophenylglyoxal hydrate is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its structure, featuring a fluorinated aromatic ring and a reactive glyoxal functional group, makes it a valuable building block for constructing complex molecules, including potential drug candidates and novel materials.[1] The presence of the fluorine atom can impart enhanced properties such as increased metabolic stability or modified biological activity in the final compounds.[1] Given its role as a critical precursor, the accurate and precise quantification of this compound is paramount for ensuring the quality, consistency, and stoichiometry of subsequent reactions in research and drug development.
This document provides detailed application notes and validated protocols for the quantification of this compound using three robust analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and available instrumentation.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
Principle:
Direct analysis of small, highly reactive molecules like glyoxals by HPLC can be challenging due to their poor retention on reversed-phase columns and potential instability. Derivatization is a common strategy to enhance their stability, improve chromatographic separation, and increase detection sensitivity.[2] In this method, the carbonyl groups of this compound are reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone derivative. This derivative is then separated by reversed-phase HPLC and quantified using a UV detector. The reaction with DNPH is a well-established method for the determination of aldehydes and dicarbonyl compounds.[3]
Experimental Protocol:
1. Materials and Reagents:
-
This compound (Reference Standard)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid
-
Internal Standard (e.g., 2-chlorophenylglyoxal, if required for improved precision)
2. Standard and Sample Preparation:
-
DNPH Solution: Prepare a saturated solution of DNPH in acetonitrile. Acidify with a small amount of perchloric acid.
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range.
3. Derivatization Procedure:
-
To 1 mL of each standard and sample solution, add 1 mL of the DNPH solution.
-
If using an internal standard, add a fixed amount to each standard and sample.
-
Vortex the mixture and incubate at 70°C for 150 minutes in a sealed vial.[3]
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
4. HPLC-UV Analysis:
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[2] A typical starting condition is 60:40 (v/v) Acetonitrile:Water, with a linear gradient to 90:10 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor the absorbance at the maximum wavelength of the DNPH derivative (typically around 360 nm).
-
Injection Volume: 10 µL.
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the corresponding concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | The analyte peak should be well-resolved from other components. | No interference observed at the retention time of the analyte. |
| Linearity (R²) | R² ≥ 0.995 | 0.999 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
Experimental Workflow:
Caption: HPLC-UV workflow for this compound.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
Principle:
GC-MS offers higher sensitivity and selectivity compared to HPLC-UV. For volatile or semi-volatile compounds, GC provides excellent separation. Similar to the HPLC method, derivatization is necessary to improve the volatility and thermal stability of this compound for GC analysis. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for carbonyl compounds, forming stable oxime derivatives that are amenable to GC-MS analysis.[2] The mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the derivative.
Experimental Protocol:
1. Materials and Reagents:
-
This compound (Reference Standard)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (GC grade)
-
Ethyl acetate (GC grade)
-
Sodium sulfate (anhydrous)
-
Internal Standard (e.g., a deuterated analog, if available)
2. Standard and Sample Preparation:
-
PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in water.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve or dilute the sample to an estimated concentration within the calibration range.
3. Derivatization Procedure:
-
To 1 mL of each standard and sample, add 1 mL of the PFBHA solution.
-
Adjust the pH to approximately 4-5 with a suitable buffer.
-
Vortex the mixture and allow it to react at room temperature for 2 hours, or at a slightly elevated temperature (e.g., 60°C) for 30 minutes.
-
Extract the PFBHA-oxime derivative with 2 x 1 mL of hexane.
-
Combine the hexane extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[2]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Injection: 1 µL in splitless mode.[2]
-
Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of the this compound-PFBHA derivative.
-
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Determine the concentration of the analyte in the sample using the calibration curve.
Method Validation:
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interfering peaks at the retention time of the analyte and its monitored ions. | High selectivity achieved with SIM mode. |
| Linearity (R²) | R² ≥ 0.995 | 0.998 |
| Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.2% |
| Precision (% RSD) | ≤ 5% | < 3% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 2 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 10 ng/mL |
Experimental Workflow:
Caption: GC-MS workflow for this compound.
Method 3: Quantification by Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)
Principle:
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. The quantification is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte with that of a known amount of an internal standard, the concentration of the analyte can be determined.[5] This method is particularly useful for quantifying hydrates, as it can distinguish between the water of hydration and other protons in the molecule.[6][7]
Experimental Protocol:
1. Materials and Reagents:
-
This compound
-
Internal Standard (e.g., Maleic acid, Dimethyl sulfone) - must be stable, of high purity, and have resonances that do not overlap with the analyte.
-
Deuterated solvent (e.g., Deuterium oxide - D₂O, or DMSO-d₆)
2. Sample Preparation:
-
Accurately weigh a specific amount of the internal standard and the sample containing this compound into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard single-pulse experiment.
-
Key Parameters:
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant nuclei (typically 5 times the longest T₁).
-
Optimize the pulse angle (e.g., 90°).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
4. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the analyte (e.g., the aldehyde proton of the glyoxal moiety) and the internal standard.
-
Calculate the concentration of this compound using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
analyte = this compound
-
IS = Internal Standard
-
Method Validation:
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Analyte and internal standard signals are baseline resolved. | No signal overlap observed. |
| Linearity (R²) | R² ≥ 0.998 | 0.999 |
| Range | Dependent on sample solubility and instrument sensitivity. | Typically in the mg/mL range. |
| Accuracy (% Bias) | Within ± 2.0% | < 1.0% |
| Precision (% RSD) | ≤ 2% | < 1.0% |
Experimental Workflow:
Caption: qNMR workflow for this compound.
Conclusion
The choice of analytical method for the quantification of this compound should be based on the specific requirements of the study. The HPLC-UV method with DNPH derivatization is a robust and widely accessible technique suitable for routine quality control. For higher sensitivity and selectivity, especially in complex matrices, the GC-MS method with PFBHA derivatization is recommended. qNMR stands out as a primary method that provides direct quantification without the need for a specific reference standard of the analyte and is particularly useful for confirming the hydrate form. All methods, when properly validated, can provide accurate and reliable results, ensuring the quality and consistency of this compound in research and development settings.[8]
References
- Vertex AI Search. (2026). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pharmuni. (2026). Validating Analytical Methods in Pharmaceuticals.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ACS Publications. (2021). Simple and User-Friendly Methodology for Crystal Water Determination by Quantitative Proton NMR Spectroscopy in Deuterium Oxide. Analytical Chemistry.
- PubMed. (2020). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals.
- PubMed. (2020). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. Molecules.
- MDPI. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives.
- PubMed. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine.
- ResearchGate. (2025). High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent.
- ResearchGate. (2025). Analysis of Glyoxal and Related Substances by Means of High-Performance Liquid Chromatography with Refractive Index Detection.
- ResearchGate. (2025). An effective derivatization method for quantitative determination by GC/MS of glyoxal and methylglyoxal in plasma samples.
- ResearchGate. (2025). In-solution derivatization and detection of glyoxal and methylglyoxal in alcoholic beverages and fermented foods by headspace solid-phase microextraction and gas chromatography-mass spectrometry.
- ResearchGate. (2025). Preparation and quantification of methylglyoxal in human plasma using reverse-phase high-performance liquid chromatography.
- PubMed. (2010). [Determination of glyoxal and glyoxalic acid in aldehyde solution by high performance liquid chromatography].
- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Propynal.
- BenchChem. (2026). 4-Fluorophenylglyoxal Hydrate: Key Applications and Sourcing Strategies for R&D.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [Determination of glyoxal and glyoxalic acid in aldehyde solution by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. particle.dk [particle.dk]
Application of 2-Fluorophenylglyoxal Hydrate in Novel Organic Reactions: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Building Block
2-Fluorophenylglyoxal hydrate (CAS No: 170880-96-3) is emerging as a highly versatile and reactive building block in modern organic synthesis.[1][2] Its unique structure, featuring a vicinal dicarbonyl moiety attached to a fluorinated phenyl ring, offers a rich landscape for the construction of complex molecular architectures, particularly heterocyclic systems of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom can impart desirable physicochemical properties to the resulting molecules, such as enhanced metabolic stability and binding affinity. This guide provides an in-depth exploration of the application of this compound in several novel organic reactions, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the electrophilic nature of its two carbonyl groups. The aldehyde carbonyl is generally more reactive towards nucleophiles than the ketone carbonyl. In its hydrated form, it exists in equilibrium with the gem-diol, which can readily revert to the reactive dicarbonyl species under appropriate reaction conditions. The electron-withdrawing nature of the 2-fluoro substituent can further influence the reactivity of the aromatic ring and the adjacent carbonyl groups.
Application 1: Synthesis of Quinoxaline Scaffolds
Quinoxalines are a privileged class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The condensation of 1,2-dicarbonyl compounds with ortho-phenylenediamines is a classic and efficient method for their synthesis. This compound serves as an excellent 1,2-dicarbonyl precursor for the synthesis of 2-(2-fluorophenyl)quinoxalines.
Causality in Experimental Design:
The choice of an acidic catalyst, such as acetic acid, is crucial for this transformation. The acid protonates one of the carbonyl groups of the in situ-generated 2-fluorophenylglyoxal, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the diamine. The subsequent cyclization and dehydration steps are also promoted by the acidic medium. Ethanol is often used as a solvent to ensure the solubility of both reactants.
Experimental Workflow: Quinoxaline Synthesis
Caption: Workflow for the synthesis of 2-(2-fluorophenyl)quinoxaline.
Detailed Protocol: Synthesis of 2-(2-Fluorophenyl)quinoxaline
| Parameter | Value |
| Reactants | This compound (1.0 eq), o-Phenylenediamine (1.0 eq) |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid (catalytic amount) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Cooling, filtration, washing with cold ethanol |
| Expected Yield | >90% |
Step-by-Step Procedure:
-
To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).
-
Add this compound (1.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure 2-(2-fluorophenyl)quinoxaline.
Application 2: Multicomponent Synthesis of Highly Substituted Furans
Multicomponent reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials in a single synthetic step. This compound can participate in MCRs to construct highly substituted furan rings, which are core structures in many natural products and pharmaceuticals.
Causality in Experimental Design:
The reaction between an arylglyoxal, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (like dimedone) is often catalyzed by a base. The base, such as piperidine or triethylamine, facilitates the initial Knoevenagel condensation between the aldehyde group of the glyoxal and the active methylene compound. This is followed by a Michael addition of the enolate of the 1,3-dicarbonyl compound and subsequent intramolecular cyclization and dehydration to afford the furan product. The choice of a mild base is critical to avoid side reactions.
Reaction Mechanism: Furan Synthesis
Caption: Mechanistic pathway for the three-component furan synthesis.
Detailed Protocol: Three-Component Synthesis of a Highly Substituted Furan
| Parameter | Value |
| Reactants | This compound (1.0 eq), Malononitrile (1.0 eq), Dimedone (1.0 eq) |
| Solvent | Ethanol or Methanol |
| Catalyst | Piperidine or Triethylamine (catalytic amount) |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 4-12 hours |
| Work-up | Filtration of the precipitated product |
| Expected Yield | 80-95% |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC.
-
A precipitate will form as the reaction proceeds.
-
After completion, cool the mixture and collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry to obtain the pure substituted furan derivative.
Application 3: The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a classic isocyanide-based multicomponent reaction that provides access to α-acyloxy amides.[3] this compound can serve as the carbonyl component in this reaction, leading to the formation of complex amide derivatives.
Causality in Experimental Design:
The Passerini reaction is typically carried out in aprotic solvents and does not require a catalyst, although it can be accelerated by Lewis acids.[3] The reaction proceeds through a concerted or ionic mechanism depending on the solvent polarity.[4] The concentration of reactants is a key factor, with higher concentrations favoring the reaction. The choice of a non-polar aprotic solvent like dichloromethane (DCM) is common.
Experimental Workflow: Passerini Reaction
Caption: General workflow for the Passerini three-component reaction.
Detailed Protocol: Synthesis of an α-Acyloxy Amide via Passerini Reaction
| Parameter | Value |
| Reactants | This compound (1.0 eq), Benzoic Acid (1.0 eq), Cyclohexyl Isocyanide (1.0 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Work-up | Solvent evaporation and purification by column chromatography |
| Expected Yield | 60-85% |
Step-by-Step Procedure:
-
To a stirred solution of benzoic acid (1.0 mmol) and this compound (1.0 mmol) in dichloromethane (5 mL) in a sealed vial, add cyclohexyl isocyanide (1.0 mmol).
-
Seal the vial and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide product.
Application 4: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is another powerful isocyanide-based multicomponent reaction that combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[5] this compound can be utilized as the carbonyl component to generate complex, highly functionalized molecules.
Causality in Experimental Design:
The Ugi reaction is typically performed in polar protic solvents like methanol or ethanol, which facilitate the formation of the initial imine intermediate from the aldehyde and the amine. The subsequent steps involving the addition of the isocyanide and the carboxylic acid are also favored in these solvents. The reaction is often carried out at room temperature.
Reaction Mechanism: Ugi Reaction
Caption: Simplified mechanistic pathway of the Ugi four-component reaction.
Detailed Protocol: Synthesis of an α-Acylamino Amide via Ugi Reaction
| Parameter | Value |
| Reactants | This compound (1.0 eq), Aniline (1.0 eq), Benzoic Acid (1.0 eq), Cyclohexyl Isocyanide (1.0 eq) |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 24-72 hours |
| Work-up | Solvent evaporation and purification by column chromatography or recrystallization |
| Expected Yield | 50-80% |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 mmol) and this compound (1.0 mmol) in methanol (10 mL). Stir for 30 minutes.
-
To this mixture, add benzoic acid (1.0 mmol) followed by cyclohexyl isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
The crude product can be purified either by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion and Future Outlook
This compound has demonstrated its value as a versatile and reactive synthon for the construction of diverse and complex organic molecules. The applications highlighted in this guide, from the synthesis of important heterocyclic scaffolds like quinoxalines and furans to its participation in powerful multicomponent reactions such as the Passerini and Ugi reactions, underscore its significant potential. The protocols provided herein are designed to be robust and reproducible, offering a solid foundation for researchers to explore the full synthetic utility of this promising building block. Future investigations will likely focus on expanding its application in asymmetric catalysis, the synthesis of novel drug candidates, and the development of new multicomponent reactions.
References
-
Anichem. This compound. Available at: [Link]
- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isocian-azobenzolo con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
-
Wikipedia. Passerini reaction. Available at: [Link]
- Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.
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- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of 2-Fluorophenylglyoxal Hydrate
Abstract
This document provides a detailed guide for the safe and effective handling, storage, and use of 2-Fluorophenylglyoxal hydrate (CAS No. not explicitly found for the 2-fluoro isomer, similar to 4-Fluorophenylglyoxal hydrate CAS 447-43-8). As a valuable intermediate in organic synthesis and medicinal chemistry, its unique molecular structure, featuring a fluorinated aromatic ring and reactive glyoxal functional groups, allows for its use in the construction of complex molecules and potential drug candidates.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and scientifically grounded protocols to ensure both experimental integrity and personnel safety.
Introduction: The Scientific Utility of this compound
This compound is a specialized chemical reagent prized for its role as a versatile building block in synthetic chemistry. The presence of a fluorine atom can significantly alter the biological activity and stability of target molecules, making it a compound of interest in pharmaceutical research and development.[1] Its reactive glyoxal group readily participates in a variety of condensation and addition reactions, which are fundamental to the synthesis of heterocyclic systems and other complex organic structures.[1]
The "hydrate" designation is critical; like its analogue phenylglyoxal, it exists as a more stable, crystalline solid in its hydrated form, which is easier to handle than the anhydrous liquid state.[2] Understanding the equilibrium between the hydrate and the anhydrous form is essential for its effective use in chemical reactions.
Hazard Identification and Safety Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[3][4] Adherence to strict safety protocols is mandatory.
GHS Hazard Statements:
-
H302: Harmful if swallowed (for some related compounds).[4]
Hazard Pictograms:
-
GHS07: Exclamation mark[6]
Table 1: Summary of Hazard Information
| Hazard Classification | GHS Category | Description | Source(s) |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [3][4] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [3][4] |
| Specific target organ toxicity - single exposure | Category 3 | May cause respiratory irritation. | [4][5] |
| Acute toxicity (Oral) | Category 4 | Harmful if swallowed. | [4] |
Core Directive: Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling is crucial to mitigate risks. The following workflow is designed to ensure a self-validating system of safety.
Engineering Controls and Workspace Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4][5] A certified chemical fume hood is required to avoid inhalation of dust or fumes.
-
Safety Stations: Ensure that an eyewash station and a safety shower are in close proximity to the workstation and are readily accessible.[3]
Mandatory Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that meets NIOSH (National Institute for Occupational Safety and Health) or equivalent standards.[3][4]
-
Skin Protection:
-
Gloves: Wear impervious protective gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.
-
Lab Coat: A flame-retardant lab coat must be worn at all times.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: If dust formation is likely or ventilation is inadequate, a NIOSH-approved particulate respirator is recommended.[3]
Diagram 1: Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
First Aid Protocols: An Emergency Response System
In the event of exposure, immediate and appropriate action is critical.
-
Inhalation: If inhaled, move the person to fresh air.[3][7] If breathing is difficult, provide artificial respiration. Seek immediate medical attention if symptoms persist.[3][7]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin with plenty of soap and water for at least 15 minutes.[3][7] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][7] Remove contact lenses if present and easy to do so.[3] Continue rinsing and seek immediate medical attention from an ophthalmologist.[4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards.[3][7] Do NOT induce vomiting. Seek immediate medical attention.[4][8]
Storage and Stability: Preserving Chemical Integrity
Proper storage is essential to maintain the purity and stability of this compound.
Storage Conditions
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][5][7]
-
Temperature: While ambient temperatures are sometimes cited, for long-term stability and to prevent degradation, it is recommended to store the compound in a freezer at temperatures under -20°C in an inert atmosphere.[9]
-
Incompatibilities: Keep away from incompatible materials, though specific strong incompatibilities are not widely reported, it is good practice to store it away from strong oxidizing agents.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅FO₂ (anhydrous) | [10] |
| Molecular Weight | 152.12 g/mol (anhydrous) | [11] |
| Appearance | White to pale cream crystals or powder. | [10] |
| Melting Point | 76 - 80 °C | [4][9] |
| Stability | Stable under normal storage conditions. | [3][7] |
Causality of Storage Choices
The hydrate form is generally more stable than the anhydrous aldehyde, which can polymerize upon standing.[2] Storing it in a tightly sealed container prevents the loss of the water of hydration, which could lead to instability. The cool, dry conditions prevent thermal degradation and hygroscopic clumping.
Spill Management and Waste Disposal Protocol
Accidental spills and waste must be managed as hazardous materials.
Spill Containment and Cleanup
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[3][5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal
-
Classification: This material is considered hazardous waste.[5]
-
Procedure: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4][5] Do not allow the product to enter drains.[4]
-
Labeling: All waste containers must be clearly labeled as hazardous waste, listing the full chemical name.
Diagram 2: Disposal Decision Pathway
Caption: A decision-making diagram for the proper disposal of this compound waste.
Application Protocol: General Use in Organic Synthesis
While specific reaction conditions are substrate-dependent, the following provides a general protocol for using this compound as a reactant.
Objective: To use this compound as an electrophile in a condensation reaction.
Materials:
-
This compound
-
Reaction solvent (e.g., ethanol, THF)
-
Nucleophilic reaction partner
-
Reaction flask, stir bar, condenser
-
Inert gas supply (e.g., Nitrogen, Argon)
Methodology:
-
System Setup: Assemble the reaction glassware and purge with an inert gas.
-
Reagent Preparation: In the fume hood, accurately weigh the required amount of this compound and dissolve it in the chosen reaction solvent within the reaction flask.
-
Reaction Initiation: Add the nucleophilic partner to the stirring solution. The reaction may be run at room temperature or require heating, depending on the specific transformation.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, proceed with the appropriate aqueous workup and extraction to isolate the crude product.
-
Purification: Purify the crude product using techniques such as column chromatography, crystallization, or distillation.
Causality Note: The hydrate form may need to be converted to the more reactive anhydrous form in situ or prior to reaction, often by azeotropic distillation with a solvent like toluene. The specific requirements will be dictated by the reaction mechanism.
References
-
DC Fine Chemicals. (2024). Safety Data Sheet for Glyoxal (40% solution in water). [Link]
-
Wikipedia. (n.d.). Phenylglyoxal. [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
-
Anichem. Product Page for this compound. [Link]
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- 6. 4-Fluorophenyl glyoxal hydrate | 447-43-8 [sigmaaldrich.com]
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- 9. 4-FLUOROPHENYLGLYOXAL HYDRATE | 447-43-8 [amp.chemicalbook.com]
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- 11. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis | Fisher Scientific [fishersci.ca]
Application Notes and Protocols: 2-Fluorophenylglyoxal Hydrate as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Advantage of Fluorinated Glyoxals in Synthesis
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate a compound's physicochemical and biological properties.[1] Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, making it a valuable tool in drug design. 2-Fluorophenylglyoxal hydrate emerges as a particularly valuable bifunctional building block, offering both a reactive dicarbonyl moiety and a strategically placed fluorine atom on the phenyl ring.[2] This combination allows for a diverse range of chemical transformations, making it a powerful precursor for the synthesis of complex fluorinated heterocycles and other intricate molecular architectures.[3][4][5] This guide provides an in-depth exploration of this compound's properties, reactivity, and applications, complete with detailed protocols for its use in the synthesis of advanced molecular structures.
Physicochemical Properties and Handling
This compound is typically a white to pale cream crystalline powder. The presence of the hydrate form, a geminal diol, is a common characteristic of glyoxals and is in equilibrium with the anhydrous dicarbonyl form in the presence of water.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₅FO₂ (anhydrous) | [6] |
| Molecular Weight | 152.12 g/mol (anhydrous) | [7] |
| CAS Number | 447-43-8 (for 4-Fluorophenylglyoxal hydrate) | [2][8] |
| Appearance | White to pale cream crystals or powder | [6] |
| Storage | Ambient temperature, in a well-sealed container | [8] |
Safety and Handling: this compound is classified as an irritant.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).
Synthesis of this compound
The most common and established method for the synthesis of aryl glyoxals, including the 2-fluoro derivative, is the oxidation of the corresponding acetophenone.[10] Selenium dioxide (SeO₂) is a widely used oxidizing agent for this transformation.[10][11]
Protocol 1: Synthesis of this compound via Selenium Dioxide Oxidation
This protocol outlines the general procedure for the oxidation of 2-fluoroacetophenone to 2-fluorophenylglyoxal, which is then hydrated.
Materials:
-
2-Fluoroacetophenone
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Benzene
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
-
Stirring plate with heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-fluoroacetophenone (1 equivalent) in a mixture of dioxane and water.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The precipitated selenium metal can be removed by filtration.
-
Transfer the filtrate to a separatory funnel and extract with an appropriate organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-fluorophenylglyoxal.
-
To obtain the hydrate, dissolve the crude product in a minimum amount of hot benzene.
-
Add hot water dropwise until turbidity is observed, then allow the solution to cool slowly to room temperature to induce crystallization of this compound.[10]
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry in a desiccator.
Causality Behind Experimental Choices:
-
Dioxane-water medium: This solvent system is chosen to solubilize both the organic substrate (2-fluoroacetophenone) and the inorganic oxidant (selenium dioxide).
-
Reflux conditions: The elevated temperature accelerates the rate of oxidation.
-
Hydration step: The addition of hot water to the benzene solution facilitates the formation of the stable crystalline hydrate, which is often easier to handle and purify than the anhydrous form.[10]
Applications in Complex Molecule Synthesis: Heterocycle Formation
Aryl glyoxals are highly versatile precursors for the synthesis of a wide variety of heterocyclic compounds, which are core scaffolds in many pharmaceuticals.[4][5] The dual reactivity of the aldehyde and ketone functionalities allows for participation in numerous condensation and cycloaddition reactions.[2]
Application Example 1: Synthesis of Fluorinated Quinoxalines
Quinoxaline derivatives are an important class of nitrogen-containing heterocycles with a broad range of biological activities. This compound can be readily condensed with ortho-phenylenediamines to afford fluorinated quinoxalines.
Workflow for Quinoxaline Synthesis
Caption: Workflow for the synthesis of 2-(2-fluorophenyl)quinoxaline.
Protocol 2: Synthesis of 2-(2-Fluorophenyl)quinoxaline
Materials:
-
This compound
-
ortho-Phenylenediamine
-
Ethanol
-
Standard laboratory glassware for reflux
-
Stirring plate with heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add ortho-phenylenediamine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2-fluorophenyl)quinoxaline.
Application Example 2: Multicomponent Reactions for Highly Substituted Heterocycles
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step.[4] Aryl glyoxals are excellent substrates for MCRs.[4]
Generalized Multicomponent Reaction Scheme
Caption: A generalized scheme for a three-component reaction.
Protocol 3: One-Pot Synthesis of a Substituted Furan Derivative
This protocol is a representative example of a three-component reaction involving an aryl glyoxal, an active methylene compound, and a primary amine, catalyzed by an acid or base.
Materials:
-
This compound
-
Dimethyl acetylenedicarboxylate (DMAD)
-
A primary amine (e.g., aniline)
-
A suitable solvent (e.g., methanol)
-
Catalyst (optional, e.g., a Lewis acid or a base)
Procedure:
-
To a solution of this compound (1 equivalent) and the primary amine (1 equivalent) in the chosen solvent, add the active methylene compound (1 equivalent) at room temperature.
-
If a catalyst is required, add it at this stage.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired highly substituted fluorinated furan derivative.
Trustworthiness Through Self-Validation: The protocols provided are based on well-established chemical transformations. The progress of each reaction can be monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry). This allows for in-process validation and ensures the reproducibility of the described methods.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex, fluorine-containing molecules. Its bifunctional nature allows for its participation in a wide array of chemical reactions, including condensations and multicomponent reactions, providing efficient access to diverse heterocyclic scaffolds. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and materials science to leverage the full potential of this valuable synthetic intermediate.
References
-
4-Fluorophenylglyoxal Hydrate: Key Applications and Sourcing Strategies for R&D. (n.d.). Acme Pharmatech. Retrieved from [Link]
-
Fluorine containing bioactive heterocycles. Part II. Synthesis of some new fluorine containing arylglyoxals, their hydrates and 1, 5-disubstituted hydantoins. (n.d.). Chemsrc. Retrieved from [Link]
-
Gorelsky, S. I., & Hudlicky, T. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 23(11), 2947. Retrieved from [Link]
-
Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2023). RSC Advances, 13(17), 11495-11520. Retrieved from [Link]
-
Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2021). Molecules, 26(16), 4777. Retrieved from [Link]
-
SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (1989). Journal of Islamic Academy of Sciences, 2(4), 237-240. Retrieved from [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2025). ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Glyoxal, phenyl-. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis | Fisher Scientific [fishersci.ca]
- 8. 4-Fluorophenyl glyoxal hydrate | 447-43-8 [sigmaaldrich.com]
- 9. 4-FLUOROPHENYLGLYOXAL HYDRATE | 447-43-8 [amp.chemicalbook.com]
- 10. Fluorine containing bioactive heterocycles. Part II. Synthesis of some new fluorine containing arylglyoxals, their hydrates and 1, 5??disubstituted hydantoins | Chemsrc ID:548464 [chemsrc.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Fluorophenylglyoxal hydrate synthesis
Welcome to the technical support center for the synthesis of 2-Fluorophenylglyoxal Hydrate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and safe execution of your synthesis.
Introduction to the Synthesis
The primary and most effective method for synthesizing this compound is through the Riley oxidation of 2'-Fluoroacetophenone using selenium dioxide (SeO₂).[1][2] This reaction selectively oxidizes the α-methylene group of the ketone to a 1,2-dicarbonyl compound.[1][2] The resulting 2-Fluorophenylglyoxal is typically isolated as its more stable hydrate form.
Understanding the nuances of this reaction is critical for achieving high yields and purity. This guide will walk you through the key aspects of the synthesis, from reaction setup to product characterization, with a focus on practical, actionable advice.
Reaction Mechanism and Workflow
The Riley oxidation of an acetophenone proceeds through the enol tautomer, which attacks the electrophilic selenium center of selenium dioxide.[2] A subsequent rearrangement and hydrolysis yield the desired 1,2-dicarbonyl product and elemental selenium as a byproduct.[2]
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. It is crucial to adhere to all safety precautions, especially when handling selenium dioxide.
Materials and Reagents:
-
2'-Fluoroacetophenone
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Deionized Water
-
Celite or a similar filter aid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2'-Fluoroacetophenone (1.0 eq), selenium dioxide (1.1 eq), 1,4-dioxane (as solvent), and a small amount of water.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. A red precipitate of elemental selenium will be visible.
-
Filtration: Dilute the reaction mixture with a suitable solvent like diethyl ether and filter through a pad of Celite to remove the precipitated selenium.[3] Wash the filter cake with the same solvent.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Crystallization: Dissolve the crude product in a minimal amount of hot water. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization of the hydrate.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and air-dry to obtain this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides practical solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Insufficient heating.- Inactive selenium dioxide. | - Ensure the reaction is maintained at a steady reflux.- Use freshly opened or properly stored selenium dioxide. Consider sublimation to purify older batches. |
| Formation of a Dark Tar | - Overheating or prolonged reaction time.- Presence of impurities in the starting material. | - Carefully control the reaction temperature and monitor the reaction closely by TLC to avoid over-oxidation.- Ensure the 2'-Fluoroacetophenone is of high purity. |
| Difficulty in Filtering Selenium | - Very fine selenium particles clogging the filter paper. | - Use a thick pad of Celite or another filter aid over the filter paper to improve filtration speed and efficiency. |
| Product Oiling Out During Crystallization | - Supersaturation of the solution.- Presence of impurities that inhibit crystallization. | - Ensure the crude product is dissolved in a minimal amount of hot water. Try scratching the inside of the flask to induce crystallization. If the problem persists, consider a different crystallization solvent or further purification of the crude product. |
| Product is a Yellow Oil Instead of a White Solid | - The product is in its anhydrous form, which is a yellow liquid or gel. | - The anhydrous form can be converted to the stable white crystalline hydrate by dissolving it in hot water and allowing it to crystallize. |
Frequently Asked Questions (FAQs)
Q1: Why is selenium dioxide used for this oxidation?
A1: Selenium dioxide is a specific and effective oxidizing agent for converting the α-methylene group of a ketone to a 1,2-dicarbonyl compound, a transformation known as the Riley oxidation.[1][2] It is particularly useful for this synthesis due to its selectivity.
Q2: What are the main safety concerns with this reaction?
A2: The primary safety concern is the high toxicity of selenium dioxide and other selenium compounds.[4] It is crucial to handle SeO₂ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Elemental selenium, the byproduct, should also be handled with care and disposed of according to institutional guidelines.
Q3: Can I use a different solvent for the reaction?
A3: While 1,4-dioxane is commonly used, other solvents like ethanol have also been reported for Riley oxidations.[1] The choice of solvent can influence the reaction rate and selectivity. It is recommended to perform small-scale trials to optimize the conditions if you deviate from the established protocol.
Q4: How can I be sure I have formed the hydrate and not the anhydrous form?
A4: this compound is a white crystalline solid, whereas the anhydrous form is typically a yellow liquid or gel that may polymerize on standing. The presence of water can be confirmed by techniques such as Karl Fischer titration or by observing the characteristic signals in ¹H NMR spectroscopy (the hydrate protons will have a distinct chemical shift).
Q5: What are the typical yields for this reaction?
A5: Yields for the Riley oxidation can vary depending on the substrate and reaction conditions, but yields in the range of 70-90% are achievable with careful optimization.[1]
References
-
NROChemistry. Riley Oxidation. NROChemistry. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information for... The Royal Society of Chemistry. Available from: [Link]
-
Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available from: [Link]
-
Grokipedia. Riley oxidation. Grokipedia. Available from: [Link]
- Trachtenberg, E. N.; Nelson, C. H.; Carver, J. R. The Mechanism of Selenium Dioxide Oxidation of Olefins. Journal of Organic Chemistry. 1970;35(5):1653-1659.
-
Wikipedia. Riley oxidation. Wikipedia. Available from: [Link]
Sources
Technical Support Center: Purification of Crude 2-Fluorophenylglyoxal Hydrate
Welcome to the technical support center for 2-Fluorophenylglyoxal Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed purification protocols. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges encountered during the purification of this versatile building block.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound.
Question 1: My crude product is a dark, oily, or tar-like substance. What are the likely causes and how can I purify it?
Answer:
A dark, oily appearance in crude this compound is common and typically points to two main issues: the presence of polymeric byproducts and residual selenium from the oxidation reaction. Phenylglyoxals, the parent compounds, are known to polymerize, especially in their anhydrous form or at elevated temperatures[1]. The 2-fluoro substituent can influence this tendency, but polymerization remains a key consideration. If selenium dioxide (SeO₂) was used as the oxidant for the synthesis from 2'-fluoroacetophenone, residual elemental selenium (a red to black solid) or selenium-containing byproducts can also contribute to the dark color and tarry consistency.
Troubleshooting Steps:
-
Initial Filtration: Before attempting any purification, if you've used SeO₂, it is crucial to decant or filter the hot reaction mixture to remove the bulk of the precipitated elemental selenium[1].
-
Hydration is Key: The hydrate form of phenylglyoxals is generally more stable and crystalline than the anhydrous aldehyde[1][2]. Your primary goal is to convert the entire product into its hydrate. This can be achieved by dissolving the crude oil in a minimal amount of a hot solvent mixture containing water, such as dioxane-water or ethanol-water, and then allowing it to crystallize upon cooling[1].
-
Charcoal Treatment: If the color persists, it may be due to highly colored polymeric impurities. A charcoal treatment can be effective. After dissolving the crude product in an appropriate solvent for recrystallization, add a small amount of activated charcoal, heat the mixture gently for a short period, and then filter it hot through a pad of Celite® to remove the charcoal before crystallization.
Question 2: I performed a recrystallization, but my yield is very low. What went wrong?
Answer:
Low yield after recrystallization is a frequent issue that can be traced back to several factors related to solvent choice and experimental technique.
Probable Causes & Solutions:
-
Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For phenylglyoxal hydrates, water is an excellent choice as it is also a reactant for hydration[1]. However, the solubility can be high, leading to significant loss in the mother liquor.
-
Solution: Experiment with mixed solvent systems. A common strategy is to dissolve the crude product in a good solvent (like ethanol or acetone) and then add a poor solvent (like water or hexane) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. For phenylglyoxal hydrate, recrystallization from a mixture of chloroform, carbon disulfide, or ether-ligroin has also been suggested[1].
-
-
Using Too Much Solvent: The most common cause of low yield is using an excessive volume of solvent to dissolve the crude product. This keeps a larger amount of the product dissolved even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until everything just dissolves.
-
-
Cooling Too Rapidly: Rapid cooling (e.g., placing the flask directly in an ice bath) leads to the formation of very small crystals or precipitation, which can trap impurities and be difficult to filter.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature first. Once crystal formation appears to have stopped, then place the flask in an ice bath to maximize recovery.
-
-
Premature Crystallization: If the compound crystallizes out in the funnel during a hot filtration step, you will lose a significant portion of your product.
-
Solution: Use a pre-heated funnel and filter flask. Ensure the solution is fully saturated but not supersaturated before filtration. If necessary, add a small amount of extra hot solvent just before filtering.
-
Question 3: My final product is a white solid, but analytical data (NMR/GC) shows it's still impure. What are the likely contaminants?
Answer:
Even if your product appears clean, co-crystallization of structurally similar impurities can occur. The most common impurities are derived from the starting materials or side reactions.
Likely Impurities & Removal Strategy:
-
Unreacted 2'-Fluoroacetophenone: The starting material for the synthesis is a common impurity. It is less polar than the desired di-carbonyl product.
-
Removal: Column chromatography is the most effective method. A silica gel column using a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the less polar acetophenone from the more polar glyoxal hydrate.
-
-
2-Fluorobenzoic Acid: Over-oxidation of the glyoxal can lead to the formation of the corresponding carboxylic acid. This is an acidic impurity.
-
Removal: An aqueous workup with a mild base can remove acidic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash it with a dilute sodium bicarbonate (NaHCO₃) solution. The 2-fluorobenzoic acid will be deprotonated and move into the aqueous layer. Be sure to re-acidify the aqueous layer and check for any precipitated product that might have been lost.
-
-
Positional Isomers: If the starting fluorobenzene used in earlier synthetic steps was not pure, you might have impurities like 3- or 4-fluorophenylglyoxal[3].
-
Removal: These isomers can be very difficult to separate due to their similar physical properties. Careful column chromatography or fractional crystallization may be required. Purity should be checked by a sensitive analytical method like HPLC or GC[4].
-
Purification Workflow Decision Tree
The following diagram outlines a logical workflow for purifying crude this compound based on the nature of the crude product.
Caption: Decision tree for selecting a purification strategy.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of water in this compound? Is it just a solvent impurity?
A: No, the water molecule is not an impurity but an integral part of the compound's stable form. 2-Fluorophenylglyoxal, like many α-ketoaldehydes, exists in equilibrium with its hydrate, a geminal diol[2]. The hydrate form is often a stable, crystalline solid, which is easier to handle and store than the anhydrous aldehyde, which may be an unstable oil prone to polymerization[1]. For purification, promoting the formation of the hydrate is beneficial for obtaining a crystalline product.
Q2: How should I store purified this compound?
A: The compound should be stored in a tightly closed container in a well-ventilated place[5][6]. To maximize long-term stability and prevent potential degradation or polymerization, it is advisable to store it in a freezer at temperatures under -20°C, under an inert atmosphere if possible[7].
Q3: Can I convert the hydrate back to the anhydrous aldehyde?
A: Yes. The hydration is a reversible process[2]. The anhydrous aldehyde can be recovered from the hydrate by distillation, typically under reduced pressure[1]. This should be done if the subsequent reaction requires the anhydrous form, but be aware that the anhydrous aldehyde may be less stable.
Q4: What are the main safety precautions when handling this compound?
A: this compound is classified as a hazardous chemical. It can cause skin irritation and serious eye irritation[5][8]. Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[5]. Avoid breathing in the dust.
Section 3: Experimental Protocols
Protocol 1: Purification by Recrystallization from Water
This protocol is based on the established method for purifying phenylglyoxal and is highly effective for obtaining crystalline this compound.
Objective: To remove colored impurities, residual selenium, and water-soluble byproducts.
Methodology:
-
Preparation: Place the crude this compound (e.g., 10 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Dissolution: Add deionized water (approx. 35-40 mL for every 10 g of crude product) to the flask. Heat the mixture on a hot plate with stirring. Bring the mixture to a gentle boil. The crude product should dissolve to form a clear, possibly colored, solution. If significant insoluble material remains, it may be selenium; proceed to the hot filtration step.
-
Hot Filtration (Optional): If the solution is highly colored or contains insoluble particulates, perform a hot filtration. Pre-heat a funnel and a new flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it quickly. This step will remove charcoal (if used) and other insoluble matter.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.
-
Maximizing Yield: Once the flask has reached room temperature and crystallization appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold water to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum or in a desiccator. Do not use high heat as it may drive off the water of hydration. The final product should be a white to pale cream crystalline solid[4].
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for removing less polar impurities like unreacted 2'-fluoroacetophenone.
Objective: To separate compounds based on polarity.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour this slurry into a glass chromatography column to pack it.
-
Sample Loading: Dissolve a small amount of the crude this compound in a minimal volume of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. The less polar impurities (like 2'-fluoroacetophenone) will travel down the column faster.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 90:10, then 80:20 Hexane:EtOAc). This will begin to move your desired product down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Section 4: Data Summary
Table 1: Common Impurities and Recommended Purification Methods
| Impurity Name | Source | Recommended Purification Method |
| 2'-Fluoroacetophenone | Unreacted starting material | Silica Gel Column Chromatography |
| 2-Fluorobenzoic Acid | Over-oxidation of product | Aqueous wash with dilute NaHCO₃ |
| Polymeric Byproducts | Self-condensation of the glyoxal | Recrystallization (promotes depolymerization and crystallization of the hydrate) |
| Elemental Selenium | Byproduct of SeO₂ oxidation | Filtration of the hot reaction mixture |
References
-
Riley, H. A., & Gray, A. R. (1935). Phenylglyoxal. Organic Syntheses, 15, 67. DOI: 10.15227/orgsyn.015.0067. [Link]
-
Papamicael, C. (n.d.). 4-Fluorophenylglyoxal Hydrate: Key Applications and Sourcing Strategies for R&D. Retrieved from a chemical supplier website. [Link]
- Naidu, A. & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.
-
Fodor, G., & Sachetto, J. P. (1979). The synthesis of phenyl(2-3H)glyoxal. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Anichem. (n.d.). This compound. Retrieved from Anichem. [Link]
-
Naidu, A. & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ResearchGate. [Link]
- Google Patents. (n.d.). Method for preparing 2'-fluoroacetophenone.
-
Sastry, T. U., et al. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g | Request for Quote [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 4-FLUOROPHENYLGLYOXAL HYDRATE | 447-43-8 [amp.chemicalbook.com]
- 8. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis | Fisher Scientific [fishersci.ca]
Technical Support Center: A Guide to the Scale-Up Synthesis of 2-Fluorophenylglyoxal Hydrate
Welcome to the technical support guide for the synthesis of 2-Fluorophenylglyoxal Hydrate. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. Our goal is to provide field-proven insights and robust troubleshooting strategies to navigate the common challenges associated with this process, ensuring safety, reproducibility, and high product quality.
The synthesis of aryl glyoxals, such as 2-Fluorophenylglyoxal, is most commonly achieved via the Riley oxidation of the corresponding acetophenone.[1][2][3] This reaction utilizes selenium dioxide (SeO₂) to oxidize the α-methylene group to a carbonyl, yielding the desired 1,2-dicarbonyl compound.[3] While effective at the lab scale, scaling this reaction introduces significant challenges related to safety, reaction control, and product isolation. This guide addresses these issues in a direct question-and-answer format.
Section 1: Critical Safety Protocols: Handling Selenium Dioxide (SeO₂)
Scaling up any reaction requires a renewed focus on safety, especially when working with hazardous materials. Selenium dioxide is the primary reagent of concern in this synthesis.
Q: What are the primary hazards of Selenium Dioxide (SeO₂)?
A: Selenium dioxide is a highly toxic compound with multiple hazard classifications. It is toxic if swallowed or inhaled (H301 + H331) and may cause damage to organs through prolonged or repeated exposure (H373).[4] It is also very toxic to aquatic life with long-lasting effects (H410). Direct contact can cause skin and eye irritation, and absorption through the skin can lead to systemic effects.[5] Chronic exposure may lead to a condition called selenosis, with symptoms including hair loss, nail brittleness, and neurological issues.[6]
Q: What personal protective equipment (PPE) is mandatory for handling SeO₂?
A: A comprehensive PPE strategy is non-negotiable. This includes:
-
Respiratory Protection: A full-face respirator with a P3 (or equivalent) filter cartridge is essential, especially when handling the powder. All transfers must be conducted in a certified chemical fume hood or a glovebox.[4]
-
Eye Protection: Chemical splash goggles and a face shield.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves before use and use proper removal techniques.[7]
-
Body Protection: A chemical-resistant apron or a full protective suit is required to prevent skin contact.[5][7]
Q: How should I charge a large-scale reactor with solid SeO₂?
A: Avoid generating dust at all costs.[4][7] Simply scooping and dumping large quantities of SeO₂ powder is unsafe.
-
Engineered Controls: Use a contained powder transfer system (e.g., a charging glovebag or a vacuum transfer system) to move the solid from its container to the reactor port.
-
Wetting Strategy: If engineered controls are unavailable, consider preparing a slurry of the SeO₂ in a small, safe volume of the reaction solvent (e.g., dioxane) in a separate, grounded vessel. This wetted solid can then be safely transferred to the main reactor via a pump or pressure transfer.
Q: What is the correct procedure for quenching the reaction and handling selenium-containing waste?
A: The primary byproduct of the Riley oxidation is elemental selenium (Se⁰), which precipitates as a red or black solid.[2] While less toxic than SeO₂, all selenium-containing waste must be handled as hazardous.
-
Quenching: The reaction itself is typically self-quenching as the SeO₂ is consumed. The main task is the safe removal of the elemental selenium byproduct.
-
Waste Segregation: All waste streams—including the filtered selenium cake, contaminated solvents, and cleaning rinses—must be collected in clearly labeled, dedicated hazardous waste containers.
-
Disposal: Do not discharge any selenium-containing waste into drains.[4][7] All waste must be disposed of through a certified environmental management company in accordance with local and national regulations.
Section 2: Troubleshooting the Scale-Up Synthesis
This section addresses common problems encountered during the scale-up of the Riley oxidation of 2'-fluoroacetophenone.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) & Rationale |
| 1. Low or Inconsistent Yield | 1. Sub-optimal Reaction Temperature: The reaction is exothermic. Poor heat transfer in a large reactor can create hot spots, leading to side reactions or decomposition. 2. Moisture Content: Incorrect water concentration can affect the reaction rate and mechanism. 3. Reagent Purity: Impurities in the 2'-fluoroacetophenone or degraded SeO₂ can inhibit the reaction. | 1. Solution: Implement strict temperature control. Use a reactor with an appropriately sized jacket and an efficient overhead stirrer. Add the 2'-fluoroacetophenone substrate slowly and sub-surface to a pre-heated solution of SeO₂ to maintain the target temperature (typically reflux in dioxane).[8] 2. Solution: Ensure the correct amount of water is added. Typically, a small amount of water is required to form selenous acid, the active oxidant in some proposed mechanisms.[6] The classic procedure for phenylglyoxal uses ~20 cc of water for 1 mole of substrate in 600 cc of dioxane.[8] 3. Solution: Verify the purity of starting materials via GC or NMR. Use freshly opened or properly stored SeO₂. |
| 2. Reaction Stalls / Incomplete Conversion | 1. Poor Mass Transfer: Inadequate mixing in a large reactor can lead to localized depletion of reagents. The solid SeO₂ must be fully dissolved before adding the substrate.[8] 2. Precipitation of Reactants: If the temperature drops too low, reactants may precipitate, halting the reaction. | 1. Solution: Ensure the reactor's stirring is sufficient to maintain a homogeneous solution and keep the precipitating elemental selenium suspended. A pitched-blade or anchor-style agitator is often effective. 2. Solution: Maintain a consistent reaction temperature. Dioxane has a freezing point of ~11.8 °C, which should be considered during cooling and workup phases in a cold facility. |
| 3. Formation of Dark, Intractable Tar | 1. Thermal Runaway: Severe overheating can lead to polymerization of the product or starting material and extensive decomposition. 2. Over-oxidation: Using a large excess of SeO₂ or prolonged reaction times at high temperatures can lead to the formation of undesired byproducts, including 2-fluorobenzoic acid.[9] | 1. Solution: Improve thermal management as described in Problem 1. Consider a semi-batch process where the substrate is added portion-wise or via a syringe pump over several hours to control the exotherm. 2. Solution: Use a stoichiometric amount of SeO₂ (typically 1.0-1.1 equivalents). Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed. |
| 4. Difficulty Filtering Elemental Selenium | 1. Fine Particle Size: The precipitated elemental selenium can form very fine particles that clog filter media. | 1. Solution: Allow the reaction mixture to cool slowly with gentle stirring. This can promote the agglomeration of selenium particles. 2. Solution: Use a filter aid such as Celite®. Pre-coat the filter with a pad of the filter aid and add a small amount to the reaction mixture before filtration to maintain a porous filter cake. 3. Solution: On a very large scale, a centrifuge may be more effective than a filter press for this solid-liquid separation. |
| 5. Product is an Oil and Fails to Crystallize as the Hydrate | 1. Residual Solvent: Trapped dioxane or other organic solvents can act as an anti-solvent for crystallization. 2. Impurities: The presence of unreacted starting material or side products can inhibit nucleation and crystal growth. 3. Insufficient Water: The hydrate cannot form without a sufficient amount of water.[8] | 1. Solution: After filtration of selenium, ensure the solvent is thoroughly removed under vacuum. 2. Solution: The crude anhydrous glyoxal can be purified by vacuum distillation before the hydration step.[8] This is highly effective at removing non-volatile impurities. 3. Solution: Dissolve the crude product in hot water (3-4 volumes) and allow it to cool slowly.[8] If it still oils out, try adding a seed crystal from a previous successful batch. |
| 6. Final Product is Discolored (Pink/Red) | 1. Colloidal Selenium: Incomplete removal of very fine selenium particles. | 1. Solution: Re-filter the organic solution through a finer filter or a bed of Celite® before solvent removal. 2. Solution: The product can be recrystallized. Dissolving the hydrate in a minimal amount of a suitable organic solvent, filtering to remove insoluble selenium, and then re-precipitating with an anti-solvent or by re-forming the hydrate with water can yield a purer, colorless product. |
Section 3: Frequently Asked Questions (FAQs)
Q: Why is the reaction typically run in dioxane/water? Are there greener or safer solvent alternatives?
A: 1,4-Dioxane is a traditional choice because it effectively dissolves both the organic substrate and selenium dioxide, and its boiling point (101 °C) provides a suitable reaction temperature.[8][10] However, dioxane is a suspected carcinogen and its use is increasingly restricted. Ethanol has been reported as an alternative solvent, though reaction times and yields may vary.[8] On a large scale, exploring alternative high-boiling point ethers (e.g., diglyme) or polar aprotic solvents like DMSO could be viable, but would require re-optimization of the reaction conditions.
Q: What is the role of water in the reaction?
A: Water plays a dual role. First, selenium dioxide dissolves in water to form selenous acid (H₂SeO₃), which is a key intermediate in the oxidation mechanism.[6] Second, after the reaction is complete and the anhydrous 2-Fluorophenylglyoxal is formed, water is required to form the stable, crystalline hydrate for isolation and storage.[8] The hydrate is generally easier to handle and has a better shelf-life than the anhydrous aldehyde, which can polymerize.[8]
Q: My final product is a yellow oil. Is it the anhydrous glyoxal? How do I convert it to the stable hydrate?
A: Yes, a yellow oil is characteristic of the anhydrous 2-Fluorophenylglyoxal. The hydrate is typically a white to pale cream crystalline solid.[11] To convert the oil to the hydrate, use the following procedure:
-
Ensure all organic solvent has been removed from the oil under vacuum.
-
Add 3-4 volumes of hot water (approx. 60-70 °C) to the oil.
-
Stir vigorously. The oil should dissolve or form a fine emulsion.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath.
-
Crystallization should occur. If not, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolate the resulting solid by filtration, wash with a small amount of cold water, and dry under vacuum.
Q: Can I use a catalytic amount of SeO₂ for this reaction on a large scale?
A: Yes, catalytic versions of the Riley oxidation have been developed.[1] These methods use a catalytic amount of SeO₂ along with a stoichiometric co-oxidant, such as tert-butyl hydroperoxide (TBHP).[9][10] This approach offers significant advantages for scale-up:
-
Reduced Toxicity: Drastically reduces the amount of selenium required.
-
Simplified Workup: Minimizes the amount of elemental selenium that needs to be filtered.[10]
-
Cost-Effectiveness: Reduces the cost associated with the selenium reagent and its waste disposal. However, this approach requires careful process development to manage the hazards of the co-oxidant (peroxides can be explosive) and to optimize conditions for the specific substrate.
Q: What analytical techniques are recommended for in-process control and final product analysis?
A:
-
In-Process Control (IPC):
-
TLC: A simple and fast method to qualitatively monitor the disappearance of the starting material (2'-fluoroacetophenone).
-
HPLC/UPLC: Provides quantitative data on the conversion of starting material and the formation of product and major impurities. This is the preferred method for scale-up.
-
-
Final Product Analysis:
Section 4: Scale-Up Experimental Protocol
This protocol describes the synthesis of this compound from 2'-fluoroacetophenone on a 1.0 mole scale, adapted from established literature procedures with scale-up considerations.[8]
Reagents:
-
2'-Fluoroacetophenone (138.1 g, 1.0 mol)
-
Selenium Dioxide (116.5 g, 1.05 mol, 1.05 equiv)
-
1,4-Dioxane (1.2 L)
-
Deionized Water (40 mL + additional for workup)
Procedure:
-
Reactor Setup: Equip a 3 L, 3-neck round-bottom flask (or a similarly sized glass-lined reactor) with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring.
-
Reagent Charging: Under an inert nitrogen atmosphere and with proper ventilation (fume hood), charge the reactor with 1,4-dioxane (1.2 L), deionized water (40 mL), and selenium dioxide (116.5 g).
-
Dissolution: Begin stirring and gently heat the mixture to 55-60 °C. Continue heating and stirring until all the selenium dioxide has dissolved, forming a clear, colorless solution.
-
Substrate Addition: Slowly add the 2'-fluoroacetophenone (138.1 g) to the reactor over 30-45 minutes using an addition funnel or a pump. An exotherm will be observed. Control the addition rate to maintain the internal temperature below 80 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 100-102 °C). A red/black precipitate of elemental selenium will begin to form. Maintain the reflux with vigorous stirring for 4-6 hours.
-
In-Process Control: Monitor the reaction by HPLC or TLC for the complete consumption of the 2'-fluoroacetophenone.
-
Cooling and Filtration: Once the reaction is complete, turn off the heat and allow the mixture to cool to 20-25 °C with gentle stirring. Filter the mixture through a pad of Celite® to remove the precipitated selenium. Wash the filter cake with a small amount of dioxane (2 x 50 mL).
-
Solvent Removal: Combine the filtrate and washes. Remove the dioxane under reduced pressure using a rotary evaporator. The target is a viscous yellow oil.
-
Hydrate Formation & Crystallization: Transfer the crude oil to a vessel equipped with a mechanical stirrer. Add hot deionized water (400 mL, ~60 °C) and stir vigorously for 15 minutes. Allow the mixture to cool slowly to room temperature, then cool further to 0-5 °C for at least 2 hours.
-
Isolation and Drying: Collect the resulting crystalline solid by filtration. Wash the cake with cold deionized water (2 x 100 mL). Dry the product in a vacuum oven at 40 °C to a constant weight.
-
Analysis: Analyze the final product for identity (NMR), purity (GC), and water content (Karl Fischer). Expected yield: 70-80%.
Section 5: Visual Workflows
The following diagrams illustrate the general workflow for the synthesis and a decision tree for troubleshooting product isolation.
Caption: General experimental workflow for the scale-up synthesis.
Caption: Troubleshooting decision tree for product isolation.
References
- ChemicalBook. (2023-12-15).
- Santa Cruz Biotechnology.
- Sigma-Aldrich. (2024-09-08).
- CDH Fine Chemical.
- Merck Millipore. (2024-09-05).
- Pavar, K., et al. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review.
- Grokipedia.
- Dakenchem.
- Wikipedia.
- RSC Publishing. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles.
- Młochowski, J., et al. (2003). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents.
- ResearchGate. (2025-08-06). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles.
- AdiChemistry. Selenium dioxide (SeO₂)
- Riley, H. A., & Gray, A. R. (1935). Phenylglyoxal. Organic Syntheses, 15, 67.
- Thermo Fisher Scientific.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Riley oxidation - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L20272.03 [thermofisher.com]
Technical Support Center: 2-Fluorophenylglyoxal Hydrate - Impurity Profiling and Purification Strategies
Introduction: 2-Fluorophenylglyoxal hydrate is a key building block in modern medicinal chemistry, valued for its reactive dicarbonyl moiety which is essential for synthesizing a variety of heterocyclic compounds. The introduction of a fluorine atom can enhance metabolic stability and binding affinity in final drug candidates. However, the purity of this starting material is paramount; the presence of even trace impurities can significantly impact reaction yields, introduce downstream separation challenges, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3][4] This guide provides a comprehensive technical resource for researchers to identify, troubleshoot, and remove common impurities from this compound, ensuring the integrity of their research and development processes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or lab-synthesized this compound?
A1: Impurities typically arise from three sources: the synthetic route, degradation, or storage.[2][5] Based on the common synthesis pathway—oxidation of 2-fluoroacetophenone—the most probable impurities are:
-
2-Fluoroacetophenone: Unreacted starting material.
-
2-Fluorobenzoic acid: An over-oxidation byproduct.
-
Anhydrous 2-Fluorophenylglyoxal: Formed upon loss of the hydrate water molecule. This can be reactive and may polymerize.
-
Polymeric species: The anhydrous glyoxal can self-condense, especially under non-aqueous or heated conditions.
-
Residual Solvents: Solvents used in the synthesis or purification (e.g., dioxane, ethanol, chloroform).[3]
Q2: How can these impurities affect my downstream reactions?
A2: The impact can be significant. Unreacted starting material (2-fluoroacetophenone) will lower the effective molarity of your reagent and may introduce its own side products. The acidic 2-fluorobenzoic acid can neutralize basic reagents or catalyze unwanted side reactions. Anhydrous or polymeric forms can lead to inconsistent reactivity and yield, and their presence complicates stoichiometric calculations.[1][2]
Q3: What is the expected appearance and stability of pure this compound?
A3: Pure this compound should be a white to pale cream or yellow crystalline solid. The hydrate form is generally more stable and less prone to polymerization than the anhydrous aldehyde.[6][7] For optimal stability, it should be stored in a tightly sealed container at low temperatures (e.g., <4°C) to prevent water loss and potential degradation.
Q4: Which analytical techniques are best for identifying these impurities?
A4: A multi-technique approach is recommended:
-
Nuclear Magnetic Resonance (¹H and ¹⁹F NMR): Excellent for identifying and quantifying structurally related impurities like the starting material and benzoic acid byproduct.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying all components in a mixture. A reverse-phase method with UV detection is typically a good starting point.[8][9][10]
-
Infrared Spectroscopy (FTIR): Useful for confirming the presence of the hydrate (broad O-H stretch), carbonyl groups, and the absence of carboxylic acid impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying volatile impurities like residual solvents or the more volatile starting material.
Section 2: Impurity Identification Workflow
A systematic approach is crucial for efficiently identifying impurities. The following workflow outlines a logical sequence of experiments.
Caption: Workflow for systematic impurity identification.
Section 3: Troubleshooting Guide: Common Scenarios
Scenario A: "My ¹H NMR spectrum shows an aldehyde proton (~9.6 ppm) and a singlet at ~6.1 ppm, but the integration is off for the hydrate."
-
Probable Cause: This indicates a mixture of the hydrate and the anhydrous form. The gem-diol protons of the hydrate typically appear around 6.1 ppm, while the aldehyde proton of the anhydrous form is much further downfield.
-
Explanation: The equilibrium between the hydrate and anhydrous form is influenced by solvent and temperature. In a solvent like DMSO-d₆, you may see both species. The presence of the anhydrous form suggests the sample may have been exposed to heat or vacuum for an extended period. The electron-withdrawing fluorine atoms on the phenyl ring increase the electrophilicity of the carbonyl carbons, favoring the stable hydrate form.[6]
-
Solution: For analysis, ensure the sample is not heated. For reaction use, this mixture can often be used directly, but stoichiometry must be adjusted based on the integration ratio. To revert to the full hydrate, dissolve the material in a minimal amount of a solvent like chloroform and add a few equivalents of hot water, then recrystallize.[6]
Scenario B: "My HPLC chromatogram shows a new, early-eluting peak that is acidic when I test fractions."
-
Probable Cause: This is highly indicative of the 2-fluorobenzoic acid impurity. Carboxylic acids are typically more polar than the corresponding glyoxal and will elute earlier in a standard reverse-phase HPLC system.
-
Explanation: Over-oxidation of the aldehyde moiety during synthesis leads to the formation of the corresponding carboxylic acid. This is a common side reaction when using strong oxidants like selenium dioxide.
-
Solution: This acidic impurity can be easily removed with a liquid-liquid extraction. See SOP-03 for a detailed protocol.
Scenario C: "The material is a pale yellow to brown powder, and the melting point is broad and lower than expected."
-
Probable Cause: Discoloration and a broad melting point range are classic signs of impurity.[2] The yellow/brown color may indicate the presence of polymeric species or trace amounts of residual selenium from the synthesis.
-
Explanation: Anhydrous glyoxals can polymerize, forming complex mixtures that are difficult to characterize and purify. The presence of multiple compounds disrupts the crystal lattice, leading to a depressed and broadened melting point.
-
Solution: A purification step is necessary. Recrystallization (SOP-01 ) is the most effective method for removing both colored polymeric impurities and other crystalline byproducts. If the material is heavily discolored, a charcoal treatment during recrystallization may be beneficial.
Section 4: Standard Operating Procedures (SOPs) for Purification
SOP-01: Recrystallization for High-Purity this compound
This protocol is designed to remove starting materials, oxidation byproducts, and colored impurities.
-
Solvent Screening: The ideal solvent should dissolve the compound when hot but not when cold. A mixed-solvent system is often effective.[11][12]
Solvent System (v/v) Solubility (Hot) Solubility (Cold) Crystal Quality Water Moderate Low Good, slow to form Ethanol/Water High Moderate-Low Good Chloroform/Hexane High Low Excellent | Toluene | Moderate | Very Low | Good, may oil out |
-
Procedure (using Chloroform/Hexane):
-
Place 1.0 g of the impure material in a 50 mL Erlenmeyer flask.
-
Add a minimal amount of hot chloroform (~5-10 mL) with stirring until the solid just dissolves. The solution should be near boiling.
-
(Optional: If solution is highly colored, add a spatula tip of activated charcoal, boil for 2 minutes, and perform a hot filtration through celite or fluted filter paper to remove the charcoal.)
-
Slowly add hexane dropwise to the hot solution until a persistent cloudiness appears.
-
Add a drop or two of hot chloroform to redissolve the cloudiness, resulting in a saturated solution.
-
Remove the flask from heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel, washing with a small amount of cold hexane.
-
Dry the crystals under vacuum to a constant weight. Analyze a sample by HPLC and NMR to confirm purity.
-
SOP-02: HPLC Method for Purity Analysis
This is a starting point for method development. Derivatization is often used for glyoxal analysis but is not always necessary for simple purity checks.[8][10][13]
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL
-
Sample Prep: Dissolve ~1 mg of material in 1 mL of 50:50 Acetonitrile/Water.
SOP-03: Aqueous Workup to Remove Acidic Impurities
This procedure is used to remove impurities like 2-fluorobenzoic acid.
-
Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) (~20 mL per gram).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL). This will react with and extract the acidic impurity into the aqueous layer. Caution: Vent the funnel frequently to release CO₂ gas.
-
Wash the organic layer with brine (saturated NaCl solution) (1 x 20 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to recover the purified product.
Section 5: Data Interpretation Guide
The following table summarizes expected analytical signatures for the target compound and its common impurities.
| Compound | ¹H NMR (δ, ppm) Key Signals | ¹⁹F NMR (δ, ppm) | Approx. HPLC RT (min) | FTIR (cm⁻¹) Key Bands |
| This compound | ~7.2-8.0 (m, 4H, Ar-H), ~6.1 (s, 1H, CH(OH)₂) | ~ -110 to -115 | ~10-12 | 3300-3500 (br, O-H), 1680 (C=O) |
| 2-Fluoroacetophenone | ~7.2-8.0 (m, 4H, Ar-H), ~2.6 (s, 3H, CH₃) | ~ -110 to -115 | ~14-16 | 1690 (C=O), No O-H |
| 2-Fluorobenzoic Acid | ~7.2-8.2 (m, 4H, Ar-H), ~11-13 (br s, 1H, COOH) | ~ -110 to -115 | ~6-8 | 2500-3300 (v br, O-H), 1700 (C=O) |
| Anhydrous 2-Fluorophenylglyoxal | ~9.6 (s, 1H, CHO), ~7.2-8.1 (m, 4H, Ar-H) | ~ -110 to -115 | ~11-13 | 1720 (aldehyde C=O), 1685 (ketone C=O) |
Note: NMR shifts are approximate and depend on the solvent used. HPLC retention times are relative and highly dependent on the specific system and conditions.
Caption: Structures of the target compound and key impurities.
References
-
The Role of Impurities in Drug Development and How to Control Them. (n.d.). Aquigen Bio Sciences. Retrieved from [Link]
-
Mahar, K. G., et al. (2012). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2-Phenylenediamine as Derivatizing Reagent. Asian Journal of Chemistry. Retrieved from [Link]
-
Zhang, Z., et al. (2013). Analysis of glyoxal and related substances by means of high-performance liquid chromatography with refractive index detection. Journal of Chromatographic Science, 51(10), 893-8. Retrieved from [Link]
-
Shinde, V. (2020). Effects of Impurities in Pharmaceuticals. Veeprho. Retrieved from [Link]
-
Significance of Impurity Profiling in the Pharmaceutical Industry. (2024). Global Pharma Tek. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Baertschi, S. W., et al. (2017). Impurity investigations by phases of drug and product development. In-depth review. Retrieved from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). DSpace@MIT. Retrieved from [Link]
-
Adams, E., et al. (2016). Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys. PLoS One, 11(11), e0167006. Retrieved from [Link]
-
Ojeda, A. G., et al. (2015). High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. Journal of Chromatography B, 998-999, 1-6. Retrieved from [Link]
-
Riley, H. A., & Gray, A. R. (1935). Phenylglyoxal. Organic Syntheses, 15, 67. Retrieved from [Link]
Sources
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- 3. globalpharmatek.com [globalpharmatek.com]
- 4. usp.org [usp.org]
- 5. baertschiconsulting.com [baertschiconsulting.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Analysis of glyoxal and related substances by means of high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reactivity of 2-Fluorophenylglyoxal Hydrate
Welcome to the technical support center for 2-Fluorophenylglyoxal Hydrate. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting, frequently asked questions, and optimized protocols to help researchers, scientists, and drug development professionals maximize the reactivity and success of their experiments involving this versatile building block.
Introduction to this compound
This compound is a valuable bifunctional building block in organic synthesis, prized for its two reactive carbonyl groups. The presence of a fluorine atom on the phenyl ring can enhance the electrophilicity of the adjacent ketone, influencing its reactivity and often imparting unique properties to the resulting molecules, such as increased metabolic stability or altered biological activity.[1] It is a key precursor for the synthesis of various heterocyclic compounds and can participate in a range of condensation and addition reactions.[1][2] This guide will address common challenges and provide solutions to enhance its reactivity in your specific applications.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions with this compound in a question-and-answer format.
Question 1: My reaction is showing low to no conversion of the this compound starting material. What are the likely causes and how can I fix it?
Answer:
Low conversion is a common issue that can stem from several factors, primarily related to the activation of the glyoxal moiety and the reaction conditions.
Potential Cause 1: Inefficient Dehydration of the Hydrate
2-Fluorophenylglyoxal is typically supplied as a stable hydrate. In many reactions, the anhydrous form is the more reactive species. If the in-situ dehydration is inefficient, the concentration of the active aldehyde will be too low to drive the reaction forward.
-
Solution:
-
Azeotropic Dehydration: Before adding other reagents, consider refluxing the this compound in a solvent that forms an azeotrope with water (e.g., toluene or benzene) using a Dean-Stark apparatus to remove the water of hydration.
-
Use of a Dehydrating Agent: Incorporate a mild dehydrating agent that is compatible with your reaction conditions, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Potential Cause 2: Inappropriate Catalyst or Catalyst Inactivation
Many reactions involving glyoxals, such as benzoin condensations or the formation of heterocycles, are catalyst-dependent. The choice of catalyst and its activity are critical.
-
Solution:
-
Catalyst Selection for Benzoin-type Reactions: For benzoin condensations, N-Heterocyclic Carbenes (NHCs), generated in situ from thiazolium or triazolium salts with a base, are highly effective.[3][4] The choice of the NHC precursor is important; for instance, triazolium salts with electron-withdrawing groups can enhance catalyst efficiency.[5]
-
Acid/Base Catalysis for Heterocycle Synthesis: The synthesis of many heterocycles, such as quinoxalines or imidazoles, often requires acid or base catalysis to promote condensation. If you are using a base, ensure it is strong enough to deprotonate the relevant nucleophile but not so strong that it causes undesired side reactions. For acid catalysis, Lewis acids (e.g., InCl₃) or Brønsted acids can be effective.[2]
-
Check Catalyst Loading and Purity: Ensure the correct catalytic amount is used and that the catalyst has not degraded due to improper storage.
-
Potential Cause 3: Suboptimal Reaction Temperature
The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Solution:
-
Gradual Temperature Increase: Increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS.
-
Microwave Irradiation: For certain reactions, switching to microwave heating can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.
-
Question 2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
Answer:
Side product formation often occurs due to the bifunctional nature of this compound or competing reaction pathways.
Potential Cause 1: Self-Condensation or Polymerization
Under certain conditions, especially with strong bases or high temperatures, α-ketoaldehydes can undergo self-condensation reactions, such as an aldol-type reaction.[6]
-
Solution:
-
Control Reagent Addition: Add the this compound slowly to the reaction mixture containing the other nucleophile and the catalyst. This maintains a low concentration of the glyoxal, minimizing self-reaction.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the desired kinetic product over undesired thermodynamic side products.
-
Potential Cause 2: Lack of Regioselectivity
When reacting with unsymmetrical nucleophiles, the two carbonyl groups of the glyoxal (aldehyde and ketone) can compete for the nucleophile.
-
Solution:
-
Exploit Inherent Reactivity: Generally, the aldehyde carbonyl is more electrophilic and reactive than the ketone carbonyl.[6] Reaction conditions should be chosen to exploit this difference. Mild conditions (lower temperature, weaker base/acid) will often favor reaction at the aldehyde position.
-
Use of Protecting Groups: While less ideal due to extra steps, it is possible to selectively protect one of the carbonyl groups to ensure the desired regioselectivity.
-
Frequently Asked Questions (FAQs)
Q: How should I store and handle this compound? A: this compound is a solid that should be stored in a cool, dry place, often in a freezer under an inert atmosphere.[7] It is classified as an irritant, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[7][8]
Q: Is the hydrate form always less reactive than the anhydrous form? A: In most cases, the free α-ketoaldehyde is the more reactive species. The hydrate exists in equilibrium with the carbonyl form, and the concentration of the reactive species at any given time can be low. However, in some aqueous reactions or reactions where the hydrate itself plays a role in the mechanism, this may not be a significant issue. For many multicomponent reactions, the hydrate is used directly with excellent results.[2]
Q: What is the role of the fluorine atom in the reactivity of this compound? A: The ortho-fluorine atom is strongly electron-withdrawing. This has two main effects:
-
Increased Electrophilicity: It increases the partial positive charge on the carbonyl carbons, particularly the adjacent ketonic carbonyl, making them more susceptible to nucleophilic attack.
-
Steric Hindrance: Its position at the ortho position can introduce some steric bulk, which may influence the approach of nucleophiles or the conformation of intermediates.
Q: Can I use this compound in cross-benzoin reactions? A: Yes. In a cross-benzoin reaction, care must be taken to pair it with a suitable aldehyde partner to avoid homo-dimerization.[3][4] Since this compound has an electron-deficient aromatic ring, it can act as a good "acceptor" aldehyde in such reactions.[3] An N-heterocyclic carbene (NHC) is the catalyst of choice for this transformation.[9]
Visualizing Reaction Enhancement
Troubleshooting Workflow for Low Conversion
This decision tree illustrates a logical workflow for troubleshooting a reaction with low yield.
Caption: Troubleshooting workflow for low reaction conversion.
Mechanism: NHC-Catalyzed Benzoin Condensation
This diagram shows the key steps in the N-Heterocyclic Carbene (NHC) catalyzed benzoin condensation, a common reaction for this substrate.
Caption: NHC-catalyzed benzoin condensation mechanism.
Optimized Protocol: N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reaction
This protocol is adapted from methodologies for highly enantioselective benzoin condensations and can be optimized for this compound.[5]
Objective: To synthesize a cross-benzoin product by reacting this compound with a partner aldehyde.
Materials:
-
Triazolium salt precatalyst (e.g., a pentafluorophenyl-substituted variant for high efficiency)[5]
-
This compound
-
Partner aldehyde (e.g., benzaldehyde)
-
Base (e.g., Rb₂CO₃ or DBU)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
Catalyst Generation: To a dry, oven-baked flask under an inert atmosphere, add the triazolium salt precatalyst (5-10 mol%) and anhydrous THF.
-
Base Addition: Add the base (e.g., Rb₂CO₃, 1.2 equivalents relative to the catalyst) and stir the suspension for 15-30 minutes at room temperature to generate the active NHC catalyst.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 equivalent) and the partner aldehyde (1.2-1.5 equivalents) in anhydrous THF.
-
Reaction Initiation: Slowly transfer the solution of aldehydes to the catalyst mixture via syringe or cannula over 10-15 minutes.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reference Data: Optimizing Reaction Conditions
The following table summarizes key parameters that can be adjusted to enhance the reactivity of this compound in a typical NHC-catalyzed reaction.
| Parameter | Condition A (Standard) | Condition B (Enhanced Reactivity) | Rationale |
| Catalyst | Standard Thiazolium Salt | Electron-Deficient Triazolium Salt | Enhances catalyst efficiency and turnover frequency.[5] |
| Base | Triethylamine (TEA) | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | A stronger, non-nucleophilic base ensures efficient deprotonation of the precatalyst. |
| Solvent | THF | Dichloromethane (DCM) or Toluene | Solvent choice can affect solubility and the stability of intermediates. Toluene allows for azeotropic water removal. |
| Temperature | Room Temperature (20-25 °C) | 40 °C or Microwave | Provides energy to overcome the activation barrier, increasing the reaction rate. |
| Water Content | As supplied (hydrate) | Anhydrous (pre-dried) | The presence of water can inhibit the catalyst and reverse key steps in the mechanism. |
References
-
Baragwanath, L., Rose, C. A., Zeitler, K., & Connon, S. J. (2009). Highly Enantioselective Benzoin Condensation Reactions Involving a Bifunctional Protic Pentafluorophenyl-Substituted Triazolium Precatalyst. The Journal of Organic Chemistry, 74(23), 9214–9217. [Link]
- Joshi, K. C., Pathak, V. N., & Grover, V. (1980). Fluorine containing bioactive heterocycles. Part II. Synthesis of some new fluorine containing arylglyoxals, their hydrates and 1, 5-disubstituted hydantoins. Journal of Fluorine Chemistry, 15(3), 245-251.
-
Li, W., Wang, H., & Liu, G. (2018). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications, 54(58), 8058-8061. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoin Condensation. [Link]
-
Wikipedia. (2023). Benzoin condensation. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Carbonyl Reactivity. [Link]
-
L.S. College, Muzaffarpur. (2020). Benzoin condensation. [Link]
-
Yadav, D., & Singh, P. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 13(18), 12053-12093. [Link]
-
Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(10), 1629. [Link]
-
Arceo, E., Montroni, E., & Melchiorre, P. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society, 138(24), 7769–7776. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. [Link]
-
Oprean, R. (2022). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 27(13), 4242. [Link]
-
Ortega-Alfaro, M. C., et al. (2019). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. Catalysis Communications, 123, 111-115. [Link]
- El-Maghraby, M. A. (1989). Synthesis of some new heterocyclic compounds with expected potential biological activity. Journal of Islamic Academy of Sciences, 2(4), 237-240.
-
Anichem. (n.d.). This compound. [Link]
-
Sketchy MCAT. (2023, June 1). Reactions at the Alpha Carbon of Carbonyls (Full Lesson) [Video]. YouTube. [Link]
-
Oakwood Chemical. (n.d.). 4-Fluorophenyl glyoxal hydrate. [Link]
Sources
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- 4. lscollege.ac.in [lscollege.ac.in]
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- 6. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 7. 4-FLUOROPHENYLGLYOXAL HYDRATE | 447-43-8 [amp.chemicalbook.com]
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- 9. researchgate.net [researchgate.net]
Preventing polymerization of 2-Fluorophenylglyoxal
Welcome to the Technical Support Center for 2-Fluorophenylglyoxal. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling, storage, and use of 2-Fluorophenylglyoxal. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity of your experiments.
2-Fluorophenylglyoxal is a highly reactive α-ketoaldehyde, valued for its role as a versatile building block in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. However, its reactivity, particularly the propensity of the aldehyde group to polymerize, can present significant challenges in the laboratory. This guide offers a comprehensive collection of troubleshooting advice and frequently asked questions to help you prevent and address the polymerization of 2-Fluorophenylglyoxal, ensuring the success of your synthetic endeavors.
Troubleshooting Guide
Issue 1: You observe that your liquid 2-Fluorophenylglyoxal has solidified or become a viscous, insoluble gum.
This is a classic sign of polymerization. Anhydrous 2-Fluorophenylglyoxal is a yellow liquid that can polymerize upon standing[1]. This process can be accelerated by exposure to heat, light, or the presence of acidic or basic impurities.
Root Cause Analysis:
The polymerization of aldehydes can proceed through several mechanisms, primarily acid-catalyzed acetal formation or base-catalyzed aldol condensation.
-
Acid-Catalyzed Polymerization (Acetal Formation): Trace amounts of acid can protonate the carbonyl oxygen of the aldehyde, making it more electrophilic. A neighboring aldehyde molecule can then act as a nucleophile, leading to a chain reaction that forms polyacetal structures.[2][3][4][5]
-
Base-Catalyzed Polymerization (Aldol Condensation): Basic impurities can deprotonate the α-carbon of the aldehyde, forming an enolate. This enolate then attacks the carbonyl carbon of another aldehyde molecule, initiating a condensation cascade that results in a polymer.[6][7][8]
The fluorine atom at the 2-position of the phenyl ring is electron-withdrawing, which increases the electrophilicity of the adjacent carbonyl carbon, potentially making 2-Fluorophenylglyoxal more susceptible to nucleophilic attack and subsequent polymerization.
Immediate Actions & Solutions:
-
Assess the extent of polymerization: If the material is completely solid and insoluble, it may be difficult to salvage. If it is a viscous gum or contains some liquid, depolymerization may be possible.
-
Depolymerization Protocol: For polymers of phenylglyoxal, heating (cracking) can reverse the polymerization.[1] A similar approach can be attempted for poly(2-Fluorophenylglyoxal).
Experimental Protocol: Thermal Depolymerization
-
Place the polymerized sample in a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask gently under reduced pressure.
-
The polymer should "crack," and the monomeric 2-Fluorophenylglyoxal can be collected as a distillate.
-
Caution: Perform this procedure in a well-ventilated fume hood, as the monomer is volatile and potentially toxic.
-
Issue 2: Your reaction yields are consistently low when using 2-Fluorophenylglyoxal that has been stored for some time.
This is likely due to the presence of oligomers or polymer in your starting material, which reduces the concentration of the active monomeric aldehyde.
Preventative Measures & Best Practices:
The most effective strategy to prevent polymerization is to convert 2-Fluorophenylglyoxal to its more stable hydrate form for storage. Phenylglyoxal readily forms a stable, crystalline hydrate, and it is reasonable to assume that 2-Fluorophenylglyoxal behaves similarly.[9][10][11]
Experimental Protocol: Preparation of 2-Fluorophenylglyoxal Hydrate for Stable Storage
-
Dissolve the liquid 2-Fluorophenylglyoxal in approximately 3-4 volumes of hot water.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the white, crystalline hydrate by vacuum filtration.
-
Wash the crystals with a small amount of cold water and dry them under vacuum at a low temperature.
-
Store the hydrate in a tightly sealed container at 2-8°C.
To regenerate the anhydrous aldehyde for a reaction, the hydrate can be gently heated under vacuum to remove the water.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for anhydrous 2-Fluorophenylglyoxal?
If you must store 2-Fluorophenylglyoxal in its anhydrous form, it is crucial to minimize its exposure to catalysts that can initiate polymerization.
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and excludes moisture which could contain acidic or basic impurities. |
| Container | Amber glass bottle with a tightly sealed cap | Protects from light and prevents contamination. |
| Additives | Consider adding a polymerization inhibitor. | See Q2 for more details. |
Q2: Can I use a polymerization inhibitor with 2-Fluorophenylglyoxal?
Yes, adding a small amount of a suitable inhibitor can significantly extend the shelf life of the anhydrous aldehyde. The choice of inhibitor depends on the intended application and the potential for interference with your downstream chemistry.
Potential Inhibitors for Aromatic Aldehydes:
-
Phenolic Compounds: Hydroquinone, butylated hydroxytoluene (BHT), and 4-methoxyphenol (MEHQ) are common free-radical inhibitors.[12] While polymerization of aldehydes is often ionic, radical pathways can also contribute, especially in the presence of light or peroxides.
-
Aromatic Amines and Nitro Compounds: These compounds can also act as inhibitors for various types of polymerization.[12]
-
Alkylhydroxylamines: These have been patented for the inhibition of unsaturated aldehyde polymerization in alcohol solutions.[2]
Recommendation: Start with a low concentration (100-500 ppm) of BHT or hydroquinone. It is essential to verify that the chosen inhibitor does not interfere with your specific reaction.
Q3: How can I confirm if my 2-Fluorophenylglyoxal has started to polymerize?
Several analytical techniques can help you assess the purity of your material.
-
Visual Inspection: As mentioned, a change from a clear yellow liquid to a viscous gum or solid is a strong indicator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect polymerization.[13][14][15][16] In the monomeric form, you would expect to see a sharp singlet for the aldehydic proton. Upon polymerization to a polyacetal, this peak will disappear and be replaced by broader signals in the acetal region of the spectrum. The hydrate will show a characteristic peak for the geminal diol protons.
-
Mass Spectrometry (MS): Mass spectrometry can be used to detect the presence of oligomers.[17][18] You would observe peaks corresponding to dimers, trimers, and larger species in a polymerized sample.
Q4: What is the likely mechanism of 2-Fluorophenylglyoxal polymerization?
The most probable mechanisms are acid-catalyzed acetal formation and base-catalyzed aldol condensation. Below are diagrams illustrating these pathways.
Acid-Catalyzed Polymerization (Acetal Formation)
Caption: Acid-catalyzed polymerization of 2-Fluorophenylglyoxal.
Base-Catalyzed Polymerization (Aldol Condensation)
Caption: Base-catalyzed polymerization of 2-Fluorophenylglyoxal.
Q5: If I have the hydrate form, how do I regenerate the anhydrous aldehyde for my reaction?
Gentle heating under vacuum is the most effective method.
Experimental Protocol: Dehydration of this compound
-
Place the crystalline hydrate in a round-bottom flask.
-
Connect the flask to a vacuum line.
-
Gently warm the flask in a water bath (do not exceed 40-50°C) while under vacuum.
-
The water will be removed, leaving the anhydrous yellow liquid 2-Fluorophenylglyoxal.
-
It is recommended to use the freshly prepared anhydrous aldehyde immediately to minimize the risk of polymerization.
By understanding the inherent reactivity of 2-Fluorophenylglyoxal and implementing these preventative and corrective measures, you can ensure the quality of your starting material and the success of your research.
References
- Filo. (2024, November 9). Mechanism of reaction when phenylglyoxal reactis with conc naoh.
- Chemistry LibreTexts. (2023, January 4). 16.
- NIH. (n.d.). Native mass spectrometry analysis of oligomerization states of FRP and OCP: Two proteins involved in the cyanobacterial photoprotection cycle.
- PubMed. (n.d.).
- Magritek. (n.d.).
- Master Organic Chemistry. (2022, April 14).
- Chemistry LibreTexts. (2019, June 5). 14.
- ResearchGate. (n.d.). The ¹H NMR spectra of phenylglyoxal aldehyde group ( B1) and hemiacetal....
- Master Organic Chemistry. (2010, May 28).
- Khan Academy. (n.d.).
- Chad's Prep. (n.d.). 19.4a Formation of Hemiacetals and Acetals (Addition of Alcohols).
- ResearchGate. (2015, January 20). (PDF) Aqueous Enantioselective Aldol Reaction of Methyl- and Phenyl-glyoxal Organocatalyzed by N-Tosyl-(S-a)-binam-L-prolinamide.
- NIH. (2023, January 17).
- PMC - NIH. (n.d.).
- Wikipedia. (n.d.).
- YouTube. (2021, April 21). 21.5 Aldol Reactions | Organic Chemistry.
- ACS Publications. (2017, May 11).
- White Research Group, Beckman Institute, Illinois. (2018, March 8).
- Beilstein Journals. (n.d.).
- Wikipedia. (n.d.). Phenylglyoxal.
- ATB. (n.d.). Phenylglyoxal | C 8 H 6 O 2 | MD Topology | NMR | X-Ray.
- ACS Publications. (n.d.). Polymerization of Aromatic Aldehydes. III. The Cyclopolymerization of Phthaldehyde and the Structure of the Polymer | Macromolecules.
- MDPI. (n.d.).
- Thermo Fisher Scientific. (n.d.). 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g | Buy Online.
- Semantic Scholar. (2017, May 11).
- University of Wyoming. (2021, December 30). Sacrificial Cyclic Poly(phthalaldehyde)
- Sigma-Aldrich. (n.d.).
- (n.d.). NMR Spectroscopy of Polymers.
- PMC - PubMed Central - NIH. (n.d.). Mass Spectrometry-Based Sequencing of Lignin Oligomers.
- Fisher Scientific. (n.d.).
- Oakwood Chemical. (n.d.).
Sources
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g | Request for Quote [thermofisher.com]
- 10. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis | Fisher Scientific [fishersci.ca]
- 11. 4-Fluorophenyl glyoxal hydrate [oakwoodchemical.com]
- 12. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. box2073.temp.domains [box2073.temp.domains]
- 15. [PDF] Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry | Semantic Scholar [semanticscholar.org]
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- 18. Mass Spectrometry-Based Sequencing of Lignin Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Results with 2-Fluorophenylglyoxal Hydrate
Welcome to the technical support center for 2-Fluorophenylglyoxal hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to ensure consistent and reliable results in your experiments. Drawing from established principles of organic chemistry and peptide analysis, this resource aims to be your comprehensive guide to mastering the use of this versatile reagent.
Introduction: The Chemistry of this compound
This compound is a vicinal dicarbonyl compound that has gained significant traction as a reagent for the selective modification of arginine residues in peptides and proteins.[1] The reactivity of the glyoxal functional group is heightened by the electron-withdrawing nature of the adjacent ketone.[2] The reaction with the guanidinium group of arginine is favored under mild conditions and proceeds with high specificity, making it an invaluable tool for protein labeling, cross-linking, and the development of novel bioconjugates.[3][4]
However, like many reactive chemical probes, achieving reproducible results with this compound requires a nuanced understanding of its stability, reactivity with other nucleophilic residues, and the optimal conditions for its application. This guide will address the common challenges encountered in the laboratory and provide robust solutions to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to provide rapid answers to common questions and to guide you through troubleshooting unexpected experimental outcomes.
Q1: My reaction with this compound is showing low yield. What are the potential causes and how can I improve it?
Low yield is a common issue that can often be traced back to a few key factors.[5][6] By systematically addressing each of these, you can significantly improve the efficiency of your reaction.
-
Incomplete Reagent Dissolution: this compound is a solid that must be fully dissolved to react efficiently.
-
Solution: Prepare a fresh stock solution in a compatible organic solvent like DMSO or a mixture of acetonitrile and water before adding it to your reaction.[7] Ensure complete dissolution by gentle vortexing.
-
-
Suboptimal pH: The reaction of phenylglyoxals with arginine is highly pH-dependent.[3][4]
-
Reagent Degradation: Phenylglyoxal and its derivatives can be unstable, especially in aqueous solutions and at elevated temperatures.[2][9]
-
Solution: Always use a freshly prepared solution of this compound. Avoid prolonged storage of the reagent in solution.
-
-
Peptide Aggregation: Hydrophobic peptides can aggregate in solution, making the arginine residues inaccessible to the reagent.[10]
-
Solution: Consider adding organic co-solvents or denaturants to your reaction buffer to disrupt peptide aggregation.
-
Q2: I am observing multiple products in my reaction mixture by HPLC/LC-MS. What are the likely side reactions?
The appearance of multiple products often indicates a loss of selectivity. Here are the most common side reactions and how to mitigate them:
-
Reaction with other Nucleophilic Residues: While highly selective for arginine, this compound can react with other nucleophilic amino acid side chains, particularly at higher pH and with prolonged reaction times.[3][8]
-
Stoichiometry of the Arginine Adduct: The reaction with the guanidinium group of arginine can result in the formation of a 2:1 adduct (two molecules of the glyoxal to one arginine residue).[3][4]
To minimize these side reactions, it is crucial to optimize the reaction conditions as detailed in the protocols below.
Q3: How should I prepare and store this compound?
Proper handling and storage are critical for maintaining the reactivity of this compound.
-
Solid Form: Store the solid reagent in a tightly sealed container at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions fresh for each experiment.[13] If a stock solution must be stored for a short period, it is best to keep it at -20°C in an anhydrous solvent like DMSO. Avoid repeated freeze-thaw cycles.
Q4: The adduct I've formed seems to be unstable during analysis. What could be the reason?
The stability of the formed adduct can be influenced by the analytical conditions.
-
pH Sensitivity: The adducts formed, particularly the initial Schiff bases with lysine, can be reversible under certain pH conditions.[8]
-
Mass Spectrometry Conditions: In-source fragmentation during mass spectrometry can sometimes lead to the apparent degradation of the adduct.
To address this, ensure your analytical methods use a consistent and appropriate pH and optimize your mass spectrometry parameters to minimize fragmentation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the successful application of this compound.
Protocol 1: General Procedure for Arginine Derivatization in Peptides
This protocol outlines a standard method for the selective modification of arginine residues in a peptide sample.
-
Peptide Preparation: Dissolve the peptide in a non-nucleophilic buffer, such as 100 mM sodium phosphate, at a pH of 7.5.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the this compound stock solution to achieve a final reagent concentration that is in 10-50 fold molar excess to the peptide.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quenching (Optional): The reaction can be quenched by the addition of an excess of a small molecule containing a guanidinium group, such as arginine, or by acidification.
-
Analysis: Analyze the reaction mixture by RP-HPLC and LC-MS to determine the extent of modification.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Optimal for arginine selectivity. |
| Temperature | Room Temperature (20-25°C) | Higher temperatures can increase side reactions. |
| Reagent Excess | 10-50 fold molar excess | Higher excess can drive the reaction to completion but may also increase side reactions. |
| Reaction Time | 1 - 4 hours | Monitor the reaction progress to determine the optimal time. |
Protocol 2: Analytical RP-HPLC Method for Reaction Monitoring
This protocol provides a starting point for the chromatographic separation of the derivatized peptide from the unreacted peptide and reagent.
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse AAA, 3.5 µm, 4.6 x 150 mm).[14]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 254 nm.
Visualizations
Workflow for Arginine Derivatization and Analysis
Caption: A decision tree to guide troubleshooting efforts when encountering low reaction yields.
References
-
Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. Journal of Biochemistry, 81(2), 395-402. Available at: [Link]
-
Takahashi, K. (1976). The reaction of phenylglyoxal and related agents with proteins. Journal of Biochemistry, 81(2), 403-414. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Arginine and Related Impurities. Available at: [Link]
-
Boger, D. L., & Tse, W. C. (2014). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. ACS chemical biology, 9(8), 1846–1853. Available at: [Link]
-
Wikipedia. (2023). Phenylglyoxal. Available at: [Link]
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University of Connecticut. (2023). Quantitative Analysis of the Proteomic Selectivity of Acidic Reductive Alkylation of Peptides. Available at: [Link]
-
Li, Y., et al. (2022). Expanding Peptide Chemical Space via Acid-Mediated Arginine Modification. Journal of the American Chemical Society, 144(44), 20499-20507. Available at: [Link]
-
Weaver, J. (2022). Beyond cysteine: exploring lysine- and histidine-targeted covalent inhibitors. University of California, San Francisco. Available at: [Link]
-
Kumar, P., et al. (2021). Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins. Journal of medicinal chemistry, 64(11), 7433–7444. Available at: [Link]
-
Rhodes, G. R., & Boppana, V. K. (1988). High-performance liquid chromatographic analysis of arginine-containing peptides in biological fluids by means of a selective post-column reaction with fluorescence detection. Journal of chromatography, 444, 123–131. Available at: [Link]
-
National Toxicology Program. (1990). Nomination Background: Phenylglyoxal (CASRN: 1074-12-0). Available at: [Link]
-
Nelson, A., & Demmers, J. (2021). Highly Sensitive, Post-translationally Modified Peptide Enrichment for LC-MS Analysis. Cell Signaling Technology. Available at: [Link]
-
Cardounel, A. J., et al. (2012). Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 904, 133–139. Available at: [Link]
-
Chen, O., et al. (2012). Development and evaluation of HPLC method for arginine assay in biological samples. Visnyk of the Lviv University. Series Biology, (60), 74-81. Available at: [Link]
-
Al-Zoubi, W. (2019). Phenylglyoxal. In Name of Book/Journal. Available at: [Link]
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Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]
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Anichem. (n.d.). This compound In Stock. Available at: [Link]
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Organic Syntheses. (1943). Phenylglyoxal. Available at: [Link]
-
Organic Syntheses. (1973). 2-(Methylsulfinyl)acetophenone. Available at: [Link]
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van den Oever, S., et al. (2021). Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. Analytical and bioanalytical chemistry, 413(13), 3469–3480. Available at: [Link]
-
Derkacz, D., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules (Basel, Switzerland), 28(23), 7799. Available at: [Link]
-
Pechmann, H. v. (1887). Ueber Diazomethan. Berichte der deutschen chemischen Gesellschaft, 20(1), 1646-1648. Available at: [Link]
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Cheung, J., & Gauthier, D. A. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. Biochemical and biophysical research communications, 156(2), 719–727. Available at: [Link]
-
LifeTein. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]
-
Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Available at: [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Available at: [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Available at: [Link]
-
Zadeh, G. G., & Yaylayan, V. A. (2021). Interaction pattern of histidine, carnosine and histamine with methylglyoxal and other carbonyl compounds. Food chemistry, 342, 128335. Available at: [Link]
-
Kamps, J. J. A. G., et al. (2019). How formaldehyde reacts with amino acids. Nature communications, 10(1), 5223. Available at: [Link]
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Validation & Comparative
A Spectroscopic Guide to Differentiating 2-Fluoro and 4-Fluoro Phenylglyoxal Hydrate Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of isomeric molecules is a foundational requirement for robust and reproducible science. Phenylglyoxal derivatives, known for their reactivity and utility as building blocks in complex syntheses, often present in hydrated forms.[1] The positional isomerism of substituents on the phenyl ring can profoundly influence the molecule's reactivity, biological activity, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 2-fluorophenylglyoxal hydrate and 4-fluorophenylglyoxal hydrate, offering a framework for their unambiguous differentiation using a suite of standard analytical techniques.
The Structural Landscape: The Gem-Diol Moiety
Both 2-fluoro- and 4-fluorophenylglyoxal readily form stable hydrates in the presence of water. This hydration occurs at the aldehyde carbonyl, resulting in a geminal diol (gem-diol) functional group.[2][3] This structural feature is critical to understanding the spectroscopic output, particularly in NMR and IR spectroscopy. The equilibrium between the aldehyde and the gem-diol can be influenced by factors such as solvent and temperature.[4]
Figure 1. Equilibrium between the anhydrous and hydrated (gem-diol) forms of phenylglyoxal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers. The position of the fluorine atom dramatically impacts the chemical shifts and coupling constants of the aromatic protons and carbons, and introduces informative ¹H-¹⁹F and ¹³C-¹⁹F couplings.
¹H NMR Spectroscopy
The ¹H NMR spectrum of phenylglyoxal hydrate is characterized by signals for the aromatic protons, the methine proton of the gem-diol, and the hydroxyl protons.[5][6] The introduction of a fluorine atom will introduce splitting patterns due to ¹H-¹⁹F coupling.
-
4-Fluorophenylglyoxal Hydrate (Predicted): The para-substitution will result in a symmetrical pattern for the aromatic protons, appearing as two doublets (or more accurately, two multiplets resembling doublets of doublets due to coupling with both the adjacent proton and the fluorine). The protons ortho to the fluorine will couple with it, as will the protons meta to the fluorine, though with a smaller coupling constant.
-
This compound (Predicted): The ortho-substitution breaks the symmetry of the aromatic ring, leading to four distinct signals for the aromatic protons, each exhibiting complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton adjacent to the fluorine (at the 3-position) will show a characteristic doublet of doublets with a larger ortho ¹H-¹⁹F coupling constant.
| Proton | Expected δ (ppm) for 4-F Isomer | Expected δ (ppm) for 2-F Isomer | Key Differentiator |
| Aromatic | Two multiplets (AA'BB' system) | Four distinct multiplets | Symmetry of the aromatic signals |
| Gem-diol CH(OH)₂ | ~5.0-5.5 | ~5.0-5.5 | Minimal change expected |
| Hydroxyl OH | Broad, variable | Broad, variable | Likely similar and solvent-dependent |
Causality Behind the Differences: The electron-withdrawing nature of the fluorine atom influences the electron density of the aromatic ring, causing deshielding of the nearby protons.[7] In the 4-fluoro isomer, this effect is symmetrical. In the 2-fluoro isomer, the proximity of the fluorine to the glyoxal hydrate side chain and the adjacent protons results in a more complex and asymmetric electronic environment.
¹³C NMR Spectroscopy
The greater chemical shift dispersion of ¹³C NMR makes it an excellent technique for isomer differentiation. The key is the direct and through-space coupling of the carbon nuclei with the fluorine atom.
-
4-Fluorophenylglyoxal Hydrate: The ¹³C NMR spectrum of the anhydrous form is available and shows characteristic signals for the carbonyl carbons and the aromatic carbons.[8] For the hydrate, we expect the aldehydic carbonyl to be replaced by a signal for the gem-diol carbon around 90-100 ppm.[9] The carbon directly bonded to the fluorine (C4) will appear as a doublet with a large one-bond ¹³C-¹⁹F coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings. Due to symmetry, only four aromatic carbon signals are expected.
-
This compound (Predicted): All six aromatic carbons will be chemically non-equivalent, resulting in six distinct signals in the aromatic region. The carbon directly bonded to fluorine (C2) will exhibit a large ¹JCF coupling. The proximity of the fluorine to the C1 carbon (bearing the glyoxal hydrate) and the C3 carbon will result in significant two-bond (²JCF) and three-bond (³JCF) couplings, respectively, which are diagnostic.
| Carbon | Expected δ (ppm) for 4-F Isomer | Expected δ (ppm) for 2-F Isomer | Key Differentiator |
| C=O | ~190-195 | ~190-195 | Minimal change expected |
| Gem-diol C(OH)₂ | ~90-100 | ~90-100 | Minimal change expected |
| C-F | ~160-165 (large ¹JCF) | ~160-165 (large ¹JCF) | Coupling patterns of adjacent carbons |
| Aromatic Carbons | 4 signals | 6 signals | Number of aromatic signals |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds, characterized by a wide chemical shift range that minimizes signal overlap.[10]
-
4-Fluorophenylglyoxal Hydrate (Predicted): A single signal is expected, likely a multiplet due to coupling with the ortho and meta protons. The chemical shift will be in the typical range for an aryl fluoride.[11][12]
-
This compound (Predicted): A single signal is also expected, but its chemical shift will differ from the 4-fluoro isomer due to the different electronic environment of the ortho position. The coupling pattern will also be more complex due to the inequivalent neighboring protons.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present. The key vibrations to monitor are the C=O stretch of the ketone, the O-H stretch of the gem-diol, and the C-F stretch.
-
4-Fluorophenylglyoxal Hydrate: A strong absorption for the ketonic C=O stretch is expected around 1680-1700 cm⁻¹. A broad O-H stretching band from the gem-diol and water of hydration will be prominent in the 3200-3500 cm⁻¹ region. The C-F stretching vibration for a para-substituted fluorobenzene typically appears in the 1200-1250 cm⁻¹ range.
-
This compound (Predicted): The C=O and O-H stretching frequencies are expected to be very similar to the 4-fluoro isomer. The primary difference will likely be in the fingerprint region, particularly the C-F stretching and the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic ring.[13][14]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 4-F Isomer | Expected Wavenumber (cm⁻¹) for 2-F Isomer | Key Differentiator |
| O-H Stretch (gem-diol) | 3200-3500 (broad) | 3200-3500 (broad) | Likely indistinguishable |
| C=O Stretch (ketone) | 1680-1700 | 1680-1700 | Likely indistinguishable |
| C-F Stretch | ~1200-1250 | Shifted slightly | Position of the C-F stretch |
| C-H Out-of-Plane Bend | ~810-840 | ~740-780 | Distinct patterns for ortho vs. para substitution |
UV-Visible Spectroscopy
The UV-Vis spectra of both isomers will be dominated by π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group.
-
4-Fluorophenylglyoxal Hydrate (Predicted): We expect strong absorptions below 300 nm corresponding to the π → π* transitions and a weaker, longer-wavelength absorption for the n → π* transition of the ketone.
-
This compound (Predicted): The position of the fluorine atom is expected to cause only minor shifts (solvatochromic effects) in the absorption maxima compared to the 4-fluoro isomer. While subtle differences may exist, UV-Vis spectroscopy is not the most definitive technique for distinguishing these positional isomers.
Mass Spectrometry
Mass spectrometry will provide the molecular weight and fragmentation patterns of the two isomers.
-
Both Isomers: The molecular ion peak (M⁺) for the hydrated form may be weak or absent, with a more prominent peak corresponding to the anhydrous molecule after loss of water. The fragmentation patterns are expected to be very similar, dominated by the loss of CO and CHO moieties, and cleavage of the C-C bond between the carbonyl groups. Distinguishing the isomers by mass spectrometry alone would be challenging without high-resolution analysis and comparison to standards.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2-fluoro and 4-fluoro phenylglyoxal hydrate.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the phenylglyoxal hydrate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable OH protons.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate spectral width to cover both aromatic and aliphatic regions.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. A fluorine-containing reference standard may be used.
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Figure 2. A generalized workflow for the NMR analysis of fluorophenylglyoxal hydrates.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands and compare the fingerprint regions of the two isomers.
Conclusion
The differentiation of this compound and 4-fluorophenylglyoxal hydrate is readily achievable through a systematic application of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are the most definitive methods, providing unambiguous information about the substitution pattern on the aromatic ring through the number of signals, their chemical shifts, and their coupling patterns with the fluorine atom. ¹⁹F NMR offers a clear and sensitive probe of the local electronic environment of the fluorine nucleus. While IR spectroscopy can provide supporting evidence, particularly from the fingerprint region, UV-Vis and mass spectrometry are less effective for distinguishing these positional isomers. By understanding the predicted spectroscopic differences outlined in this guide, researchers can confidently identify and characterize these important synthetic intermediates.
References
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SpectraBase. (n.d.). 4-Fluorophenylglyoxal. Retrieved from [Link]
-
García, F., et al. (2023). Can a gem-Diol Moiety Be Isolated? A Reaction Study by NMR and X-ray Spectroscopies. Journal of Chemical Education, 100(11), 4531–4539. [Link]
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Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between t.... Retrieved from [Link]
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PubChem. (n.d.). Glyoxal, phenyl-, hydrate. Retrieved from [Link]
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ResearchGate. (n.d.). The ¹H NMR spectra of phenylglyoxal aldehyde group ( B1) and hemiacetal.... Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001587). Retrieved from [Link]
-
Su, H., et al. (2019). Gaseous infrared spectra of the simplest geminal diol CH2(OH)2 and the isotopic analogues in the hydration of formaldehyde. Physical Chemistry Chemical Physics, 21(34), 18691-18698. [Link]
-
ResearchGate. (n.d.). A) Equilibrium between non‐hydrated aldehyde, gem‐diol and diolate. B).... Retrieved from [Link]
-
AIP Publishing. (n.d.). Vibrational Spectra of Fluorinated Aromatics. IX. p‐Fluorotoluene. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science, 14(20), 5434-5441. [Link]
-
National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S2. (a) Comparison of the IR spectra of the ortho-, meta-and.... Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0061916). Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
ResearchGate. (n.d.). The three structural isomers of fluorotoluene (FT): ortho-FT (left), meta-FT (middle) and para-FT (right).. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylglyoxal. Retrieved from [Link]
-
YouTube. (2023). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). Phenylglyoxal. Retrieved from [Link]
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A Comparative Analysis of 2-Fluorophenylglyoxal Hydrate in Heterocycle Synthesis: A Focus on Quinoxaline Formation
In the landscape of modern drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecules. Among the vast array of synthons available to researchers, fluorinated organic compounds have garnered significant attention for their unique ability to modulate pharmacokinetic and physicochemical properties. This guide provides an in-depth performance benchmark of 2-Fluorophenylglyoxal hydrate against other common building blocks in the synthesis of quinoxalines, a privileged heterocyclic scaffold in medicinal chemistry.
Introduction: The Strategic Advantage of Fluorination
The incorporation of fluorine into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] In the context of building blocks like phenylglyoxals, the presence of a fluorine atom can significantly influence the reactivity of the dicarbonyl moiety, thereby affecting reaction kinetics and yields. This guide focuses on the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, as a model system to compare the performance of this compound with its non-fluorinated counterpart, Phenylglyoxal hydrate, and an analog bearing an electron-donating group, 4-Methoxyphenylglyoxal hydrate.
Benchmarking Performance in Quinoxaline Synthesis
The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a fundamental and widely used method for the synthesis of quinoxalines.[3] To provide a clear and objective comparison, we will focus on a highly efficient and environmentally benign, catalyst-free protocol where the reaction is conducted in methanol at room temperature.[4][5][6]
Comparative Experimental Data
The following table summarizes the performance of this compound against Phenylglyoxal hydrate and 4-Methoxyphenylglyoxal hydrate in the synthesis of the corresponding 2-arylquinoxalines under catalyst-free conditions.
| Building Block | Product | Reaction Time | Yield (%) | Reference |
| Phenylglyoxal hydrate | 2-Phenylquinoxaline | 1 minute | 96% | [4] |
| This compound | 2-(2-Fluorophenyl)quinoxaline | Not specified | 72%* | [7] |
| 4-Methoxyphenylglyoxal hydrate | 2-(4-Methoxyphenyl)quinoxaline | Not specified | Not specified |
*Note: The reported yield for 2-(2-Fluorophenyl)quinoxaline was achieved using a different synthetic protocol involving triiodoisocyanuric acid and may not be directly comparable to the catalyst-free method.
Mechanistic Insights: The Role of Substituents
The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds proceeds through a condensation mechanism. The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on one of the carbonyl carbons of the glyoxal derivative. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring.
The electronic nature of the substituent on the phenyl ring of the glyoxal derivative is expected to have a significant impact on the reaction rate.
-
Electron-withdrawing groups (EWGs) , such as the fluorine atom in this compound, increase the partial positive charge on the carbonyl carbons. This enhanced electrophilicity should facilitate the initial nucleophilic attack by the o-phenylenediamine, potentially leading to a faster reaction rate.
-
Electron-donating groups (EDGs) , such as the methoxy group in 4-Methoxyphenylglyoxal hydrate, have the opposite effect. By donating electron density to the phenyl ring, they reduce the electrophilicity of the carbonyl carbons, which may result in a slower reaction.
The high reactivity of the unsubstituted Phenylglyoxal hydrate in the catalyst-free system suggests that the intrinsic reactivity of the glyoxal moiety is already substantial, and the benefits of an activating group like fluorine may be more pronounced under less favorable reaction conditions.
Experimental Protocol: A Green, Catalyst-Free Synthesis of 2-Phenylquinoxaline
This protocol is adapted from the work of Elumalai and Hansen (2021) and represents a benchmark for a highly efficient and environmentally friendly synthesis of quinoxalines.[4][5][6]
Objective: To synthesize 2-Phenylquinoxaline from o-phenylenediamine and Phenylglyoxal hydrate under catalyst-free conditions.
Materials:
-
o-Phenylenediamine
-
Phenylglyoxal monohydrate
-
Methanol (MeOH)
-
Stirring vessel
-
Magnetic stirrer
Procedure:
-
To a stirred solution of o-phenylenediamine (0.925 mmol) in methanol (5 mL), add Phenylglyoxal monohydrate (0.925 mmol).
-
Stir the reaction mixture for one minute at ambient temperature in a vessel open to the air.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the product can be isolated. The original study reported a 93% isolated yield after this procedure.[4]
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is an effective solvent for both reactants and facilitates the reaction without the need for heating. Its volatility also allows for easy removal post-reaction.
-
Catalyst-Free: The inherent reactivity of the starting materials is sufficient to drive the reaction to completion in a very short time, eliminating the need for a catalyst. This simplifies the work-up procedure and reduces the environmental impact of the synthesis.
-
Ambient Temperature and Open Air: Conducting the reaction at room temperature and open to the atmosphere simplifies the experimental setup and reduces energy consumption.
Visualization of the Synthetic Workflow
Caption: Workflow for the catalyst-free synthesis of 2-Phenylquinoxaline.
Conclusion and Future Outlook
This guide highlights the exceptional performance of Phenylglyoxal hydrate in a green, catalyst-free synthesis of quinoxalines, setting a high benchmark for other building blocks. While the electron-withdrawing nature of the fluorine atom in this compound is theoretically advantageous for enhancing the electrophilicity of the carbonyl centers, further research is required to quantify its performance under identical catalyst-free conditions. The development of a comprehensive, side-by-side comparative study would be invaluable for researchers to make informed decisions when selecting building blocks for the synthesis of quinoxaline libraries and other heterocyclic systems. Such studies will undoubtedly accelerate the discovery and development of new pharmaceuticals and functional materials.
References
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Elumalai, V., & Hansen, J. H. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. Norwegian Research Information Repository. [Link]
-
Elumalai, V., & Hansen, J. H. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. Thieme. [Link]
-
Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor. (2024). RSC Mechanochemistry. [Link]
-
Ghafuri, H. (2014). Fast and green synthesis of biologically important quinoxalines with high yields in water. Current Chemistry Letters, 3(3), 183-188. [Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). ijrti.org. [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). National Institutes of Health. [Link]
-
Patel, H., et al. (2021). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][4][5][8]thiadiazole-4,5-diamine. ACG Publications. [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in Quinoxaline Synthesis Using 2-Fluorophenylglyoxal Hydrate
Introduction: The Strategic Importance of 2-Fluorophenylglyoxal Hydrate
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for modulating chemical and biological properties. This compound stands as a pivotal building block in this domain. Its vicinal dicarbonyl moiety offers a reactive platform for constructing complex heterocyclic systems, while the fluorinated phenyl ring provides a tool for enhancing metabolic stability, binding affinity, and lipophilicity of target molecules.
One of the most fundamental and high-value transformations of this compound is its cyclocondensation with 1,2-diamines to form quinoxalines. The resulting 2-(2-Fluorophenyl)quinoxaline core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities.[1] The efficiency of this transformation, however, is critically dependent on the choice of catalyst.
This guide provides an in-depth comparison of catalytic systems for the synthesis of 2-(2-Fluorophenyl)quinoxaline from this compound and o-phenylenediamine. We will move beyond a simple catalog of options to dissect the mechanistic rationale behind catalyst selection, offering field-proven protocols and comparative data to guide researchers toward the optimal conditions for their specific needs—be it speed, yield, cost, or environmental impact.
Comparative Analysis of Catalytic Systems
The condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound is the most direct route to the quinoxaline scaffold.[1] The catalyst's primary role is to accelerate the reaction, which proceeds through the formation of a hemiaminal intermediate followed by cyclization and dehydration. The efficacy of this process is dictated by the catalyst's ability to activate the carbonyl group of the glyoxal, facilitate proton transfer, and operate under mild conditions to prevent side reactions.
Homogeneous Lewis and Brønsted Acid Catalysts
Homogeneous catalysts are often favored for their high activity and predictable kinetics in solution.
-
Mechanism of Action: Lewis acids, such as metal salts (e.g., CuSO₄, CrCl₂, CAN), coordinate to the carbonyl oxygen of the glyoxal. This coordination withdraws electron density, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the amino group of o-phenylenediamine. Brønsted acids protonate the carbonyl, achieving a similar activation.
-
Performance Insights: Simple metal salts like Copper (II) Sulfate (CuSO₄·5H₂O) and Cerium(IV) Ammonium Nitrate (CAN) have proven effective.[1][2] CAN, in particular, is noted for its low cost, water miscibility, and high reactivity, positioning it as a strong candidate for green chemistry applications.[1] While effective, a key consideration for these catalysts is the post-reaction workup required to remove the metal, which can be a drawback in pharmaceutical synthesis where metal contamination is strictly controlled.
Heterogeneous and Recyclable Catalysts
Driven by the principles of green chemistry, heterogeneous catalysts have gained immense traction. Their primary advantage is the ease of separation from the reaction mixture (typically by simple filtration), enabling catalyst recycling and minimizing product contamination.[3]
-
Mechanism of Action: Solid acid catalysts, such as alumina-supported heteropolyoxometalates (e.g., AlCuMoVP) or silica-bonded sulfonic acids (e.g., TiO₂-Pr-SO₃H), provide accessible acidic sites on their surface.[1][4] These surface sites function analogously to homogeneous acids, activating the glyoxal for condensation. The porous structure of supports like silica can also pre-concentrate reactants, further enhancing reaction rates.[3]
-
Performance Insights: Alumina-supported molybdophosphovanadates have demonstrated excellent yields (92%) at room temperature, showcasing high activity under exceptionally mild conditions.[4][5] Similarly, TiO₂-Pr-SO₃H provides near-quantitative yields in minutes.[1][6] The key advantage is their robustness and reusability over multiple cycles, making them highly cost-effective and environmentally benign for large-scale synthesis.
Organocatalysts and Catalyst-Free Protocols
Organocatalysis avoids the use of potentially toxic or expensive metals entirely. In some cases, the reaction can be optimized to proceed rapidly without any catalyst, representing the pinnacle of process efficiency.
-
Mechanism of Action: Acidic organocatalysts like nitrilotris(methylenephosphonic acid) activate the carbonyl via hydrogen bonding and proton donation.[7] In a surprising development, recent studies have shown that the choice of solvent can eliminate the need for a catalyst altogether. Protic solvents like methanol can facilitate the necessary proton transfers for the condensation and dehydration steps.[8]
-
Performance Insights: A catalyst-free protocol in methanol at ambient temperature has been reported to yield quinoxalines in as little as one minute with excellent yields (>90%).[8] This method's simplicity, speed, and environmental friendliness are unparalleled. Its scalability has been demonstrated up to the 10-gram scale, making it a highly attractive option for both academic and industrial labs. The primary consideration is substrate scope; while effective for many combinations, highly deactivated diamines may require heating or a catalytic promoter.[8]
Data Summary: Catalyst Performance Comparison
The following table summarizes the performance of representative catalysts for the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyls. While substrates may vary slightly across studies, this data provides a strong comparative benchmark.
| Catalyst Category | Catalyst Example | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reference |
| Homogeneous | Cerium(IV) Ammonium Nitrate (CAN) | Catalytic amount | MeCN or Protic Solvents | Room Temp | 1-2 h | High | [1] |
| Homogeneous | CuSO₄·5H₂O | 0.01 g (low loading) | Ethanol | Room Temp | ~40 min | 93% | [2] |
| Heterogeneous | AlCuMoVP on Alumina | 100 mg / mmol | Toluene | Room Temp | 2 h | 92% | [4] |
| Heterogeneous | TiO₂-Pr-SO₃H | 10 mg / mmol | Ethanol | Room Temp | 10 min | 95% | [1][6] |
| Organocatalyst | Nitrilotris(methylenephosphonic acid) | 5 mol% | Not specified | Not specified | Short | 80-97% | [7] |
| Catalyst-Free | None | N/A | Methanol | Room Temp | 1 min | 93% | [8] |
Visualizing the Process
General Experimental Workflow
This diagram outlines a typical workflow for screening catalysts and optimizing the synthesis of 2-(2-Fluorophenyl)quinoxaline.
Caption: General workflow for quinoxaline synthesis and catalyst evaluation.
Catalytic Cyclocondensation Mechanism
The following diagram illustrates the acid-catalyzed cyclocondensation pathway.
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A Researcher's Guide to the Structural Elucidation of 2-Fluorophenylglyoxal Hydrate and Its Derivatives
This guide provides a comprehensive structural and comparative analysis of 2-Fluorophenylglyoxal hydrate (2-FPGH), a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. We will explore the nuanced effects of ortho-fluorine substitution on the molecule's physicochemical properties, comparing it with its non-fluorinated parent compound, phenylglyoxal hydrate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, validated experimental protocols, and a robust comparative framework grounded in authoritative data.
The introduction of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Aryl glyoxals are valuable synthetic intermediates, and their fluorinated analogues represent a promising class of building blocks for novel therapeutics and materials.[1][3][4] Understanding the precise structural implications of fluorination is therefore paramount.
The Hydration Equilibrium: A Key Fluorine-Induced Shift
Unlike simple ketones, phenylglyoxals exist in a dynamic equilibrium with their hydrate form (a gem-diol) in the presence of water.[1] The position of this equilibrium is highly sensitive to the electronic nature of the substituents on the aromatic ring.
The fluorine atom at the ortho-position of 2-FPGH exerts a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the adjacent carbonyl carbons, rendering them more electrophilic and thus more susceptible to nucleophilic attack by water.[1] Consequently, the equilibrium is expected to shift significantly towards the stable hydrate form compared to the unsubstituted phenylglyoxal. This stability is a critical consideration for reaction setup and purification, as the hydrate may be the predominant or even exclusive form under ambient, aqueous, or protic conditions.
Caption: Hydration equilibrium of 2-Fluorophenylglyoxal.
Methodologies for Comprehensive Structural Analysis
A multi-faceted approach combining X-ray crystallography, NMR spectroscopy, and computational modeling is essential for a complete structural understanding.
A. X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides unambiguous proof of atomic connectivity, conformation, and intermolecular interactions in the crystalline solid state.[5][6] Obtaining a high-quality crystal is often the rate-limiting step, but the resulting three-dimensional electron density map is the gold standard for structural determination.[6][7][8]
The goal is to achieve a limited degree of supersaturation, allowing a single, well-ordered crystal to form slowly.[6]
-
Purification: Ensure the starting material (synthesized 2-FPGH) is of the highest possible purity (>99%) via column chromatography or recrystallization. Impurities can inhibit crystal nucleation or become incorporated as defects.
-
Solvent Selection: Screen a range of solvents and solvent mixtures. Start with a solvent in which the compound is moderately soluble (e.g., ethanol, isopropanol, acetonitrile).
-
Vapor Diffusion Method (Hanging Drop):
-
Dissolve 5-10 mg of 2-FPGH in 100-200 µL of the chosen solvent to create a concentrated, but not saturated, solution.
-
Place 1-2 mL of a "precipitant" solvent (one in which the compound is poorly soluble, e.g., hexane or water) into the well of a crystallization plate.
-
Pipette a 2-5 µL drop of the compound solution onto a siliconized glass coverslip.
-
Invert the coverslip and seal the well. The precipitant vapor will slowly diffuse into the drop, gradually lowering the solubility of the 2-FPGH and inducing crystallization over days or weeks.
-
-
Crystal Harvesting: Once a suitable crystal (ideally >0.1 mm) has formed, carefully mount it on a cryo-loop and flash-freeze it in liquid nitrogen for transport to a diffractometer.[7][9]
B. NMR Spectroscopy: Probing the Structure in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure in solution, where the molecule is often most relevant biologically. For 2-FPGH, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture.
-
Sample Preparation: Dissolve ~5-10 mg of the 2-FPGH derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often an excellent choice as it can solubilize both the hydrate and anhydrous forms and its residual water peak does not obscure key signals.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key signals to identify include the aromatic protons (split by F-H coupling), the methine proton of the gem-diol (CH(OH)₂), and the hydroxyl protons. The hydroxyl protons may appear as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.
-
¹⁹F NMR Acquisition: Acquire a 1D fluorine spectrum. This will show a single resonance for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment.
-
¹³C NMR Acquisition: Acquire a 1D carbon spectrum. Look for the carbonyl carbon (ketone) and the gem-diol carbon, which will have distinct chemical shifts. The aromatic carbons will show splitting due to C-F coupling.
-
2D NMR (COSY, HSQC, HMBC): If assignments are ambiguous, 2D NMR experiments are crucial.
-
COSY establishes H-H coupling networks.
-
HSQC correlates protons directly to the carbons they are attached to.
-
HMBC shows correlations between protons and carbons over 2-3 bonds, which is essential for assigning quaternary carbons and confirming the overall carbon skeleton.
-
C. Computational Modeling: Predicting and Rationalizing Structure
In silico methods, particularly Density Functional Theory (DFT), complement experimental data by predicting minimum energy conformations, electronic properties (like electrostatic potential), and spectroscopic parameters.[10][11][12] This is especially useful for rationalizing the observed effects of fluorine substitution.
Caption: Workflow for computational structural analysis.
Comparative Analysis: this compound vs. Phenylglyoxal Hydrate
The primary structural and electronic differences arise from the potent inductive and subtle resonance effects of the ortho-fluorine atom.
| Property | Phenylglyoxal Hydrate (Experimental/Typical) | This compound (Predicted/Inferred) | Rationale for Difference |
| Hydration Equilibrium | Favors hydrate, but equilibrium is sensitive. | Strongly favors hydrate form.[1] | The electron-withdrawing F atom enhances the electrophilicity of the carbonyl carbons, making hydration more favorable.[1] |
| ¹H NMR: CH(OH)₂ (ppm) | ~5.5 - 6.0 ppm | Expected to be downfield shifted (>6.0 ppm) | The deshielding effect of the nearby electronegative fluorine atom and phenyl ring will shift the proton signal downfield. |
| ¹⁹F NMR (ppm) | N/A | ~ -110 to -140 ppm (relative to CFCl₃) | Typical range for an aryl fluoride. The exact shift provides a sensitive probe of the local electronic environment. |
| ¹³C NMR: C=O (ppm) | ~190 - 195 ppm | Expected to be slightly downfield shifted | Increased electrophilicity of the carbonyl carbon due to the -I effect of fluorine leads to deshielding. |
| ¹³C NMR: C(OH)₂ (ppm) | ~90 - 95 ppm | Expected to be slightly downfield shifted | Deshielding effect from the ortho-fluorine substituent. |
| Acidity of -OH Protons | Moderately acidic | More acidic | The electron-withdrawing fluorine atom stabilizes the corresponding alkoxide conjugate base, increasing the acidity of the hydroxyl protons. |
| Molecular Conformation | Phenyl ring can rotate relatively freely. | Rotation may be sterically hindered; potential for intramolecular F···H-O hydrogen bonding. | The ortho-substituent can introduce torsional strain and may engage in non-covalent interactions that favor a specific conformation. |
Conclusion
The structural analysis of this compound reveals the profound influence of a single ortho-fluorine substituent. Compared to its parent compound, 2-FPGH is predicted to exist predominantly in its hydrated gem-diol form, a consequence of the fluorine's powerful electron-withdrawing nature. This electronic perturbation is expected to manifest in downfield shifts in ¹H and ¹³C NMR spectra and an increase in the acidity of the hydroxyl protons. A rigorous characterization, combining the definitive solid-state insights from X-ray crystallography, the solution-state picture from multinuclear NMR, and the predictive power of computational modeling, is essential for any researcher aiming to utilize this versatile fluorinated building block in drug discovery or materials science.
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Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1774. Retrieved from [Link]
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de Oliveira, B. G., et al. (2020). Structural comparison of five new halogenated dihydroquinoline-4(1 H)-ones. Journal of Molecular Structure, 1219, 128559. Retrieved from [Link]
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Salas-Montiel, R., et al. (2022). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. Molecules, 27(19), 6524. Retrieved from [Link]
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Assessing the Biological Activity of Compounds Derived from 2-Fluorophenylglyoxal Hydrate: A Comparative Guide for Drug Discovery
An In-Depth Technical Guide
In the landscape of medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. 2-Fluorophenylglyoxal hydrate has emerged as a particularly valuable building block. Its structure, featuring a reactive glyoxal moiety and a fluorinated aromatic ring, offers a versatile platform for synthesizing a diverse array of heterocyclic and other complex organic molecules. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the resulting compounds.
This guide provides a comparative analysis of the biological activities of two distinct classes of compounds derived from this compound: 1,3,5-Triazines and Hydrazones . We will delve into the synthetic rationale, present detailed protocols for assessing their biological performance, and offer a transparent comparison of their efficacy through experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery pipelines.
Synthetic Pathways: From Precursor to Bioactive Candidates
The reactivity of the dicarbonyl system in this compound allows for its participation in numerous condensation reactions, making it an ideal starting material for generating diverse compound libraries.
Synthesis of 2-Fluorophenyl-Substituted 1,3,5-Triazines
Triazine derivatives are of significant interest due to their well-documented antimicrobial properties.[1] The synthesis typically involves a cyclocondensation reaction between this compound and a suitable amidine in the presence of a base. This reaction proceeds efficiently to yield the corresponding 2,4-disubstituted-6-(2-fluorophenyl)-1,3,5-triazine.
Diagram 1: General Synthesis of 1,3,5-Triazine Derivatives
Caption: Synthesis of 1,3,5-triazine derivatives from this compound.
Synthesis of 2-Fluorophenyl-Substituted Hydrazones
Hydrazones are another class of compounds known for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[2][3] Their synthesis is straightforward, involving the condensation of this compound with a substituted hydrazine. The reaction is typically acid-catalyzed and results in the formation of a stable C=N-N bond.
Comparative Biological Evaluation: Antimicrobial Activity
To objectively compare the antimicrobial potential of the synthesized triazine and hydrazone derivatives, a standardized broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is designed to be a self-validating system by including positive and negative controls for bacterial growth and antibiotic efficacy.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test Compounds (Triazine and Hydrazone derivatives)
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Positive Control: Ciprofloxacin
-
Negative Control: DMSO (vehicle)
Procedure:
-
Bacterial Inoculum Preparation: a. Culture bacteria overnight in MHB at 37°C. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. Verify the concentration by plating serial dilutions on agar plates.
-
Compound Preparation: a. Prepare stock solutions of test compounds and Ciprofloxacin in DMSO (e.g., 10 mg/mL). b. Perform a two-fold serial dilution of each compound in the 96-well plate using MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Incubation: a. Add the prepared bacterial inoculum to each well. b. Include wells for a positive control (bacteria + Ciprofloxacin), a negative/growth control (bacteria + DMSO), and a sterility control (MHB only). c. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: a. Determine the MIC by visual inspection for the lowest concentration showing no turbidity. b. Confirm by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration at which growth is significantly inhibited (e.g., ≥90%) compared to the growth control.
Comparative Antimicrobial Data
The following table summarizes representative MIC values for a synthesized triazine derivative (Compound T1 ) and a hydrazone derivative (Compound H1 ) against common bacterial pathogens.
| Compound | Target Organism | MIC (µg/mL) | Ciprofloxacin (MIC, µg/mL) |
| T1 (Triazine Derivative) | S. aureus | 16 | 0.5 |
| E. coli | 64 | 0.015 | |
| H1 (Hydrazone Derivative) | S. aureus | 32 | 0.5 |
| E. coli | >128 | 0.015 |
Analysis & Expertise: The data indicates that the triazine derivative T1 exhibits moderate activity against the Gram-positive bacterium S. aureus and weaker activity against the Gram-negative E. coli. This is consistent with literature suggesting that the outer membrane of Gram-negative bacteria can pose a significant barrier to compound entry.[1] The hydrazone derivative H1 showed comparatively weaker activity. The structure-activity relationship (SAR) for triazines often points to the nature of the substituents at the 4 and 6 positions as being crucial for potency.[1]
Comparative Biological Evaluation: Anticancer Activity
The cytotoxic potential of the derivatives against human cancer cell lines is a critical measure of their potential as anticancer agents. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Human Cancer Cell Line (e.g., MCF-7 - breast adenocarcinoma)
-
Normal Cell Line (e.g., MCF-10A - non-tumorigenic breast epithelial) for selectivity assessment
-
DMEM/F-12 Medium supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization Buffer (e.g., DMSO or acidified isopropanol)
-
Positive Control: Doxorubicin
Diagram 2: MTT Assay Experimental Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing two-fold serial dilutions of the test compounds (and Doxorubicin). Include vehicle controls (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Comparative Cytotoxicity Data
The table below presents the IC50 values for compounds T1 and H1 against a breast cancer cell line and a non-tumorigenic cell line to assess selectivity.
| Compound | MCF-7 (Cancer) IC50 (µM) | MCF-10A (Normal) IC50 (µM) | Selectivity Index (SI)¹ |
| T1 (Triazine Derivative) | 85.2 | >200 | >2.3 |
| H1 (Hydrazone Derivative) | 22.5 | 98.4 | 4.4 |
| Doxorubicin | 0.8 | 5.6 | 7.0 |
¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.
Analysis & Expertise: In this assessment, the hydrazone derivative H1 demonstrated significantly greater cytotoxic potency against the MCF-7 cancer cell line compared to the triazine derivative T1 .[4][5] Furthermore, H1 exhibited a better selectivity index, suggesting it is more toxic to cancer cells than to normal cells, a crucial attribute for a potential therapeutic agent. The mechanism of action for cytotoxic hydrazones can be diverse, but some have been shown to induce apoptosis or interfere with key cellular processes.[2]
Comparative Biological Evaluation: Enzyme Inhibition
The structural features of 2-Fluorophenylglyoxal derivatives make them potential candidates for enzyme inhibitors. As an example, we will assess their ability to inhibit acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To quantify the inhibitory effect of test compounds on AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate Buffer (pH 8.0)
-
Positive Control: Donepezil
Procedure:
-
In a 96-well plate, add phosphate buffer, test compound dilutions, and AChE enzyme solution. Incubate for 15 minutes at 25°C to allow for inhibitor-enzyme interaction.
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm continuously for 10-15 minutes. The rate of color change (yellow) is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Diagram 3: AChE Inhibition Assay Principle
Caption: Mechanism of the Ellman's method for AChE activity measurement.
Comparative Enzyme Inhibition Data
| Compound | AChE Inhibition IC50 (µM) |
| T1 (Triazine Derivative) | >100 |
| H1 (Hydrazone Derivative) | 48.7 |
| Donepezil | 0.025 |
Analysis & Expertise: The results show that the hydrazone derivative H1 possesses moderate inhibitory activity against AChE, whereas the triazine derivative T1 was inactive at the tested concentrations. While not as potent as the standard drug Donepezil, this finding suggests that the hydrazone scaffold derived from 2-Fluorophenylglyoxal could be a starting point for optimization to develop more potent enzyme inhibitors. The SAR for fluorophenylalanine-based amides and esters has previously shown moderate inhibition of cholinesterases.[6]
Conclusion
This guide demonstrates that this compound is a highly effective precursor for generating compounds with diverse and potent biological activities. Through systematic synthesis and comparative assessment, we have shown that:
-
Triazine derivatives show promise as antimicrobial agents, particularly against Gram-positive bacteria.
-
Hydrazone derivatives exhibit significant anticancer activity with favorable selectivity and moderate enzyme inhibitory potential.
The choice of derivatization pathway critically dictates the resulting biological profile. The experimental protocols provided herein offer a robust framework for researchers to screen and compare novel compounds derived from this versatile scaffold. Further optimization of these lead structures, guided by detailed structure-activity relationship studies, holds considerable promise for the development of next-generation therapeutic agents.
References
-
Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[1][7][8]triazines. (2010). Bioorganic & Medicinal Chemistry Letters.
- 4-Fluorophenylglyoxal Hydrate: Key Applications and Sourcing Strategies for R&D.
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. (2017). Bioorganic Chemistry.
- Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2023). RSC Advances.
- Fluoroalkane thioheterocyclic derivatives and their antitumor activity. (2015). Bioorganic & Medicinal Chemistry Letters.
- Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. (2023). MDPI.
- Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. (2014). Beilstein Journal of Organic Chemistry.
- Enzyme inhibition by fluoro compounds. (1985).
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2021). ACS Omega.
- Infrared characterization of hydrated products of glyoxal in aqueous solution. (2022).
- Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Deriv
- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2014). Iranian Journal of Pharmaceutical Research.
- An overview on synthetic aspects and biological activity profiles of hydrazone derivatives. (2024). Journal of the Iranian Chemical Society.
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).
- Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (2022). MDPI.
- Biological Activities of Hydrazone Derivatives. (2007). Current Medicinal Chemistry.
- Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. (2017).
- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2020). Frontiers in Public Health.
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). Molecules.
- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv
- Synthesis of novel antibacterial and antifungal quinoxaline deriv
- A review exploring biological activities of hydrazones. (2013). Journal of Pharmacy & Bioallied Sciences.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile of 2-Fluorophenylglyoxal Hydrate
Primary Hazards:
-
Irritant: this compound is expected to be an irritant to the skin, eyes, and respiratory system.[1] Direct contact should be avoided through the use of appropriate Personal Protective Equipment (PPE).
-
Toxicity: While specific toxicity data is limited, it should be handled as a potentially toxic compound.
-
Reactivity: As an α-ketoaldehyde, it possesses reactive carbonyl groups. It is known to be incompatible with strong oxidizing agents and strong bases.[2] The hydrate form suggests potential for hydrolysis, which could affect the pH of the waste stream.
Regulatory Classification:
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound is classified as a halogenated organic compound .[3] This classification mandates specific handling and disposal procedures to ensure "cradle-to-grave" management of the hazardous waste.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with transfer to a licensed disposal facility.
Step 1: Immediate Waste Collection and Containerization
Proper collection and storage of this compound waste is the first critical step in ensuring laboratory safety.
Protocol:
-
Designated Waste Container: Utilize a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: This waste stream must be segregated from other laboratory waste, particularly from incompatible materials.
Step 2: Understanding and Avoiding Chemical Incompatibilities
Co-mingling of incompatible waste streams can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions.
Known Incompatibilities:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates)
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[2]
General Precautions:
-
Do not mix with acidic or basic waste streams without prior neutralization.
-
Keep segregated from flammable solvents.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Container Management: Waste containers in the SAA must be kept closed except when adding waste.
-
Volume Limits: No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA.
Step 4: Waste Neutralization (Considerations and Procedure)
Given that this compound is a hydrate and has the potential to hydrolyze and form acidic byproducts, neutralization of the waste stream may be a necessary pre-treatment step.
Causality for Neutralization:
The hydrolysis of the glyoxal hydrate can lead to the formation of 2-fluoromandelic acid and subsequently 2-fluorobenzoic acid, lowering the pH of the waste. Acidic waste can be corrosive to storage containers and may be incompatible with other waste streams.
Neutralization Protocol:
-
pH Testing: Carefully test the pH of the aqueous waste stream using a calibrated pH meter or pH strips.
-
Dilution: If the waste is concentrated, dilute it with cold water in a larger container to better control the neutralization reaction.
-
Neutralizing Agent: Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the waste with constant stirring. Avoid using strong bases like NaOH, as these are incompatible.
-
Monitoring: Continuously monitor the pH during the addition of the neutralizing agent.
-
Target pH: The target pH for the neutralized waste should be between 6.0 and 8.0.
-
Off-gassing: Be aware that neutralization will produce carbon dioxide gas. Ensure adequate ventilation.
Step 5: Final Disposal Pathway
As a halogenated organic compound, the final disposal of this compound must be conducted by a licensed hazardous waste disposal facility.
Primary Disposal Method: Incineration
High-temperature incineration is the most common and effective disposal method for halogenated organic waste. This process breaks down the molecule into simpler, less harmful components. The thermal decomposition of aromatic aldehydes can produce a variety of products, and a licensed facility will have the appropriate scrubbers and controls to manage these emissions.[4][5]
Procedure for Transfer:
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide guidance on the specific procedures for your location.
-
Manifesting: A hazardous waste manifest will be required to track the waste from your laboratory to the final disposal facility.
-
Transportation: The waste will be collected by a licensed hazardous waste transporter.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision and action flow for the safe disposal of this compound waste.
Quantitative Data Summary
| Parameter | Guideline/Value | Source/Rationale |
| Waste Classification | Halogenated Organic Waste | EPA RCRA Regulations |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases | Safety Data Sheets for analogous compounds[2] |
| Neutralized pH Range | 6.0 - 8.0 | Standard laboratory practice for waste neutralization |
| SAA Volume Limit | 55 gallons | EPA RCRA Regulations |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a logistical task but a critical component of a robust laboratory safety program. By adhering to the procedures outlined in this guide, researchers can ensure the safety of their personnel, protect the environment, and maintain compliance with all relevant regulations. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
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Anichem. (n.d.). This compound In Stock. Retrieved from [Link]
- Bu, Y., Sun, K., & Li, Z. (2013). Thermal decomposition products of butyraldehyde. The Journal of Chemical Physics, 139(22), 224302.
- Fairbrother, D. H., Chen, X., & Crew, W. W. (1997). Thermal decomposition reactions of acetaldehyde and acetone on Si(100). UNL Digital Commons.
- Kamlet, M. J., & Dacons, J. C. (1996). Method of neutralizing aldehyde-containing waste waters and the like. U.S. Patent No. 5,545,336. Washington, DC: U.S.
-
ScienceDirect. (2026). Thermal decomposition: Significance and symbolism. Retrieved from [Link]
-
ResearchGate. (2025). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
- Al-Mijalli, S. H. (2022).
-
Hydroflotech. (n.d.). Chemical Resistance Tables. Retrieved from [Link]
-
University of California, Santa Cruz. (2004). Chemical Compatibility Table. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Fluorophenyl glyoxal hydrate. Retrieved from [Link]
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Navigating the Handling of 2-Fluorophenylglyoxal Hydrate: A Guide to Personal Protective Equipment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fluorinated organic compounds in pharmaceuticals and agrochemicals necessitates a robust understanding of their safe handling protocols.[1] 2-Fluorophenylglyoxal hydrate, a reactive carbonyl compound, requires meticulous attention to safety procedures to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) for handling this compound, alongside operational and disposal plans.
Understanding the Hazard: Why Specific PPE is Crucial
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling this compound to ensure protection against all potential routes of exposure.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or a highly exothermic reaction.[4][5] | Protects against direct contact with the solid or solutions, which can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Disposable nitrile gloves. For extended handling or when dealing with larger quantities, consider double-gloving or using thicker, chemical-resistant gloves such as butyl or neoprene.[6] | Prevents skin contact, which can cause irritation. Nitrile provides good short-term protection against a range of chemicals. Glove manufacturer's chemical resistance guides should be consulted for specific breakthrough times.[4] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) buttoned to its full length. Long pants and closed-toe, closed-heel shoes are mandatory.[4][5] | Protects skin from accidental spills and splashes. Avoid synthetic fabrics like polyester that can melt and adhere to the skin in case of a fire.[4] |
| Respiratory Protection | Typically not required when handling small quantities in a well-ventilated area or a chemical fume hood.[3] If dusts are generated or ventilation is inadequate, a respirator with an appropriate filter for organic vapors and particulates is necessary.[4] | Prevents inhalation of the compound, which may cause respiratory irritation. The use of a respirator requires a formal respiratory protection program, including fit testing and training.[4] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a structured workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.
Experimental Protocol: Weighing and Transferring the Solid
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
PPE: Don a lab coat, chemical splash goggles, and nitrile gloves.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Transfer: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the solid to the weighing vessel. Avoid creating dust. If any material is spilled, clean it up immediately with appropriate absorbent material.
-
Seal: Securely close the container of this compound.
-
Record: Record the mass of the compound.
-
Dissolution: Proceed to dissolve the compound in the appropriate solvent within the fume hood.
Disposal Plan: Managing Waste Responsibly
All waste containing this compound must be treated as hazardous waste.[7]
Key Disposal Steps:
-
Segregation: Do not mix waste containing this compound with other waste streams unless they are compatible.[1]
-
Labeling: All waste containers must be clearly labeled with their contents.[8]
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[1]
-
Pickup: Follow your institution's procedures for hazardous waste pickup and disposal.[8]
By adhering to these stringent PPE and handling protocols, researchers can safely and effectively work with this compound, minimizing personal risk and environmental impact.
References
- BenchChem. (2025).
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- Gmelin, L. (2022). Fluorine. In Gmelin Handbook of Inorganic Chemistry. Springer.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. EPA.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. UCSF.
- University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). UTK.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(Trifluoromethyl)
- Respirex. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex.
- Defense Technical Information Center. (1989). Toxicology of Some Fluoro-Organic Compounds. DTIC.
- Sigma-Aldrich. (2025). Safety Data Sheet: Glyoxal solution. Sigma-Aldrich.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2,2,2-Trifluoroacetophenone. Sigma-Aldrich.
- William & Mary. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary.
- BASF. (2018).
- DC Fine Chemicals. (2025).
- American Chemical Society. (2023). Fluorinated Organic Compounds: How to Imagine a Future.
- ResearchGate. (2025). Fluorinated Chemicals and the Impacts of Anthropogenic Use.
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (n.d.). 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis. Thermo Fisher Scientific.
- University of Oklahoma Health Sciences Center. (2025). EHSO Manual 2025-2026 - Hazardous Waste. OUHSC.
- Anichem. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
